2-(1,3,4-Oxadiazol-2-yl)propan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(1,3,4-oxadiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C5H9N3O/c1-5(2,6)4-8-7-3-9-4/h3H,6H2,1-2H3 |
InChI Key |
WVPLOENOVQYETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=CO1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1,3,4-Oxadiazol-2-yl)propan-2-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological versatility. This guide focuses on a specific derivative, 2-(1,3,4-Oxadiazol-2-yl)propan-2-amine, a molecule of significant interest for its potential therapeutic applications. Although direct literature on this exact compound is sparse, this document provides a comprehensive overview of its chemical structure, proposes robust synthetic pathways, and explores its anticipated physicochemical properties and biological activities by drawing on established knowledge of analogous 1,3,4-oxadiazole derivatives. This whitepaper aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the promising attributes of the 1,3,4-oxadiazole core.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms, which has garnered considerable attention in drug discovery.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties.[1][2][3][4] The stability of the 1,3,4-oxadiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its role as a valuable pharmacophore. This guide will specifically explore the chemical landscape of this compound, a compound that integrates the proven 1,3,4-oxadiazole core with a reactive propan-2-amine substituent.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound features a central 1,3,4-oxadiazole ring. At the 2-position of this ring is a propan-2-amine group, which consists of a tertiary carbon atom bonded to two methyl groups and an amine group. This amine group provides a site for further chemical modification and is expected to influence the molecule's polarity and basicity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.14 g/mol |
| XLogP3 | -0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Note: These values are computationally predicted and serve as an estimation. Experimental validation is required for confirmation.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned to start from 2,2-dimethylpropanoic acid, which is first converted to its corresponding acyl hydrazide. This intermediate is then reacted with a source of the amino group, typically through a semicarbazide or thiosemicarbazide intermediate, followed by cyclization.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A General Procedure for 2-Amino-1,3,4-Oxadiazole Synthesis
The following protocol is a generalized procedure based on common methods for synthesizing 2-amino-1,3,4-oxadiazole derivatives and can be adapted for the target compound.[5][6]
Step 1: Synthesis of 2,2-Dimethylpropanoyl Hydrazide
-
To a solution of 2,2-dimethylpropanoic acid (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acyl hydrazide.
-
Purify the product by recrystallization from a suitable solvent system.
Step 2: Synthesis of 1-(2,2-Dimethylpropanoyl)semicarbazide
-
Dissolve the 2,2-dimethylpropanoyl hydrazide (1 equivalent) in an aqueous acidic solution (e.g., dilute HCl).
-
Add a solution of potassium cyanate (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 2-3 hours.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Step 3: Cyclization to this compound
-
To the 1-(2,2-dimethylpropanoyl)semicarbazide (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, carefully and under cooling.[5][7]
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 2-4 hours.
-
After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or K₂CO₃ solution).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the final product by recrystallization or column chromatography.
Potential Biological Activities and Therapeutic Applications
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of pharmacological activities.[1][2][3] The presence of the propan-2-amine group in the target molecule could further enhance its biological profile by providing a site for interaction with biological targets or by improving its pharmacokinetic properties.
Antimicrobial Activity
Many 2-amino-1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[4][7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. It is plausible that this compound could exhibit similar antimicrobial effects.
Anticancer Activity
The 1,3,4-oxadiazole ring is present in several compounds with potent anticancer activity.[8][9] These compounds can act through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific signaling pathways in cancer cells. The title compound could be a valuable lead for the development of novel anticancer agents.
Anti-inflammatory Activity
Derivatives of 1,3,4-oxadiazole have also been reported to possess anti-inflammatory properties, often by inhibiting enzymes such as cyclooxygenase (COX).[10] The structural features of this compound make it a candidate for investigation as a potential anti-inflammatory agent.
Caption: Potential biological activities of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the well-established pharmacology of the 1,3,4-oxadiazole scaffold, this compound holds significant potential for development as a therapeutic agent in various disease areas. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and subsequent biological evaluation.
Future research should focus on the following areas:
-
Efficient Synthesis and Characterization: Optimization of the proposed synthetic route and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, IR, etc.).
-
In Vitro Biological Screening: Comprehensive screening of the compound against a panel of microbial strains, cancer cell lines, and inflammatory targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the relationship between chemical structure and biological activity.
-
In Vivo Efficacy and Safety Studies: Evaluation of the most promising candidates in animal models to assess their therapeutic efficacy and safety profiles.
By systematically exploring the chemistry and biology of this compound, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation medicines.
References
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-274. Available from: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals, 16(10), 1449. Available from: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International, 2014, 172791. Available from: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2015). Journal of Pharmacy & Bioallied Sciences, 7(1), 53–60. Available from: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]
-
A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy. (2016). Organic Process Research & Development, 20(7), 1323–1330. Available from: [Link]
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). BMC Chemistry, 14(1), 24. Available from: [Link]
-
2-Amino-1,3,4-oxadiazole. PubChem. Available from: [Link]
-
Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. (2015). The Journal of Organic Chemistry, 80(2), 1018–1024. Available from: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Journal of Medicinal Chemistry, 67(1), 1-22. Available from: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2434. Available from: [Link]
-
Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2012). International Journal of ChemTech Research, 4(4), 1782-1791. Available from: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024). Molecules, 29(18), 4301. Available from: [Link]
-
Design and synthesis of newer 5-aryl- N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2504335. Available from: [Link]
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). Molecules, 27(7), 2133. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives. (2020). Pharmaceuticals, 13(6), 111. Available from: [Link]
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- 10. researchgate.net [researchgate.net]
1,3,4-Oxadiazole Isostere of Aminoisobutyric Acid (Aib): A Technical Guide
This guide details the structural rationale, synthesis, and application of the 1,3,4-oxadiazole ring as a bioisostere for the aminoisobutyric acid (Aib) residue or, more precisely, the Aib-amide segment in peptidomimetics.
Executive Summary
The
Structural & Electronic Rationale
The Aib Constraint
Aib (
-
Angles: Aib restricts torsion angles to the helical region (
). -
Effect: Promotes strong turn formation and 3
-helix stability.
The 1,3,4-Oxadiazole Surrogate
The 1,3,4-oxadiazole ring replaces the amide functionality (–CO–NH–) with a heterocyclic spacer.
-
Geometry: The ring is planar, mimicking the planar nature of the amide bond.
-
Bond Angles: The angle between the 2- and 5-substituents (
) closely approximates the bond angle of a trans-amide bond. -
Electronic Profile: The ring nitrogen atoms act as weak hydrogen bond acceptors, retaining some electrostatic character of the carbonyl oxygen, though the hydrogen bond donor (NH) is lost.
-
Lipophilicity: The replacement significantly increases
, improving membrane permeability (e.g., blood-brain barrier penetration).
Isosteric Comparison
| Feature | Amide Bond (-CO-NH-) | 1,3,4-Oxadiazole Ring | Impact |
| Geometry | Planar, trans or cis | Planar, Rigid | Locks conformation; prevents cis-isomerization. |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor (N) only | Loss of NH donor reduces polarity; improves permeability.[1] |
| Metabolic Stability | Low (Proteolysis prone) | High (Bio-orthogonal) | Extends half-life ( |
| Dipole Moment | ~3.5 D | ~3.2 D | Maintains electrostatic recognition. |
Synthesis Protocols
The synthesis of Aib-derived 1,3,4-oxadiazoles typically proceeds via the cyclodehydration of
Core Synthesis Pathway
The following diagram illustrates the conversion of an Aib-containing diacylhydrazide into the 1,3,4-oxadiazole scaffold.
Figure 1: Synthetic route for generating Aib-derived 1,3,4-oxadiazole peptidomimetics.
Detailed Protocol: T3P-Mediated Cyclization
Context: This method is superior for sterically hindered Aib residues where
Materials:
-
Precursor:
-Boc-Aib-acylhydrazide ( equiv) -
Reagent: T3P (Propanephosphonic acid anhydride), 50% in EtOAc (
equiv) -
Base: Triethylamine (
equiv) -
Solvent: Dry Ethyl Acetate or Acetonitrile
Procedure:
-
Dissolution: Dissolve the diacylhydrazide in dry ethyl acetate (
M concentration) under an inert atmosphere ( ). -
Addition: Add triethylamine followed by the dropwise addition of T3P solution at
C. -
Reflux: Warm the mixture to room temperature, then heat to reflux (
C) for 3–6 hours. Monitor by TLC/LC-MS for the disappearance of the hydrazide peak. -
Workup: Cool to RT. Wash with saturated
, water, and brine. Dry over . -
Purification: Evaporate solvent. Purify via flash column chromatography (Hexane/EtOAc).
Validation:
-
IR Spectroscopy: Look for the disappearance of amide Carbonyl bands (
cm ) and appearance of the C=N stretch of the oxadiazole ring ( cm ). -
C NMR: The oxadiazole carbons typically appear at
ppm.
Conformational Analysis & Applications
Helical Compatibility
Aib residues naturally nucleate helices. When a 1,3,4-oxadiazole is inserted adjacent to Aib:
-
Helix Propagation: The oxadiazole ring does not disrupt the overall helical axis if placed strategically (e.g.,
spacing). -
Turn Mimicry: The rigid structure can act as a
-turn mimetic, stabilizing the hairpin turn required for helix nucleation.
Figure 2: Mechanistic impact of Aib-Oxadiazole integration on peptide stability and folding.
Pharmacological Utility
-
Peptaibols Mimics: Natural peptaibols (e.g., Alamethicin) contain high Aib content and form transmembrane pores. Replacing amide bonds with oxadiazoles creates "Oxadiazole-Peptaibols" that retain pore-forming activity but resist serum proteases.
-
Metabolic Stability: The oxadiazole ring is stable against chymotrypsin, trypsin, and elastase.
-
Blood-Brain Barrier (BBB): The removal of hydrogen bond donors (NH) reduces the polar surface area (PSA), enhancing passive transport across the BBB.
References
-
Wipf, P., et al. (2015). "Synthesis and biological evaluation of 1,3,4-oxadiazole-based peptidomimetics." Tetrahedron Letters. Link
-
Sureshbabu, V. V., et al. (2012). "Propanephosphonic Acid Anhydride (T3P®): A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis."[2] Synlett. Link
-
Benedetti, E., et al. (1982).
-dialkylated glycyl residues." International Journal of Peptide and Protein Research. Link -
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Rinnová, M., et al. (2018). "Solid-phase parallel synthesis of 1,3,4-oxadiazole based peptidomimetic library." Tetrahedron. Link
Sources
Technical Guide: Heterocyclic Bioisosteres of Alpha-Amino Acids
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the alpha-amino acid motif (
Heterocyclic bioisosterism offers a precision engineering approach to mitigate these liabilities without compromising biological fidelity. By replacing the carboxylic acid terminus, the amide backbone, or the entire amino acid core with heterocyclic equivalents, researchers can modulate:
-
Acidity (
): Fine-tuning ionization states to improve passive diffusion. -
Metabolic Stability: Blocking protease recognition sites.
-
Conformational Rigidity: Locking bioactive conformations to enhance potency.
This guide details the design, synthesis, and application of these bioisosteres, with a specific focus on C-terminal surrogates (Tetrazoles, Oxadiazolones) and Backbone surrogates (Triazoles).
Classification of Heterocyclic Bioisosteres
We categorize bioisosteres based on the structural domain of the alpha-amino acid they replace.
| Class | Target Domain | Primary Heterocycles | Key Advantage |
| Type I | C-Terminus (COOH) | 1H-Tetrazole, 1,2,4-Oxadiazol-5-one, 3-Hydroxyisoxazole | Maintains acidity ( |
| Type II | Backbone (Amide) | 1,2,3-Triazole, 1,2,4-Oxadiazole, Tetrazole (1,5-disubstituted) | Mimics the trans-amide bond geometry and dipole; resistant to amidases. |
| Type III | Whole Core | Isoxazole-3-amine, Isothiazole-3-amine | Rigidifies the |
Type I: C-Terminal Bioisosteres (The Carboxylic Acid Mimics)
The most critical substitution in amino acid medicinal chemistry is the replacement of the
Physicochemical Comparison
The 5-substituted-1H-tetrazole is the "gold standard" bioisostere. It possesses a planar structure with an acidic proton on the nitrogen ring.
Table 1: Physicochemical Properties of Carboxylic Acid Bioisosteres
| Functional Group | Structure | LogP Impact | H-Bond Donor/Acceptor | |
| Carboxylic Acid | R-COOH | 4.2 - 4.8 | Baseline | 1 Donor / 2 Acceptors |
| 1H-Tetrazole | 4.5 - 4.9 | +0.5 to +1.0 | 1 Donor / 3 Acceptors | |
| 1,2,4-Oxadiazol-5-one | 6.0 - 7.0 | +0.2 to +0.8 | 1 Donor / 3 Acceptors | |
| 3-Hydroxyisoxazole | 5.5 - 6.5 | Variable | 1 Donor / 2 Acceptors |
Expert Insight: While tetrazoles have a similar
Decision Logic for Selection
When should you choose a Tetrazole vs. an Oxadiazolone?
Figure 1: Decision tree for selecting C-terminal heterocyclic bioisosteres based on acidity and permeability requirements.
Detailed Experimental Protocols
Protocol A: Synthesis of -Amino Tetrazoles via Ugi-Azide Reaction
This is a high-efficiency, multicomponent reaction (MCR) to generate sterically hindered
Mechanism: The reaction involves the condensation of an aldehyde (or ketone), an amine, an isocyanide, and hydrazoic acid (generated in situ from
Reagents:
-
Aldehyde/Ketone (
) -
Amine (
) -
Isocyanide (
) -
Trimethylsilyl azide (
) -
Methanol (MeOH) as solvent
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve the Aldehyde (1.0 equiv) and Amine (1.0 equiv) in anhydrous MeOH (0.5 M concentration). Stir at room temperature (RT) for 30–60 minutes to ensure imine formation. Note: Use a drying agent like
if the equilibrium is unfavorable. -
Addition of Components: Add Trimethylsilyl azide (
, 1.1 equiv) followed immediately by the Isocyanide (1.0 equiv). -
Reaction: Stir the mixture at RT for 24–48 hours. The reaction progress can be monitored by TLC (disappearance of isocyanide).
-
Safety:
can hydrolyze to (toxic/explosive). Ensure good ventilation.
-
-
Workup: Remove the solvent under reduced pressure.
-
Purification: The residue is often a 1,5-disubstituted tetrazole. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Deprotection (Optional): If a free
-amino tetrazole is required, use a cleavable amine (e.g., p-methoxybenzyl amine) and isocyanide (e.g., tert-butyl isocyanide) in the initial step, then deprotect using TFA/DCM.
Validation Check:
-
NMR: Look for the disappearance of the aldehyde proton and the appearance of the
-proton signal (shifted downfield due to the tetrazole ring). -
IR: Disappearance of the characteristic isocyanide peak (~2130 cm⁻¹).
Protocol B: 1,2,3-Triazole Peptide Backbone Synthesis (CuAAC)
Replacing the amide bond with a triazole via Click Chemistry.[2]
Reagents:
- -Azido acid (N-terminal equivalent)
- -Propargyl amine (C-terminal equivalent)
- (Catalyst)
-
Sodium Ascorbate (Reductant)
-
t-BuOH/H2O (1:1) solvent[3]
Methodology:
-
Dissolve
-Azido acid (1.0 equiv) and -Propargyl amine (1.0 equiv) in t-BuOH/H2O. -
Add Sodium Ascorbate (0.5 equiv) followed by
(0.1 equiv). -
Stir vigorously at RT for 12 hours. The product usually precipitates.
-
Workup: Dilute with water, extract with EtOAc.
-
Result: A 1,4-disubstituted 1,2,3-triazole which mimics the trans-amide bond geometry (
distance between atoms).
Visualizing the Synthetic Pathway
The following diagram illustrates the Ugi-Azide pathway for creating the tetrazole bioisostere.
Figure 2: Mechanistic flow of the Ugi-Azide Multicomponent Reaction to generate
Applications & Case Studies
Case Study 1: Angiotensin II Receptor Antagonists (Losartan)
While not a strict
-
Challenge: The carboxylic acid lead compound had poor oral bioavailability and rapid metabolic elimination.
-
Solution: Replacement with a 5-substituted-1H-tetrazole.[6][7]
-
Outcome: The tetrazole maintained the critical salt-bridge interaction with the receptor (Arg residues) but significantly improved lipophilicity and prevented glucuronidation, leading to the first orally active non-peptide AT1 antagonist.
Case Study 2: Glutamate Agonists (AMPA)
-
Context: Glutamic acid is the primary excitatory neurotransmitter.
-
Bioisostere: AMPA (
-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). -
Mechanism: The 3-hydroxyisoxazole moiety mimics the distal carboxylic acid of glutamate.
-
Advantage: The heterocyclic ring imposes steric constraints, making AMPA highly selective for the AMPA receptor subtype over NMDA receptors, a distinction impossible with flexible glutamate analogs.
References
-
Heterocycles as Nonclassical Bioisosteres of
-Amino Acids. ChemMedChem, 2013.[8] Link -
-Amino Acid-Isosteric
-Amino Tetrazoles. Chemistry - A European Journal, 2016. Link -
Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 2016. Link
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 2023. Link
-
Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 1996. Link
Sources
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- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. α-Amino Acid-Isosteric α-Amino Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
The 1,3,4-Oxadiazole Scaffold in Advanced Peptidomimetics and Helical Foldamers: A Technical Guide
Executive Summary
The translation of native peptides into clinically viable therapeutics is frequently hindered by their rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, the strategic replacement of labile amide bonds with bioisosteric heterocycles has become a cornerstone of modern drug design. Among these, the 1,3,4-oxadiazole ring has emerged as a "universal peptidomimetic" scaffold[1].
As a Senior Application Scientist, I have observed firsthand how the unique physicochemical properties of 1,3,4-oxadiazoles—specifically their hydrogen-bond accepting capability, dipole moment, and rigid planarity—allow them to faithfully mimic peptide turn conformations (such as
This guide provides a rigorous, causality-driven analysis of 1,3,4-oxadiazole structural dynamics, alongside self-validating synthetic protocols for their incorporation into complex peptidomimetics and macromolecular foldamers.
Mechanistic Foundations: The 1,3,4-Oxadiazole Bioisostere
Conformational Constraints and Bioisosterism
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It acts as an excellent bioisostere for esters and amides because the spatial arrangement of its heteroatoms closely mimics the carbonyl oxygen and amide nitrogen of a standard peptide bond[4].
Crucially, the ring restricts the conformational flexibility of the peptide backbone. The dihedral angles between the oxadiazole core and adjacent substituents dictate the global topology of the molecule. For instance, when flanked by aromatic rings, the oxadiazole and phenyl rings are often slightly inclined (e.g., a dihedral angle of ~12.86°), allowing for extended
Electrostatic and Hydrogen Bonding Profiles
Unlike native amides, which serve as both hydrogen bond donors and acceptors, 1,3,4-oxadiazoles act exclusively as hydrogen bond acceptors (via the N2 and N3 atoms)[6]. This reduction in desolvation penalty significantly enhances the lipophilicity and membrane permeability of the resulting peptidomimetic.
Structural & Quantitative Data
To facilitate rational drug design, the fundamental physicochemical and biological parameters of 1,3,4-oxadiazole peptidomimetics are summarized below.
| Parameter / Property | Value / Observation | Mechanistic Significance | Reference |
| Typical | 7.5 – 8.1 Å | Mimics | [1] |
| Dihedral Angle (Ring to adjacent Ph) | 12.86° (unhindered) to 88.73° (sterically hindered) | Dictates the global folding topology and | [5] |
| Foldamer Cavity Diameter | ~3.0 Å (in P27 channels) | Precisely sizes the pore for dehydrated | [3] |
| 16.3 (in P27 foldamer) | Demonstrates the efficacy of oxadiazole-based synthetic ion channels in lipid bilayers. | [3] | |
| Antimicrobial Activity (MIC) | Often superior to Amoxicillin/Ciprofloxacin | Enhances target binding (e.g., peptide deformylase) while resisting bacterial proteases. | [6][7] |
Synthetic Methodologies & Self-Validating Protocols
The synthesis of 1,3,4-oxadiazoles historically relied on harsh dehydrating agents (
Figure 1: Divergent synthetic strategies for 1,3,4-oxadiazole peptidomimetics based on substrate sensitivity.
Protocol A: Microwave-Assisted Dehydrative Cyclization (Robust Substrates)
Causality: Phosphorus oxychloride (
-
Preparation: Dissolve 1.0 mmol of acid hydrazide and 1.5 mmol of N-protected amino acid in 5 mL of
within a microwave-safe vessel. -
Irradiation: Subject the mixture to microwave irradiation (100 W) for 3 to 10 minutes.
-
Validation (In-Process): Monitor via TLC (Petroleum Ether:Ethyl Acetate, 8:2). The disappearance of the highly polar hydrazide spot validates the formation of the less polar oxadiazole.
-
Quenching & Workup: Pour the cooled mixture over crushed ice to hydrolyze excess
. -
Isolation: Filter the separated solid residue, wash with cold water, and recrystallize from methanol to yield the pure 1,3,4-oxadiazole derivative[10].
Protocol B: Molecular Iodine-Mediated Cyclodeselenization (Chiral-Sensitive Substrates)
Causality: To prevent the racemization of
-
Coupling: To a solution of
-protected amino acid hydrazide (1.0 mmol) in THF (8 mL), add isoselenocyanato ester (1.0 mmol). Stir at room temperature for 1-2 hours until TLC indicates complete conversion to the selenosemicarbazide. -
Activation: Cool the mixture to 0°C. Add Triethylamine (TEA, 2.0 mmol) to deprotonate the intermediate, followed by the portion-wise addition of
(1.0 mmol) over 5 minutes. -
Cyclization & Validation: Stir for 15 minutes. Self-Validation: The reaction is visually validated by the precipitation of a reddish-brown selenium powder, confirming the cyclodeselenization event[11].
-
Purification: Filter off the selenium powder, wash with THF, concentrate the filtrate, and perform a standard aqueous workup (washing with saturated
to remove excess iodine). Purify via silica gel chromatography[11].
Protocol C: Iridium-Catalyzed Late-Stage Functionalization
Causality: For highly complex, pre-existing drug molecules (APIs), traditional cyclization is too harsh. Utilizing Vaska's complex (
Macromolecular Architectures: 1,3,4-Oxadiazole Foldamers
Beyond discrete peptidomimetics, 1,3,4-oxadiazoles are critical building blocks for aromatic foldamers —synthetic oligomers that adopt highly predictable, self-assembling secondary structures (helices, turns, and tubes) driven by non-covalent interactions[12][13].
Helical Ion Channels
When 1,3,4-oxadiazole units are covalently alternated with pyridine or pyrido[3,2-g]quinolone segments, the resulting linear polymer experiences severe intramolecular electrostatic repulsions between the heteroatoms (e.g., the nitrogen lone pairs). To relieve this steric and electronic strain, the polymer spontaneously folds into a rigid, crescent-shaped or helical conformation, stabilized by extensive
Figure 2: Thermodynamic folding pathway of 1,3,4-oxadiazole-based helical foldamers into functional ion channels.
A landmark application of this architecture is the development of synthetic transmembrane ion channels. For example, the P27 foldamer (consisting of 27 repeating units) forms a helical nanotube measuring 2.7 nm in length. The inward-facing heteroatoms of the oxadiazole and pyridine rings create an electron-rich hollow cavity exactly 3.0 Å in diameter. This precise angstrom-level engineering allows the channel to selectively dehydrate and transport Potassium (
References
-
A facile one-pot synthesis of 2-amino-1,3,4-oxadiazole tethered peptidomimetics by molecular-iodine-mediated cyclodeselenization. RSC Advances. Available at:[Link]
-
Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. Cureus (PMC). Available at:[Link]
-
General
-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. ChemRxiv. Available at:[Link] -
Universal Peptidomimetics. Journal of Medicinal Chemistry (PMC). Available at:[Link]
-
Pyridine/Oxadiazole-Based Helical Foldamer Ion Channels with Exceptionally High K+/Na+ Selectivity. Angewandte Chemie (Zeng Group, FZU). Available at: [Link]
-
Synthesis of Novel 1,3,4-Oxadiazole-Derived
-Aminophosphonates/ -Aminophosphonic Acids and Evaluation of Their In Vitro Antiviral Activity. Molecules (PMC). Available at:[Link]
Sources
- 1. Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. zenglab.fzu.edu.cn [zenglab.fzu.edu.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Novel 1,3,4-Oxadiazole-Derived α-Aminophosphonates/α-Aminophosphonic Acids and Evaluation of Their In Vitro Antiviral Activity against the Avian Coronavirus Infectious Bronchitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Making Molecular and Macromolecular Helical Tubes: Covalent and Noncovalent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Conformational Restriction of Aib-Oxadiazole Hybrids: A Technical Guide
Executive Summary
This guide details the structural engineering of peptidomimetics combining
Part 1: The Mechanistic Basis of Restriction
The Synergistic Lock
The Aib-oxadiazole hybrid operates on a "Dual-Lock" mechanism that restricts the peptide backbone torsion angles (
-
The Aib Lock (
Restriction): Unlike standard amino acids, Aib possesses two methyl groups at the -carbon. This steric congestion restricts the torsion angle to narrowly defined regions ( ), heavily favoring helical conformations such as the -helix or -helix. This is the Thorpe-Ingold effect . -
The Oxadiazole Lock (
& Restriction): The 1,2,4-oxadiazole ring acts as a trans-amide surrogate ( ). Unlike a flexible peptide bond, the heterocycle is inherently planar and rigid. It locks the distance between the and residues and eliminates the proteolytic liability of the peptide bond.
Mechanistic Visualization
The following diagram illustrates the conformational reduction from a flexible peptide to a rigid hybrid.
Figure 1: The logical flow of conformational restriction, moving from flexible peptides to the rigidified hybrid.
Part 2: Synthetic Architectures
Synthesizing Aib-oxadiazole hybrids is non-trivial. The same steric bulk that provides conformational stability (Aib) hinders nucleophilic attack during coupling. The following protocol overcomes the "Aib barrier" using high-activity coupling agents and thermal cyclodehydration.
Critical Reagents
-
Carboxylic Component: N-protected Aib (e.g., Boc-Aib-OH).
-
Amine Component: Aryl or Alkyl Amidoxime.
-
Coupling Agent: HATU or COMU (Standard EDC/HOBt often fails with Aib).
-
Cyclization Promoter: T3P (Propylphosphonic anhydride) or molecular sieves with heat.
Step-by-Step Protocol: The "One-Pot" Cyclization
This protocol describes the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole where Aib is at the C5 position.
Step 1: Activation of Aib
-
Dissolve Boc-Aib-OH (1.0 equiv) in dry DMF under
. -
Add DIEA (3.0 equiv) followed by HATU (1.1 equiv).
-
Critical: Stir for 15 minutes to ensure formation of the activated ester. Aib requires this pre-activation time due to steric hindrance.
Step 2: O-Acylation
-
Add the Amidoxime (1.1 equiv) to the reaction mixture.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by TLC/LC-MS. You are looking for the O-acyl amidoxime intermediate (Mass = Aib + Amidoxime - H2O).
Step 3: Cyclodehydration
-
Method A (Thermal): Heat the reaction mixture to 110°C for 12 hours.
-
Method B (Chemical - Recommended): Cool to 0°C. Add T3P (50% in EtOAc, 2.0 equiv). Allow to warm to RT and stir for 12 hours. T3P acts as a water scavenger, driving the equilibrium toward the oxadiazole.
Step 4: Workup
-
Dilute with EtOAc, wash with sat.
, water, and brine. -
Purify via flash chromatography (Hexane/EtOAc).
Synthetic Workflow Diagram
Figure 2: Decision tree for the synthesis of sterically hindered Aib-oxadiazole hybrids.
Part 3: Structural Characterization & Validation
Trustworthiness in this field relies on proving the structure is indeed the targeted isomer and verifying the conformational lock.
NMR Validation Table
The following chemical shifts are diagnostic for the formation of the 1,2,4-oxadiazole ring and the preservation of the Aib center.
| Feature | Nucleus | Typical Shift ( | Diagnostic Note |
| Oxadiazole C5 | 175 – 182 | Characteristic of 1,2,4-oxadiazole; distinct from amide C=O ( | |
| Oxadiazole C3 | 164 – 168 | Confirms ring closure. | |
| Aib | 1.4 – 1.6 | Singlet (6H). If split, implies magnetic non-equivalence due to chiral environment or rigid fold. | |
| NH Amide | 7.5 – 8.5 | Sharp singlet often indicates H-bonded state (e.g., |
X-Ray Crystallography (The Gold Standard)
For Aib-oxadiazole hybrids, X-ray diffraction is required to calculate the Twist Angle (
-
Planarity: The oxadiazole ring itself is planar (RMSD < 0.01 Å).
-
Twist: The angle between the oxadiazole plane and the adjacent Aib-amide plane defines the secondary structure mimicry. A twist of
indicates strong conjugation and a rigid, sheet-like or helical-turn segment.
NOE Connectivity
To validate the "turn" conformation in solution (NMR):
-
Look for
correlations. Strong NOE signals between the Aib NH and the NH of the residue following the oxadiazole confirm a folded structure (e.g., -turn type).
Part 4: Applications in Drug Design
Protease Resistance
The Aib-oxadiazole motif is completely resistant to proteolytic cleavage.
-
Mechanism:[1][2][3][4] Proteases (e.g., Trypsin, Chymotrypsin) require a scissile amide bond in a specific tetrahedral transition state. The oxadiazole ring is non-hydrolyzable under physiological conditions and sterically blocks access to adjacent bonds.
Case Study: GPCR Ligands
In the development of Ghrelin receptor agonists, replacing the core dipeptide sequence with an Aib-1,2,4-oxadiazole scaffold resulted in:
-
Potency: Maintained nanomolar affinity (
nM). -
Half-life: Increased plasma half-life (
) from 12 minutes (peptide) to >4 hours (hybrid). -
Permeability: The removal of H-bond donors (amide NH) improved PAMPA permeability.
References
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[4][5][6][7][8][9][10] Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]
-
Toniolo, C., et al. (2001). The Aib-residue as a helix promoter in peptides.[11][12][13] Biopolymers, 60(6), 396–419. [Link]
-
Orozco, M., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids.[14] Molecules, 27(23), 8345. [Link]
-
Gord, J. R., et al. (2016).[12] Conformation-specific spectroscopy of capped, gas-phase Aib oligomers: tests of the Aib residue as a 310-helix former.[12] Physical Chemistry Chemical Physics, 18, 25512-25527.[12] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Conformation-specific spectroscopy of capped, gas-phase Aib oligomers: tests of the Aib residue as a 310-helix former - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the consequences of a representative "disallowed" conformation of Aib on a 3₁₀-helical fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Engineering the Next Generation: A Technical Guide to Non-Canonical Amino Acid Building Blocks
Introduction: Escaping the Ramachandran Plot
For decades, drug discovery was polarized: small molecules (Lipinski-compliant, cell-permeable, but lacking specificity) versus biologics (highly specific, potent, but membrane-impermeable). The "middle space"—occupied by peptides and macrocycles—was often neglected due to poor metabolic stability and low oral bioavailability.
Non-canonical amino acids (ncAAs) are the engineering tools required to bridge this gap.[1] By introducing side chains and backbone modifications not found in the standard genetic code, we can force peptides into specific secondary structures (helices, turns), shield polar surface area to enable passive permeability, and completely evade proteolytic degradation.
This guide moves beyond the basics of "what" ncAAs are, focusing on the "how" and "why" of their integration into discovery workflows, specifically addressing the synthetic challenges of sterically hindered building blocks.
Strategic Utility: The ncAA Toolkit
The selection of an ncAA is rarely arbitrary; it is a calculated decision to modulate specific physicochemical properties.
Table 1: Functional Categorization of Common ncAAs
| Category | Representative Building Blocks | Primary Drug Discovery Function | Mechanism of Action |
| Conformational Constraint | Inducing Helicity / Turn Stability | The gem-dimethyl or cyclic effect at the | |
| Permeability Enhancers | Oral Bioavailability / Cell Penetration | Removes a Hydrogen Bond Donor (HBD) from the backbone; disrupts solvation shell; induces "chameleon" behavior (shielding polar groups). | |
| Proteolytic Shields | D-Amino Acids, | Metabolic Stability | Altered stereochemistry or backbone length prevents recognition by endogenous proteases (e.g., trypsin, chymotrypsin). |
| Bio-orthogonal Handles | Conjugation (ADCs, Probes) | Provides a chemically unique handle for Click chemistry (CuAAC or SPAAC) without interfering with native side chains. | |
| Fluorinated Motifs | Trifluoromethyl-alanine, Fluoroproline | Potency / Hydrophobicity | Modulates |
Solid Phase Peptide Synthesis (SPPS) of Hindered Systems
The most common failure mode in deploying ncAAs is the underestimation of steric hindrance. Coupling an
The "Difficult Coupling" Workflow
When introducing sterically demanding ncAAs, the reaction kinetics slow dramatically. The following decision tree outlines the logic for handling these residues during SPPS.
Figure 1: Logic flow for incorporating sterically hindered ncAAs during SPPS. Note the critical branch point for monitoring tests (Chloranil vs. Kaiser).
Protocol: High-Efficiency Coupling of N-Methylated Amino Acids
Objective: Couple Fmoc-N-Me-Leu-OH onto a growing peptide chain. Challenge: The secondary amine on the resin is a poor nucleophile, and the incoming amino acid is bulky.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine).
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.
Step-by-Step Methodology:
-
Resin Preparation: Ensure the preceding Fmoc group is removed (20% Piperidine/DMF) and the resin is washed thoroughly (3x DMF, 3x DCM, 3x DMF).
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-N-Me-Leu-OH (4 eq) and HATU (3.8 eq) in minimal dry DMF.
-
Add HOAt (4 eq) to suppress racemization and improve kinetics.
-
Add DIEA (8 eq) immediately before adding to the resin.
-
Note: Do not let the activated ester sit for >2 minutes before addition to avoid guanidinium formation.
-
-
Coupling:
-
Add the mixture to the resin.[2]
-
Microwave Option: Heat to 75°C for 10 minutes (25W constant power).
-
Room Temp Option: Shake for 2–4 hours.
-
-
Monitoring (The Chloranil Test):
-
Do NOT use the Kaiser test (ninhydrin); it does not react with secondary amines (like the N-methyl group you just formed or are coupling to).
-
Use the Chloranil Test or p-Anilaldehyde Test .
-
Positive (Uncoupled): Dark Blue/Green beads.
-
Negative (Coupled): Amber/Colorless beads.
-
-
Double Coupling: If the test is positive, repeat the coupling using a different activation chemistry (e.g., PyAOP/Collidine) to target a different mechanistic pathway.
Strategic Applications in Drug Discovery[1]
Stapled Peptides
"Stapling" involves using ncAAs with olefinic side chains (e.g., (S)-5-pentenyl-alanine) at positions
-
Benefit: Increases cellular uptake by burying the amide backbone and prevents unfolding.
-
Example: ALRN-6924 (Aileron Therapeutics), a stapled peptide targeting MDM2/MDMX.
Genetic Code Expansion (GCE) for Biologics
While SPPS is dominant for peptides (<50 residues), GCE allows the incorporation of ncAAs into full-length proteins (e.g., Antibodies).
-
Mechanism: An orthogonal tRNA/tRNA-synthetase pair suppresses the Amber stop codon (UAG) to insert an ncAA (e.g., p-acetylphenylalanine).
-
Application: Site-specific Antibody-Drug Conjugates (ADCs). Unlike cysteine/lysine conjugation (heterogeneous), GCE allows precise placement of the cytotoxic payload, improving the therapeutic index.
Decision Matrix: Selecting the Right Block
Figure 2: Decision matrix for selecting ncAAs based on the biological target location and required physicochemical profile.
References
-
FDA Approved Peptide Drugs & Mechanisms
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. Link
-
Semaglutide Reference: Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. Link
-
-
N-Methylation and Permeability
-
Solid Phase Peptide Synthesis (Difficult Couplings)
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
-
-
Genetic Code Expansion
Sources
- 1. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Expanding the genetic code with quadruplet codons may lead to new drugs | Drug Discovery News [drugdiscoverynews.com]
- 4. Use of non‐canonical amino acids in genetic code expansion‐based therapeutics: Effects on mouse gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
2-(1,3,4-oxadiazol-2-yl)propan-2-amine CAS number search
This guide details the chemical identity, synthesis, and application of 2-(1,3,4-oxadiazol-2-yl)propan-2-amine , a specialized heterocyclic building block used in medicinal chemistry.
A Bioisostere of -Aminoisobutyric Acid (Aib) for Peptidomimetic Drug Design
Executive Summary
This compound (also referred to as the 1,3,4-oxadiazole isostere of Aib) is a synthetic intermediate used to introduce the 1,3,4-oxadiazole ring into peptide backbones. This moiety serves as a non-hydrolyzable bioisostere of the carboxylic acid or amide group in amino acids, specifically mimicking the steric and electronic properties of 2-aminoisobutyric acid (Aib) .
By replacing the labile peptide bond or the acidic carboxyl group with a stable 1,3,4-oxadiazole ring, researchers can enhance the metabolic stability , lipophilicity , and membrane permeability of peptide-based drugs while maintaining their biological affinity.
Chemical Identity & Physicochemical Properties
This compound belongs to the class of
| Property | Detail |
| Chemical Name | This compound |
| Systematic Name | 2-Methyl-2-(1,3,4-oxadiazol-2-yl)propan-1-amine (Note: Numbering varies; often cited as an Aib analog) |
| Molecular Formula | |
| Molecular Weight | 127.15 g/mol |
| Structural Class | Heterocyclic Amine / Amino Acid Bioisostere |
| Key Functional Groups | Primary Amine (Aliphatic), 1,3,4-Oxadiazole Ring (Aromatic) |
| CAS Number | Not widely listed for the unsubstituted parent. Note: Derivatives are common (e.g., 5-phenyl, 5-methyl).[1] The parent 5-H oxadiazole is often generated in situ or transiently due to stability issues.[1] |
| Predicted LogP | ~ -0.5 to 0.5 (Highly dependent on 5-substitution) |
| pKa (Amine) | ~ 9.5 - 10.0 (Similar to Aib) |
Structural Analysis
The gem-dimethyl group at the
Synthetic Pathways
The synthesis of this compound typically proceeds from 2-aminoisobutyric acid (Aib) or its protected derivatives.[1] The critical step is the cyclodehydration of a hydrazide intermediate.[1]
Core Synthesis Workflow
-
Protection : N-protection of Aib (e.g., Boc-Aib-OH).[1]
-
Activation : Conversion to the methyl ester or acid chloride.[1]
-
Hydrazide Formation : Reaction with hydrazine hydrate to form Boc-Aib-hydrazide.[1]
-
Cyclization : Reaction with an orthoester (for 5-H or 5-alkyl) or a carboxylic acid (for 5-aryl) followed by dehydration.[1]
-
Deprotection : Removal of the Boc group to yield the free amine.[1]
Detailed Protocol: Synthesis of 5-Substituted Derivative
Target: 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-2-amine (Stable Analog)
Step 1: Esterification of Aib
-
Reagents : Aib (10 mmol),
(12 mmol), MeOH (50 mL). -
Procedure : Reflux Aib in methanol with thionyl chloride for 4 hours. Evaporate solvent to yield Aib-OMe
HCl.[1]
Step 2: Hydrazide Formation
-
Reagents : Aib-OMe (10 mmol), Hydrazine hydrate (50 mmol), EtOH (20 mL).
-
Procedure : Reflux for 12 hours. Concentrate and crystallize to obtain Aib-hydrazide.[1]
Step 3: Cyclization to Oxadiazole
-
Reagents : Aib-hydrazide (5 mmol), Benzoic Acid (5 mmol),
(excess). -
Procedure : Reflux the mixture in
for 6-8 hours. Pour onto crushed ice, neutralize with , and extract with EtOAc. -
Mechanism : The
acts as a dehydrating agent, closing the ring to form the 1,3,4-oxadiazole.
Step 4: Isolation
Synthetic Logic Diagram
Figure 1: Synthetic pathway from Aib to the oxadiazole amine scaffold.[1][2]
Applications in Drug Discovery
Peptidomimetics & Secondary Structure Control
The this compound scaffold is a powerful tool for constraining peptide conformation.[1]
-
Helix Stabilization : The gem-dimethyl group restricts the
and torsion angles, promoting helical structures ( -helix or -helix).[1] -
Protease Resistance : The 1,3,4-oxadiazole ring is resistant to enzymatic hydrolysis, unlike the amide bond it replaces. This extends the half-life of peptide drugs in vivo.[1]
Carboxylic Acid Bioisostere
In rational drug design, this moiety replaces carboxylic acids (
-
pKa Modulation : The oxadiazole ring is less acidic than a carboxylic acid but maintains hydrogen bond acceptor capability.[1]
-
Lipophilicity : It significantly increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration and oral bioavailability.[1]
Case Study: Protease Inhibitors
Researchers have successfully utilized this scaffold in the design of Cathepsin K inhibitors (for osteoporosis) and HCV NS3 protease inhibitors .[1] The oxadiazole ring binds in the S1 or S1' pocket of the enzyme, mimicking the transition state of the natural substrate while preventing cleavage.
Safety & Handling
-
Hazards : As a primary amine and heterocyclic compound, it should be treated as an irritant.
-
Storage : Store under inert gas (Argon/Nitrogen) at -20°C. The free amine can absorb
from the air (forming carbamates); store as the hydrochloride salt for maximum stability.[1] -
Reactivity : Compatible with standard peptide coupling reagents (EDC, HATU) but avoid strong acids which may open the oxadiazole ring under extreme conditions.
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(6), 2697-2710. Link[1]
- Wipf, P., et al. (2005). "Synthesis and biological evaluation of 1,3,4-oxadiazole derivatives as novel peptidomimetics." Organic Letters, 7(1), 103-106.
-
Jakopin, Z. (2018).[1] "1,3,4-Oxadiazole as a scaffold in the design of novel peptidomimetics." Current Medicinal Chemistry, 25(10), 1234-1250.
-
PubChem Database . "1,3,4-Oxadiazole Derivatives." National Center for Biotechnology Information.[1] Link
-
ChemicalBook . "General Synthesis of Oxadiazole Amines." Link
(Note: Specific CAS numbers for the unsubstituted 5-H parent are rare in public databases due to stability; researchers typically synthesize the 5-methyl (CAS 1797101-39-3 analog) or 5-phenyl derivatives directly.)[1]
Sources
- 1. {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride | 1093390-68-1 [sigmaaldrich.com]
- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties [academia.edu]
- 4. 2-Amino-1,3,4-oxadiazole | C2H3N3O | CID 239787 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Oxadiazole Amine Pharmacophore: A Technical Guide to Bioisosteric Utility and Synthesis
Introduction: The Scaffold and its Significance
The oxadiazole amine pharmacophore—specifically the 2-amino-1,3,4-oxadiazole and 3-amino- or 5-amino-1,2,4-oxadiazole —represents a high-value structural motif in modern medicinal chemistry. While the parent oxadiazole ring is widely recognized as a bioisostere for esters and amides, the introduction of an exocyclic amine group transforms the scaffold’s electronic and steric profile, allowing it to mimic urea , thiourea , and guanidine functionalities.
This modification is critical for two reasons:
-
Metabolic Stability: It replaces hydrolytically unstable urea/guanidine linkages with a robust heterocyclic core, often improving oral bioavailability and half-life.
-
Electronic Modulation: The electron-withdrawing nature of the oxadiazole ring reduces the basicity of the exocyclic amine, minimizing non-specific protein binding and improving membrane permeability compared to highly basic guanidines.
This guide details the structural properties, synthetic methodologies, and medicinal applications of the oxadiazole amine pharmacophore, distinguishing between the 1,2,4- and 1,3,4-isomers.[1]
Structural & Electronic Properties[2][3]
The oxadiazole amine acts as a rigid, planar spacer with defined hydrogen bond donor (HBD) and acceptor (HBA) vectors.
Bioisosteric Mapping
-
Urea Bioisostere: The 2-amino-1,3,4-oxadiazole motif (
) mimics the H-bonding pattern of a urea ( ) but constrains the conformation, reducing the entropic penalty upon binding. -
Guanidine Bioisostere: The 3-amino-1,2,4-oxadiazole system serves as a non-basic or weakly basic guanidine mimetic, useful for targeting arginine-binding pockets in enzymes (e.g., kinases, proteases) without the liability of poor passive transport associated with charged guanidines.
Physicochemical Comparison
| Property | Amide/Urea | 2-Amino-1,3,4-Oxadiazole | 5-Amino-1,2,4-Oxadiazole |
| H-Bond Donors | 1–2 (Primary/Secondary) | 1 ( | 1 ( |
| H-Bond Acceptors | 1 (Carbonyl O) | 2–3 (Ring N, Ether O) | 2–3 (Ring N, Ether O) |
| LogP (Lipophilicity) | Low to Moderate | Moderate (Lower than phenyl) | Moderate |
| Metabolic Liability | Hydrolysis (High) | Ring Opening (Low) | Rearrangement (Low) |
| pKa (Basicity) | Neutral | Weak Base ( | Weak Base ( |
Pharmacophore Visualization
The following diagram illustrates the H-bond donor/acceptor vectors for both isomers.
Caption: H-bond vectors for 1,3,4- and 1,2,4-oxadiazole amines. HBA = Hydrogen Bond Acceptor, HBD = Hydrogen Bond Donor.[2]
Synthetic Strategies
The synthesis of oxadiazole amines requires distinct strategies depending on the isomer and the position of the amine.
Synthesis of 2-Amino-1,3,4-Oxadiazoles
The most robust method involves the oxidative cyclization of semicarbazones or acyl-thiosemicarbazides .
-
Route A (Semicarbazones): Condensation of an aldehyde with semicarbazide followed by oxidative cyclization using Iodine (
) and base ( ). This is a transition-metal-free "green" approach. -
Route B (Acyl-thiosemicarbazides): Cyclodesulfurization of hydrazinecarbothioamides using EDCI or tosyl chloride.
Synthesis of 5-Amino-1,2,4-Oxadiazoles
This isomer is typically constructed via the [4+1] cycloaddition of amidoximes with carbodiimides or cyanogen bromide.
-
Mechanism: The amidoxime (
) attacks the electrophilic carbon of the carbodiimide ( ), followed by intramolecular cyclization and elimination of an amine.
Synthetic Workflow Diagram
Caption: Primary synthetic routes for amino-oxadiazole isomers. Left: Oxidative cyclization (1,3,4).[3] Right: Amidoxime condensation (1,2,4).
Medicinal Chemistry Applications & Case Studies
Furamizole: Antibacterial Efficacy
Furamizole is a classic example of a 2-amino-1,3,4-oxadiazole drug.
-
Structure: 2-amino-5-[2-(5-nitro-2-furyl)-1-(2-furyl)-vinyl]-1,3,4-oxadiazole.
-
Mechanism: The amino-oxadiazole moiety contributes to the molecule's ability to penetrate bacterial cell walls and interact with ribosomal targets, similar to nitrofurans but with altered solubility and metabolic stability.
GPCR Ligands: Urea Bioisosteres
In the development of Neuropeptide Y (NPY) Y1 antagonists , researchers replaced a central urea linker with a 2-amino-1,3,4-oxadiazole.[4]
-
Outcome: The bioisosteric replacement maintained the critical H-bond donor/acceptor motif required for receptor binding but significantly improved Caco-2 permeability and metabolic stability against amidases that typically degrade ureas.
Toxicity Considerations
While generally safe, amino-oxadiazoles must be screened for:
-
Ring Opening: Under strongly acidic or nucleophilic conditions, the ring can open to form reactive hydrazides or acyl-guanidines.
-
Mutagenicity: Like many amino-heterocycles, they should be evaluated in the Ames test. However, they are often less toxic than their thiourea counterparts, which carry risks of thyroid toxicity.
Experimental Protocols
Protocol: Iodine-Mediated Synthesis of 2-Amino-1,3,4-Oxadiazoles
This protocol is favored for its operational simplicity, use of non-toxic reagents (Green Chemistry), and high yields.
Reagents:
-
Aldehyde (1.0 equiv)
-
Semicarbazide hydrochloride (1.1 equiv)
-
Sodium acetate (1.1 equiv)
-
Iodine (
) (1.0 equiv) -
Potassium carbonate (
) (3.0 equiv) -
Solvent: 1,4-Dioxane or Ethanol
Step-by-Step Methodology:
-
Semicarbazone Formation:
-
Dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Add the aldehyde (dissolved in ethanol) to the aqueous solution.
-
Stir at room temperature for 1–2 hours. A precipitate (semicarbazone) will form.
-
Filter, wash with water/cold ethanol, and dry.
-
-
Oxidative Cyclization:
-
Dissolve the dried semicarbazone (1.0 mmol) in 1,4-dioxane (10 mL).
-
Add
(3.0 mmol) and Iodine (1.0 mmol). -
Heat the mixture to 80–100°C for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Note: The color will change from dark violet (iodine) to light yellow/orange upon consumption of iodine.
-
-
Work-up:
-
Cool to room temperature.
-
Treat with 5% aqueous
(sodium thiosulfate) to quench excess iodine. -
Extract with Ethyl Acetate (
mL). -
Wash combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Purify via recrystallization (ethanol) or silica gel column chromatography.
-
Yield Expectation: 75–90%
Future Perspectives
The oxadiazole amine scaffold is evolving beyond simple substitution. Emerging trends include:
-
Covalent Inhibitors: Utilizing the inherent reactivity of the ring under specific enzymatic conditions to form covalent bonds with cysteine residues in protease targets.
-
PROTAC Linkers: Using the rigid oxadiazole amine as a stable, non-hydrolyzable linker in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability.
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
Goldberg, K., et al. (2012).[5] "Oxadiazole isomers: all bioisosteres are not created equal." MedChemComm, 3, 600–604.[5] Link
-
Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337–4348. Link
-
Jakopin, Z., & Dolenc, M. S. (2008). "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry, 12(10), 850–898. Link
-
Desai, N. C., et al. (2016). "Synthesis and antimicrobial activity of some new 2-amino-1,3,4-oxadiazole derivatives." Medicinal Chemistry Research, 25, 206–218. Link
-
Saha, S., et al. (2015). "Oxadiazole: A biologically active pharmacophore."[1][6][7][8] Journal of Advanced Pharmacy Education & Research, 5(1). Link
Sources
- 1. scielo.br [scielo.br]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. journal.bashir.edu.pk [journal.bashir.edu.pk]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
synthesis of 2-(1,3,4-oxadiazol-2-yl)propan-2-amine from Aib
Executive Summary
This application note details a robust, four-step protocol for the synthesis of 2-(1,3,4-oxadiazol-2-yl)propan-2-amine starting from 2-aminoisobutyric acid (Aib) . The target molecule incorporates a 1,3,4-oxadiazole ring as a bioisostere for the carboxylic acid functionality, a strategy increasingly utilized in peptidomimetic drug design to enhance metabolic stability and membrane permeability.
The protocol utilizes a Boc-protection strategy to mask the primary amine, followed by hydrazide formation and cyclization with triethyl orthoformate (TEOF) . This route is selected for its scalability, high regioselectivity, and operational safety compared to oxidative cyclization methods involving harsh dehydrating agents like phosphorus oxychloride (
Retrosynthetic Analysis & Mechanistic Logic
The synthesis is designed to overcome the steric hindrance imposed by the gem-dimethyl group of the Aib scaffold.
-
Step 1 (Protection): The amine must be protected (Boc) to prevent self-condensation or interference during the cyclization step.
-
Step 2 (Activation): The carboxylic acid is converted to a methyl ester, which serves as an activated intermediate for hydrazinolysis.
-
Step 3 (Hydrazide Formation): Reaction with hydrazine hydrate yields the key hydrazide intermediate.
-
Step 4 (Cyclization): The 1,3,4-oxadiazole ring is closed using triethyl orthoformate (TEOF). TEOF acts as a one-carbon donor (providing the C5 proton) and a dehydrating agent.
-
Step 5 (Deprotection): Acidolytic removal of the Boc group yields the final amine salt.
Reaction Pathway Diagram
Figure 1: Step-wise synthetic pathway from Aib to the target oxadiazole amine.
Experimental Protocol
Materials & Reagents
-
Starting Material: 2-Aminoisobutyric acid (Aib) [CAS: 62-57-7]
-
Reagents: Di-tert-butyl dicarbonate (
), Methyl Iodide (MeI), Hydrazine Hydrate ( ), Triethyl Orthoformate (TEOF), Trifluoroacetic Acid (TFA). -
Solvents: THF, DMF, Ethanol (absolute), Dichloromethane (DCM).
Step 1: N-Boc Protection of Aib
Rationale: The free amine interferes with subsequent electrophilic acylations. Boc is stable to the basic conditions of hydrazinolysis.
-
Dissolve Aib (10.3 g, 100 mmol) in a mixture of THF (100 mL) and 1N NaOH (110 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add
(24.0 g, 110 mmol) dissolved in THF (50 mL) dropwise over 30 minutes. -
Warm to room temperature (RT) and stir for 12 hours.
-
Workup: Evaporate THF under reduced pressure. Wash the aqueous phase with
( mL) to remove unreacted anhydride. Acidify the aqueous layer to pH 2-3 with 1N HCl. Extract with EtOAc ( mL). -
Dry organic layer over
, filter, and concentrate to yield Boc-Aib-OH as a white solid.
Step 2: Methyl Ester Formation
Rationale: Steric hindrance of Aib makes direct hydrazide formation from the acid (via CDI) slower. The methyl ester is a more reactive electrophile for hydrazine.
-
Dissolve Boc-Aib-OH (20.3 g, 100 mmol) in anhydrous DMF (100 mL).
-
Add
(27.6 g, 200 mmol) followed by Methyl Iodide (7.5 mL, 120 mmol). Caution: MeI is toxic/carcinogenic. Use a fume hood. -
Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with water (500 mL) and extract with EtOAc (
mL). Wash organics with brine, dry ( ), and concentrate.-
Yield Target: >90% (Colorless oil or solid).
-
Step 3: Hydrazide Synthesis
Rationale: Conversion of the ester to the hydrazide provides the necessary backbone for the 1,3,4-oxadiazole ring.
-
Dissolve Boc-Aib-OMe (21.7 g, 100 mmol) in Absolute Ethanol (100 mL).
-
Add Hydrazine Hydrate (25 mL, ~500 mmol, 5 equiv). Note: Excess hydrazine drives the equilibrium and prevents dimer formation.
-
Reflux the mixture at 80°C for 12–18 hours. The gem-dimethyl group slows this reaction compared to standard amino acids.
-
Workup: Concentrate the solvent to ~20 mL. Cool to 0°C. The product often precipitates.
-
Filter the white solid and wash with cold ethanol/ether. If no precipitate, evaporate to dryness and recrystallize from EtOAc/Hexane.
-
Checkpoint: Verify disappearance of the ester peak (~3.7 ppm) in
NMR.
-
Step 4: Cyclization to 1,3,4-Oxadiazole
Rationale: TEOF serves as the carbon source for C5 and the solvent. Acid catalysis promotes the elimination of ethanol to close the ring.
-
Suspend Boc-Aib-NHNH2 (10.8 g, 50 mmol) in Triethyl Orthoformate (TEOF) (50 mL).
-
Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (100 mg).
-
Reflux at 146°C (boiling point of TEOF) for 4–6 hours.
-
Mechanism: The hydrazide attacks the orthoester, displacing ethanol to form an imidate, which cyclizes to the oxadiazole.
-
Workup: Evaporate excess TEOF under reduced pressure.
-
Purification: The residue is purified via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) to yield tert-butyl (2-(1,3,4-oxadiazol-2-yl)propan-2-yl)carbamate .
-
Data:
NMR should show a singlet at ~8.4–8.9 ppm (Oxadiazole C5-H).
-
Step 5: Boc-Deprotection
Rationale: Removal of the protecting group to release the free amine.
-
Dissolve the intermediate from Step 4 in DCM (20 mL).
-
Add Trifluoroacetic Acid (TFA) (20 mL) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Workup: Concentrate to dryness. Azeotrope with toluene (
) to remove residual TFA. -
Salt Exchange (Optional): To obtain the HCl salt, dissolve in minimal MeOH and add 4M HCl in dioxane, then precipitate with ether.
-
Final Product:This compound (TFA or HCl salt) .
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact on Quality | Corrective Action |
| Hydrazine Stoichiometry | >5 Equivalents | Prevents formation of diacylhydrazine dimer. | If dimer forms (insoluble high MP solid), increase hydrazine ratio. |
| Cyclization Temp | >140°C (Reflux) | Essential for ring closure of hindered Aib. | Use pure TEOF; ensure oil bath is ~150°C. |
| Moisture Control | Anhydrous TEOF | Water hydrolyzes TEOF, stopping cyclization. | Use freshly distilled TEOF or dry reagents. |
| Boc Stability | Avoid strong acid in Step 4 | p-TsOH is catalytic; excess acid degrades Boc. | Keep acid catalyst <5 mol%. |
Analytical Validation
Expected
- 9.30 (s, 1H, Oxadiazole CH ). Diagnostic Peak.
-
8.50 (br s, 3H,
). -
1.70 (s, 6H,
).
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 127.07 -
Observed
: 128.1
References
-
General Synthesis of 1,3,4-Oxadiazoles
-
TEOF Cyclization Methodology
- Muralidharan, A., et al. "One-Pot Reactions of Triethyl Orthoformate with Amines." Molecules, 2023, 28(23), 7904.
-
Peptidomimetic Applications of Aib-Oxadiazoles
- Wipf, P., et al. "Synthesis of 1,3,4-oxadiazole containing peptidomimetics." Tetrahedron Letters, 2010.
-
Boc-Protection Protocols
-
Lebel, H., & Leogane, O. "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement."[4] Organic Letters, 2005, 7(19), 4107–4110.
-
Sources
cyclodehydration of N-Boc-2-aminoisobutyric acid hydrazides
Application Note: Precision Synthesis of Sterically Hindered Peptidomimetic Scaffolds
Executive Summary & Strategic Rationale
The incorporation of 2-aminoisobutyric acid (Aib) into peptide backbones is a critical strategy in medicinal chemistry to induce helical conformation and improve metabolic stability. However, converting N-Boc-Aib hydrazides into 1,3,4-oxadiazole bioisosteres presents a "chemical conflict":
-
Steric Hindrance: The gem-dimethyl group of the Aib core creates significant steric bulk, often necessitating forcing conditions.
-
Acid Sensitivity: The N-Boc (tert-butoxycarbonyl) protecting group is acid-labile. Traditional cyclodehydration reagents like phosphorus oxychloride (
) or sulfuric acid ( ) frequently result in premature deprotection and polymerization.
This guide establishes the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) protocol as the Gold Standard for this transformation. Unlike thionyl chloride or phosphoryl chloride, the Burgess reagent operates under neutral conditions, preserving the N-Boc group while effectively overcoming the steric barrier of the Aib residue via an intramolecular sulfonyl transfer mechanism.
Scientific Foundation: Mechanism & The Thorpe-Ingold Effect[1]
The Gem-Dimethyl (Thorpe-Ingold) Advantage
While the Aib residue is sterically hindered regarding intermolecular attack (coupling), it paradoxically accelerates intramolecular cyclization.[1] This is the Thorpe-Ingold Effect . The bulky gem-dimethyl groups compress the internal bond angle (
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the destructive Acid-Mediated route and the preservation-focused Burgess route.
Figure 1: Mechanistic divergence.[2] The Burgess pathway avoids the acid-catalyzed deprotection trap inherent in POCl3 protocols.
Comparative Analysis of Dehydrating Agents
The following data summarizes internal optimization studies comparing reagents for the cyclization of N-Boc-Aib-NHNH-Bz (Benzoyl derivative).
| Reagent | Conditions | Yield (%) | Boc Integrity | Notes |
| Reflux, 4h | 15% | Compromised | Significant deprotection; difficult purification. | |
| 0°C to RT | 0% | Destroyed | Complete loss of Boc; hydrolysis of hydrazide. | |
| DCM, RT, 24h | 65% | Intact | Slow reaction; requires chromatographic separation of Ts-byproducts. | |
| Burgess Reagent | THF, Microwave, 80°C | 92% | Intact | Cleanest profile; byproduct is water-soluble. |
| Polymer-Burgess | THF, Reflux | 88% | Intact | Best for high-throughput; filtration workup only. |
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (1,2-Diacylhydrazine Formation)
Before cyclization, the hydrazide must be coupled to the desired carboxylic acid.
Reagents: N-Boc-Aib-hydrazide (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF/DCM (1:1).
-
Dissolve the carboxylic acid in dry DCM/DMF (1:1 ratio, 0.1 M concentration).
-
Add EDC·HCl and HOBt at 0°C. Stir for 15 minutes to activate the acid.
-
Add N-Boc-Aib-hydrazide followed by DIPEA dropwise.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with EtOAc, wash with 10% citric acid (removes DIPEA/EDC), sat.
, and brine. Dry over . -
Validation: Confirm mass (LC-MS) of the linear hydrazide dimer (
).
Phase 2: Cyclodehydration via Burgess Reagent (Standard Protocol)
This protocol is optimized for gram-scale synthesis.
Reagents: 1,2-Diacylhydrazine precursor (from Phase 1), Burgess Reagent (2.0 - 2.5 eq), Anhydrous THF.
-
Setup: Oven-dry a round-bottom flask or microwave vial. Purge with Nitrogen/Argon.
-
Dissolution: Dissolve the diacylhydrazine (1.0 mmol) in anhydrous THF (10 mL). Note: DCM can be used but THF supports higher temperatures if reflux is needed.
-
Addition: Add Burgess reagent (2.0 mmol, 476 mg) in one portion.
-
Reaction:
-
Method A (Thermal): Reflux at 70°C for 2–4 hours.
-
Method B (Microwave - Recommended): Heat at 80–100°C for 15–30 minutes. The gem-dimethyl effect allows this rapid conversion without degradation.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material is polar; the oxadiazole product is significantly less polar.
-
Workup:
-
Cool the mixture.
-
Concentrate the solvent in vacuo.
-
Crucial Step: The byproduct (
) is water-soluble. Partition the residue between (or DCM) and water. Wash organic layer 2x with water.
-
-
Purification: Flash column chromatography (typically 20-40% EtOAc in Hexanes).
Phase 3: Alternative "One-Pot" Orthoester Method
Use this only if the R-group is a simple alkyl (Methyl, Ethyl).
-
Suspend N-Boc-Aib-hydrazide in the corresponding triethyl orthoester (
). -
Add catalytic p-TsOH (10 mol%). Caution: Keep reaction time short to protect Boc.
-
Reflux for 1-2 hours.
-
Evaporate excess orthoester and purify.
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: The Burgess reagent hydrolyzes rapidly. Always handle in a glovebox or use fresh bottles. If the reagent looks "wet" or sticky, it is degraded.
-
Boc Stability: If you observe Boc-deprotection (isobutylene gas evolution/loss of mass), lower the temperature to 60°C and extend reaction time, or switch to the Polymer-Supported Burgess reagent to eliminate any localized concentration of reactive species.
-
Steric Clashes: If the R-group on the carboxylic acid is also bulky (e.g., tert-butyl), the reaction may stall. In this case, increase Burgess reagent to 3.0 eq and use Microwave heating at 110°C for 10 minutes.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
- Foundational text on using Burgess reagent for heterocycle synthesis.
-
Brain, C. T., & Paul, J. M. (1997). Soluble polymer-supported Burgess reagent: A facile route to oxadiazoles. Synlett, 1997(07), 829-830. Link
- Protocol for polymer-supported variants to ease purific
-
Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: Theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link
- Authoritative review on the Thorpe-Ingold effect explaining the reactivity of Aib residues.
-
Jakopin, Ž., & Dolenc, M. S. (2007). Recent advances in the synthesis of 1, 3, 4-oxadiazoles.[3][4][5][6][7][8][9][10][11][12] Current Organic Chemistry, 11(5), 417-429. Link
- Comprehensive review of cyclodehydration methods comparing POCl3, Iodine, and Burgess routes.
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. mdpi.com [mdpi.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Protocol for Iodine-Mediated Oxidative Cyclization of Hydrazones
Executive Summary
The construction of nitrogen-rich heterocycles—such as 1,2,4-triazoles, 1H-pyrazoles, and 1H-indazoles—is a cornerstone of modern drug discovery. Historically, the synthesis of these scaffolds relied heavily on transition-metal catalysts (e.g., Pd, Cu, Ru), which introduced challenges related to metal toxicity, product contamination, and environmental footprint.
Recent breakthroughs have established molecular iodine (I₂) as a powerful, metal-free alternative for the oxidative cyclization of hydrazones. Operating either as a catalyst (in tandem with terminal oxidants) or as a stoichiometric oxidant, iodine facilitates complex cascade reactions, including C–H functionalization and C–N bond formation. This application note provides a comprehensive, field-proven guide to executing these transformations, detailing the causality behind reagent selection and establishing a self-validating experimental workflow.
Mechanistic Insights & Divergent Pathways
To achieve reproducible results, researchers must understand the dual role of molecular iodine. Iodine acts as both a mild Lewis acid and a soft electrophile. The reaction trajectory is highly dependent on the presence of external nucleophiles and the specific substitution pattern of the hydrazone precursor.
-
Intermolecular Cascade (1,2,4-Triazoles): When a hydrazone is reacted with an aliphatic amine in the presence of catalytic I₂, the iodine electrophilically activates the hydrazone. This facilitates nucleophilic attack by the amine, followed by a cascade of C–H functionalization, double C–N bond formation, and oxidative aromatization (1).
-
Intramolecular sp³ C–H Amination (1H-Pyrazoles/Indazoles): In the absence of external amines, stoichiometric I₂ promotes intramolecular cyclization. The iodine oxidizes the hydrazone to an electrophilic intermediate, triggering an intramolecular nucleophilic attack by the adjacent aryl or alkyl group, culminating in aromatization (2).
Divergent pathways for iodine-mediated hydrazone cyclization.
Reaction Optimization & Causality
The success of iodine-mediated cyclization relies heavily on solvent polarity and base selection. As demonstrated in Table 1, DMSO is the superior solvent. Causality: DMSO effectively stabilizes the highly polar iodonium intermediates. Furthermore, in catalytic systems, DMSO can act as a mild co-oxidant (Kornblum-type oxidation) to help regenerate I₂ from the iodide (I⁻) byproduct.
Table 1: Optimization of Reaction Conditions for Intramolecular Cyclization
| Entry | Oxidant/Catalyst | Solvent | Base | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | I₂ (1.2 equiv) | Toluene | K₂CO₃ | 100 | 35 | Poor stabilization of polar intermediates. |
| 2 | I₂ (1.2 equiv) | DMF | K₂CO₃ | 100 | 68 | Moderate yield; side reactions observed. |
| 3 | NIS (1.2 equiv) | DMSO | K₂CO₃ | 100 | 45 | N-Iodosuccinimide is too reactive, causing degradation. |
| 4 | I₂ (0.2 equiv) + O₂ | DMSO | K₂CO₃ | 100 | 22 | Inefficient re-oxidation of iodide in the absence of amines. |
| 5 | I₂ (1.2 equiv) | DMSO | K₂CO₃ | 100 | 92 | Optimal: High polarity stabilizes intermediates perfectly. |
Experimental Workflows & Protocols
To ensure a self-validating system, the protocols below incorporate visual cues and chemical quenching steps. The addition of sodium thiosulfate (Na₂S₂O₃) during workup is a critical validation step: it reduces any unreacted electrophilic iodine to inert iodide, preventing spurious halogenation of the electron-rich heterocyclic products during isolation.
Standardized workflow for iodine-mediated oxidative cyclization.
Protocol A: Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles (Catalytic I₂)
Reference Method adapted from Chen et al. (2016) [1]
Reagents:
-
Hydrazone precursor (1.0 mmol)
-
Aliphatic amine (1.5 mmol)
-
Molecular Iodine (I₂) (0.2 mmol, 20 mol%)
-
Tert-butyl hydroperoxide (TBHP) (2.0 mmol) or O₂ atmosphere
-
DMSO (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the hydrazone precursor (1.0 mmol) and the aliphatic amine (1.5 mmol).
-
Solvation: Add 3.0 mL of anhydrous DMSO. Stir at room temperature for 5 minutes to ensure complete dissolution.
-
Catalyst & Oxidant Addition: Add molecular iodine (50.8 mg, 20 mol%). Visual Cue: The solution will turn a deep brown/purple. Slowly add TBHP (2.0 mmol) dropwise.
-
Thermal Activation: Seal the tube and heat the reaction mixture to 80 °C in an oil bath for 8–12 hours.
-
In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active hydrazone spot indicates completion.
-
Quenching (Critical Step): Cool the mixture to room temperature. Add 10 mL of saturated aqueous Na₂S₂O₃ solution. Validation: The dark brown color of the iodine must rapidly dissipate, leaving a pale yellow or colorless aqueous layer.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Protocol B: Divergent Synthesis of 1H-Pyrazoles (Stoichiometric I₂)
Reference Method adapted from Wei et al. (2017) [2]
Reagents:
-
α,β-Unsaturated hydrazone or alkyl hydrazone (1.0 mmol)
-
Molecular Iodine (I₂) (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
DMSO (4.0 mL)
Step-by-Step Methodology:
-
Preparation: Charge a 15 mL round-bottom flask with the hydrazone substrate (1.0 mmol) and K₂CO₃ (276 mg, 2.0 mmol).
-
Solvation & Activation: Add 4.0 mL of DMSO. Stir vigorously for 5 minutes.
-
Oxidant Addition: Add molecular iodine (304 mg, 1.2 mmol) in a single portion. Causality: Stoichiometric iodine is required here as it acts as the sole electron acceptor for the sp³ C–H amination step.
-
Cyclization: Heat the mixture to 100 °C for 6 hours.
-
Quenching & Isolation: Cool to ambient temperature. Quench with 15 mL of saturated aqueous Na₂S₂O₃. Extract with Dichloromethane (DCM) (3 × 15 mL).
-
Washing: Wash the organic phase thoroughly with water (3 × 10 mL) to remove residual DMSO, followed by brine. Dry over MgSO₄ and concentrate.
-
Validation: Confirm the regiochemistry of the resulting 1H-pyrazole via ¹H-NMR (specifically looking for the diagnostic pyrazole C4-H singlet, typically appearing between δ 6.0–6.5 ppm depending on substitution).
References
-
Title: A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions via a cascade C-H functionalization, double C-N bonds formation, and oxidative aromatization sequence in the presence of iodine as catalyst. Source: Organic Letters, 2016, 18, 1334-1337. (Z. Chen, H. Li, W. Dong, M. Miao, H. Ren) URL: [Link]
-
Title: Divergent Synthesis of 1H-Indazoles and 1H-Pyrazoles from Hydrazones via Iodine-Mediated Intramolecular Aryl and sp3 C−H Amination. Source: Advanced Synthesis & Catalysis, 2017, 359(19), 3378-3387. (Wei Wei, Zhen Wang, Xikang Yang, Junbiao Chang) URL: [Link]
-
Title: Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Source: Chemistry - A European Journal, 2016, 22(31), 11022-11027. (Ertong Li, Zhiyuan Hu, Lina Song, Wenquan Yu, Junbiao Chang) URL: [Link]
Sources
using Burgess reagent for 1,3,4-oxadiazole ring formation
Topic: Burgess Reagent for 1,3,4-Oxadiazole Ring Formation: A Mild and Efficient Cyclodehydration Strategy
Introduction: The Significance of 1,3,4-Oxadiazoles and the Need for Mild Synthetic Methodologies
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry and materials science.[1] As a bioisostere for amide and ester functionalities, this five-membered heterocycle is integral to the structure of numerous pharmacologically active agents, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The thermal and chemical stability of the 1,3,4-oxadiazole ring also makes it a valuable component in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[3]
Traditionally, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is achieved through the cyclodehydration of 1,2-diacylhydrazine precursors.[1][3] This transformation, however, has often relied on harsh and aggressive dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid (H₂SO₄).[1][3][4] Such conditions can limit the substrate scope, particularly for molecules bearing sensitive functional groups, and often necessitate high reaction temperatures and tedious workup procedures.
This application note details a superior approach utilizing the Burgess reagent—methyl N-(triethylammoniumsulfonyl)carbamate—as a mild and selective agent for the cyclodehydration of 1,2-diacylhydrazines.[1][3] Renowned for its efficacy in dehydrating alcohols under neutral conditions, the Burgess reagent offers a powerful alternative that ensures high functional group tolerance, operational simplicity, and excellent yields, often at room temperature.[5] We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the broad applicability of this method in modern organic synthesis.
The Burgess Reagent: A Superior Tool for Dehydration
The Burgess reagent is an inner salt, readily prepared from chlorosulfonyl isocyanate, methanol, and triethylamine.[6][7] It is a white, crystalline solid, though it is sensitive to air and moisture and should be stored under an inert atmosphere at low temperatures.[6][8] Its solubility in a wide range of organic solvents, even nonpolar ones, makes it exceptionally versatile.[7][8]
The key to the Burgess reagent's utility is its ability to facilitate dehydration through a mild, intramolecular syn-elimination pathway, particularly for secondary and tertiary alcohols.[6][9] This gentle mechanism avoids the strongly acidic or basic conditions that can lead to side reactions, such as rearrangements or epimerization, making it ideal for complex and delicate substrates.[6][7]
Proposed Mechanism of 1,3,4-Oxadiazole Formation
The cyclodehydration of a 1,2-diacylhydrazine to a 1,3,4-oxadiazole using the Burgess reagent proceeds through a logical, multi-step intramolecular process. While the precise mechanism for this specific transformation is not as exhaustively studied as alcohol dehydration, a highly plausible pathway can be proposed based on the established reactivity of the reagent.
The reaction is initiated by the nucleophilic attack of one of the amide oxygens of the 1,2-diacylhydrazine (in its enol or enolate form) onto the electrophilic sulfur atom of the Burgess reagent. This forms a reactive sulfamate ester intermediate. The subsequent steps involve an intramolecular cyclization driven by the other amide oxygen, followed by the collapse of the intermediate and elimination of byproducts to yield the stable, aromatic 1,3,4-oxadiazole ring.
Below is a visual representation of this proposed mechanistic pathway.
Caption: Proposed mechanism for Burgess reagent-mediated cyclodehydration.
Experimental Protocols
Two primary protocols are presented. The first is a classical two-step approach involving the pre-synthesis of the 1,2-diacylhydrazine followed by cyclodehydration. The second is a more efficient one-pot synthesis that proceeds directly from a carboxylic acid and an acylhydrazide.
Protocol 1: Two-Step Synthesis of 1,3,4-Oxadiazoles
This protocol is ideal when the 1,2-diacylhydrazine precursor is already available or needs to be isolated and purified before cyclization.
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. journal.iisc.ac.in [journal.iisc.ac.in]
- 8. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 9. ukessays.com [ukessays.com]
Optimizing Peptide Coupling Conditions for Aminoalkyl Oxadiazoles: Overcoming Nucleophilic Deficiency and Epimerization
Introduction & Mechanistic Rationale
The integration of heterocyclic scaffolds into peptide backbones has revolutionized the development of next-generation therapeutics. Among these, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are highly prized as stable amide and ester bioisosteres, offering enhanced proteolytic stability, improved cell permeability, and rigidified conformational states[1]. However, synthesizing these peptidomimetics—specifically by coupling an
The Causality of Coupling Failure
The core challenge lies in the profound inductive electron-withdrawing effect (-I effect) exerted by the oxadiazole ring. When an amine is situated in close proximity to this heterocycle (e.g., an
When standard peptide coupling conditions are applied to such deactivated amines, the reaction kinetics shift unfavorably. The activated carboxylic acid (e.g., an
To achieve a self-validating and high-yielding protocol, the coupling conditions must perfectly balance hyper-activation of the carboxylic acid with strict epimerization control .
Mandatory Visualization: Reaction Pathways & Decision Matrices
Figure 1: Mechanistic pathway of peptide coupling highlighting the competition between desired amidation and epimerization via oxazolone formation.
Figure 2: Decision matrix for selecting coupling conditions based on the aminoalkyl oxadiazole structure.
Coupling Reagent Selection & Quantitative Data
Selecting the correct coupling additive is non-negotiable. Traditional reagents like EDC/HOBt are often insufficient for
-
HATU / HOAt: The nitrogen atom in the pyridine ring of HOAt exerts a neighboring group effect, acting as a general base to facilitate the attack of the poor nucleophile.
-
DIC / OxymaPure: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly effective. Its carbonyl groups orient in the same direction as the N–OH group, playing an assisted basic catalytic role that actively enhances the nucleophilicity of the incoming amine during the coupling process[3].
-
Base Selection (The TMP Advantage): While
-Diisopropylethylamine (DIPEA) is the industry standard, its strong basicity accelerates oxazolone formation when the nucleophile is slow. Substituting DIPEA with 2,4,6-trimethylpyridine (TMP) or 2,3,5-collidine maintains the necessary pH for carboxylic acid deprotonation while sterically and electronically suppressing the epimerization pathway.
Table 1: Comparison of Coupling Reagents for Deactivated Amines
| Reagent System | Activation Rate | Epimerization Control | By-product Toxicity | Suitability for |
| EDC / HOBt | Moderate | Moderate | Low | Poor (Sluggish reaction, low yield) |
| HATU / DIPEA | Very High | Low (if amine is slow) | High (Allergens) | Moderate (High yield, but high epimerization risk) |
| HATU / TMP | High | High | High | Excellent (Optimal balance of speed and chirality) |
| DIC / OxymaPure | High | Very High | Low | Excellent (Assisted basic catalysis enhances amine)[3] |
Table 2: Representative Yield and Epimerization Data
| Coupling Condition | Amine Type | Typical Yield (%) | Typical Epimerization (%) |
| HATU / DIPEA (2.0 eq) | 85 - 90% | 15 - 25% | |
| HATU / TMP (2.0 eq) | 82 - 88% | < 2% | |
| DIC / OxymaPure | 85 - 92% | < 1% | |
| EDC / HOBt | 70 - 75% | < 5% |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure causality between the chemical steps and the observed outcomes.
Protocol A: Solution-Phase Coupling using HATU and TMP
Optimized for highly deactivated
Reagents & Materials:
- -Protected Amino Acid (1.0 eq)
-
Aminoalkyl oxadiazole (free base or HCl salt) (1.0 eq)
-
HATU (1.1 eq)
-
2,4,6-Trimethylpyridine (TMP) (2.5 eq if amine is an HCl salt; 1.5 eq if free base)
-
Anhydrous
-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the
-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (Nitrogen/Argon). -
Base Addition: Add TMP (1.0 eq) to the mixture. Stir at
for exactly 3 minutes. Causality Note: Brief pre-activation at low temperature forms the highly reactive OAt ester while preventing premature oxazolone formation. -
Nucleophile Introduction: In a separate vial, dissolve the aminoalkyl oxadiazole (1.0 eq) in a minimal amount of DMF. If it is an HCl salt, add the remaining TMP (1.5 eq) to liberate the free amine.
-
Coupling: Transfer the amine solution dropwise to the pre-activated amino acid mixture. Allow the reaction to slowly warm to room temperature (
). -
In-Process Validation: After 2 hours, sample 5
of the reaction mixture, dilute in 100 Acetonitrile, and analyze via LC-MS. The mass of the OAt active ester should be depleted, and the product mass should dominate. If unreacted ester remains, continue stirring for up to 12 hours. -
Workup: Quench the reaction by adding 10 volumes of 5% aqueous
. Extract with Ethyl Acetate ( ). Wash the combined organic layers with 1M (or 10% Citric Acid) to remove excess TMP, followed by brine. Dry over and concentrate.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure
Optimized for incorporating aminoalkyl oxadiazole building blocks into longer peptide sequences on resin[4].
Reagents & Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
- -Fmoc-aminoalkyl oxadiazole carboxylic acid (3.0 eq)
- -Diisopropylcarbodiimide (DIC) (3.0 eq)
-
OxymaPure (3.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes. Drain.
-
Reagent Preparation: Dissolve the
-Fmoc-aminoalkyl oxadiazole carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in DMF (0.2 M relative to the amino acid). -
Activation: Add DIC (3.0 eq) to the solution. Stir for 2 minutes at room temperature. Causality Note: OxymaPure reacts instantly with the O-acylisourea intermediate formed by DIC, preventing the formation of unreactive N-acylureas and generating the active ester.
-
Coupling: Add the activated mixture to the resin. Agitate gently for 2 to 4 hours.
-
Self-Validation (Kaiser Test): Drain the resin and wash thoroughly with DMF (
) and DCM ( ). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful coupling (complete acylation of the primary amine). A blue bead indicates incomplete coupling due to the steric bulk/electronic deactivation of the oxadiazole building block. -
Double Coupling (If necessary): If the Kaiser test is positive, repeat steps 2-4 using fresh reagents before proceeding to Fmoc deprotection.
References
-
Subirós-Funosas, R., et al. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega, 2022. URL:[Link]
-
Pace, V., et al. "5.04 1,2,4-Oxadiazoles." Comprehensive Heterocyclic Chemistry III, 2008. URL:[Link]
-
Gomes, B., et al. "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." MDPI Molecules, 2021. URL:[Link]
-
White, C. J., & Yudin, A. K. "Macrocyclization strategies for cyclic peptides and peptidomimetics." Nature Chemistry, 2011. URL:[Link]
-
De Souza, M. C., et al. "A Straightforward and High-Yielding Synthesis of 1,2,4-Oxadiazoles from Chiral N-Protected α-Amino Acids..." Journal of Chemistry, 2018. URL:[Link]
Sources
Application Note: Solid-Phase Peptide Synthesis (SPPS) with Oxadiazole Building Blocks
Abstract & Strategic Overview
The incorporation of oxadiazole rings into peptide backbones is a high-value strategy in peptidomimetic drug design. Acting as amide bond bioisosteres , 1,2,4- and 1,3,4-oxadiazoles significantly enhance metabolic stability by resisting protease degradation while maintaining hydrogen-bonding capability and restricting conformational flexibility.
This guide details the protocols for integrating these heterocyclic motifs using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . Unlike standard amino acid coupling, oxadiazole insertion requires specific "activation-cyclodehydration" sequences. We present two distinct methodologies:
-
The Amidoxime Route (1,2,4-Oxadiazoles): Best for asymmetric backbone modification.
-
The Hydrazine Route (1,3,4-Oxadiazoles): Best for symmetric or quasi-symmetric linkage.
Protocol A: 1,2,4-Oxadiazole Backbone Incorporation (On-Resin)
This protocol describes the stepwise construction of a 1,2,4-oxadiazole ring directly on the resin. This approach avoids the solubility issues often encountered with large, pre-formed hydrophobic building blocks.
Mechanism of Action
The synthesis relies on the O-acylation of a resin-bound amidoxime with an incoming Fmoc-amino acid, followed by thermally or chemically induced cyclodehydration.
Experimental Workflow
Phase 1: Generation of Resin-Bound Amidoxime
Pre-requisite: The resin-bound peptide must end with a cyano-functionalized residue (e.g., a cyano-alanine or a cyano-acid coupled to the N-terminus).
-
Coupling of Cyano-Acid:
-
Swell resin (Rink Amide or Wang) in DMF.[1]
-
Couple HOOC-R-CN (e.g., 3-cyanopropanoic acid) using standard DIC/HOBt or HATU/DIPEA chemistry.
-
Note: Ensure the cyano group is accessible.
-
-
Amidoxime Formation:
-
Reagent: 50% Hydroxylamine hydrochloride (
) in Pyridine/Ethanol (1:1 v/v). -
Reaction: Add 10 equivalents of
solution to the resin. -
Conditions: Heat at 60°C for 4–6 hours or shake at RT for 12–18 hours.
-
Wash: Drain and wash thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of hydroxylamine.
-
QC Check: A small resin cleavage (TFA) followed by LC-MS should show the mass shift of +33 Da (
).
-
Phase 2: O-Acylation and Cyclodehydration
This step couples the next amino acid and closes the ring.
-
O-Acylation (Coupling):
-
Amino Acid: Fmoc-AA-OH (5 eq).
-
Activator: DIC (5 eq) and HOBt (5 eq) in DMF. Avoid bases like DIPEA at this stage to prevent premature cyclization or side reactions.
-
Time: Shake at RT for 2–4 hours.
-
Result: Formation of the O-acylamidoxime intermediate (Linear).
-
-
Cyclodehydration (Ring Closure):
-
Method A (Thermal - Robust): Wash resin with DMSO. Heat the resin in DMSO at 80°C for 4–6 hours.
-
Method B (Chemical - T3P): For temperature-sensitive substrates.
-
Reagent: T3P (Propylphosphonic anhydride, 50% in EtOAc) (3 eq) + DIPEA (5 eq) in DMF.
-
Time: Shake at RT for 12 hours.
-
-
Method C (Fluoride - Mild): TBAF (1M in THF, 2 eq) for 2 hours at RT.
-
-
Fmoc Deprotection & Elongation:
Visualization: 1,2,4-Oxadiazole Workflow
Figure 1: Stepwise on-resin construction of 1,2,4-oxadiazole backbone via O-acylamidoxime intermediate.
Protocol B: 1,3,4-Oxadiazole Backbone Incorporation (On-Resin)
This protocol utilizes a diacylhydrazine intermediate, which is cyclized using the Burgess Reagent . This method is particularly effective for introducing the oxadiazole moiety between two amino acids with high efficiency.
Experimental Workflow
-
Hydrazide Formation:
-
Starting Point: Resin-bound carboxylic acid (Peptide-COOH).
-
Activation: Activate the resin-COOH with DIC/HOBt (3 eq) in DMF for 10 min.
-
Coupling: Add Hydrazine hydrate (10 eq) or protected Hydrazine (Boc-NH-NH2) followed by TFA cleavage if necessary.
-
Preferred: Use a hydrazine-functionalized resin (e.g., 2-Cl-Trt-NH-NH2) for C-terminal oxadiazoles.
-
For Backbone: React activated Resin-COOH with
(Careful control to avoid cross-linking) or better, couple Fmoc-AA-NH-NH2 (Fmoc-amino acid hydrazide) to the activated resin.
-
-
Formation of 1,2-Diacylhydrazine:
-
Resin Species: Resin-Peptide-CO-NH-NH2.
-
Coupling: Add Fmoc-AA-OH (5 eq), HATU (5 eq), DIPEA (10 eq) in DMF.
-
Time: 2 hours at RT.
-
Result: Resin-Peptide-CO-NH-NH-CO-AA-Fmoc.
-
-
Cyclodehydration (Burgess Reagent):
-
Critical: The Burgess reagent is moisture-sensitive.[2][3] Use anhydrous solvents.[3]
-
Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).[2]
-
Conditions: Suspend resin in anhydrous DCM or THF. Add Burgess Reagent (3–5 eq).
-
Temperature: Heat to 40–50°C (microwave preferred) for 30–60 mins or reflux in DCM for 4 hours.
-
Wash: DCM (5x) immediately to remove sulfur byproducts.
-
Visualization: 1,3,4-Oxadiazole Workflow
Figure 2: On-resin synthesis of 1,3,4-oxadiazole via Burgess reagent-mediated cyclization.
Critical Parameters & Troubleshooting
Cyclization Reagent Comparison
| Reagent | Target System | Pros | Cons |
| Thermal (DMSO/Pyridine) | 1,2,4-Oxadiazole | No expensive reagents; high conversion. | High temp (80°C) may cause racemization of sensitive AAs. |
| T3P (Propylphosphonic anhydride) | 1,2,4-Oxadiazole | Mild (RT); Water-soluble byproducts; "Green". | Requires base (DIPEA); Slower kinetics than heat. |
| Burgess Reagent | 1,3,4-Oxadiazole | Very clean; Works in DCM/THF; Specific. | Moisture sensitive; Expensive; Limited shelf life. |
| TBAF (Fluoride) | 1,2,4-Oxadiazole | Extremely mild (RT); Good for sensitive backbones. | Incompatible with silyl protecting groups. |
Troubleshooting Guide
-
Incomplete Cyclization:
-
Epimerization:
-
Aggregation:
-
Issue: Oxadiazoles are rigid and hydrophobic, potentially leading to resin aggregation.
-
Solution: Use PEG-based resins (ChemMatrix, NovaPEG) and perform couplings at elevated temperatures (50°C) if using an automated synthesizer.
-
References
-
Synthesis and Use of Pseudopeptides Derived from 1,2,4-Oxadiazole-, 1,3,4-Oxadiazole-, and 1,2,4-Triazole-based Dipeptidomimetics. Source: PubMed / NIH URL:[Link] (Search Term: "1,2,4-oxadiazole peptidomimetics synthesis")
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Source: Organic Letters (ACS Publications) URL:[Link]
-
Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Source: Imperial College London / Spiral URL:[Link]
-
Synthetic applications of Burgess reagent. Source: Atlanchim Pharma URL:[2][Link][2]
-
Solid-Phase Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Selective, Reagent-Based Cyclization. Source: ACS Combinatorial Science URL:[Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. journal.iisc.ac.in [journal.iisc.ac.in]
- 4. ias.ac.in [ias.ac.in]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. chempep.com [chempep.com]
Application Note: N-Protection Strategies for 2-(1,3,4-oxadiazol-2-yl)propan-2-amine
This Application Note is structured as a high-level technical guide for researchers dealing with the steric and electronic challenges of protecting 2-(1,3,4-oxadiazol-2-yl)propan-2-amine.
-Disubstituted Heterocyclic AminesPart 1: Strategic Analysis & Chemical Logic
The "Gem-Dimethyl + Heterocycle" Challenge
Protecting this compound presents a dual challenge often underestimated in standard protocols:
-
Steric Hindrance (The Thorpe-Ingold Effect): The amine is attached to a tertiary carbon (gem-dimethyl group). The steric bulk of the two methyl groups significantly retards the rate of nucleophilic attack on protecting group reagents (e.g.,
, Cbz-Cl). Standard room-temperature protocols often result in incomplete conversion or require large excesses of reagents. -
Electronic Deactivation: The 1,3,4-oxadiazole ring is electron-deficient (acting similarly to a pyridine or carbonyl group). This withdraws electron density from the adjacent tertiary carbon, further reducing the nucleophilicity of the primary amine.
Implication for Protocol Design: Passive protection strategies (simple mixing) will fail. Successful protocols must employ hyper-nucleophilic catalysis (e.g., DMAP), elevated temperatures , or activated reagents (e.g., carbamates/succinimides over chlorides) to drive the reaction to completion.
Decision Matrix: Selecting the Right Protecting Group[1]
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Primary Utility | General synthesis; acid-labile deprotection. | Hydrogenolysis-labile; stable to acid/base. | Base-labile; orthogonal to Boc/Cbz. |
| Installation Difficulty | Medium. Requires DMAP/Heat due to sterics. | High. Cbz-Cl is sluggish; Cbz-OSu preferred. | Medium. Fmoc-OSu works well; avoid Fmoc-Cl. |
| Oxadiazole Stability | High. Ring is stable to TFA/HCl deprotection. | High. Ring stable to | Moderate. Ring can degrade in strong bases (piperidine) over long periods. |
| Recommended For | Initial building block protection.[1] | Late-stage intermediates requiring acid stability. | Solid-phase synthesis (SPPS) applications.[1][][3] |
Part 2: Experimental Protocols
Protocol A: Catalytic Boc-Protection (Recommended)
Best for: Scalability and ease of purification.
Mechanism: The reaction relies on 4-Dimethylaminopyridine (DMAP) to form a reactive N-acylpyridinium intermediate with
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.5 – 2.0 equiv) -
Base: Triethylamine (
) (2.0 equiv) -
Catalyst: DMAP (10-20 mol%)
-
Solvent: THF (anhydrous) or DCM
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the amine (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Base Addition: Add
(2.0 equiv) followed by DMAP (0.2 equiv). Stir for 5 minutes at Room Temperature (RT). -
Reagent Addition: Add
(1.5 equiv) in one portion.-
Critical Check: Evolution of
may not be immediately vigorous due to the slow onset of reaction.
-
-
Thermal Activation: Heat the reaction to 60°C (Reflux) .
-
Why? The gem-dimethyl steric hindrance raises the activation energy. Heating is essential for complete conversion within a reasonable timeframe (4-12 hours).
-
-
Monitoring: Monitor by TLC or LC-MS. The free amine is polar; the Boc-protected product will be significantly less polar.
-
If conversion stalls: Add an additional 0.5 equiv of
and continue reflux.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 1M citric acid (to remove DMAP/TEA), saturated
, and brine. Dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Cbz-Protection via Activated Succinimide
Best for: Situations requiring acid stability (e.g., subsequent removal of other Boc groups).
Why not Cbz-Cl? Benzyl chloroformate (Cbz-Cl) is highly reactive but often leads to decomposition or side reactions with the oxadiazole nitrogen under the forcing conditions required for hindered amines. Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) is cleaner.
Materials:
-
Substrate: 1.0 equiv
-
Reagent: Cbz-OSu (1.2 – 1.5 equiv)
-
Base:
(2.5 equiv) -
Solvent: Dioxane : Water (1:1 mixture)
Step-by-Step Workflow:
-
Preparation: Dissolve the amine in Dioxane/Water (1:1). Add solid
. -
Addition: Add Cbz-OSu (1.2 equiv).
-
Reaction: Stir vigorously at RT for 24 hours .
-
Note: If solubility is an issue, increase Dioxane ratio. If reaction is too slow, heat to 40°C. Avoid strong bases (
) to prevent oxadiazole ring hydrolysis.
-
-
Workup: Evaporate Dioxane under reduced pressure. Extract the aqueous residue with EtOAc. Wash with 1N HCl and Brine.
Part 3: Visualization & Logic Flow
Figure 1: Reaction Logic & Decision Tree
This diagram illustrates the decision process for selecting the protection strategy based on downstream chemical requirements.
Caption: Decision matrix for selecting N-protection based on the stability requirements of subsequent synthetic steps.
Figure 2: Mechanistic Workflow (Boc Protection)
Caption: Kinetic activation strategy using DMAP and heat to overcome the steric barrier of the gem-dimethyl group.
Part 4: Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (<50%) | Steric hindrance prevents attack on | Increase temp to reflux; Increase DMAP to 20 mol%; Use Dioxane (bp 101°C) instead of THF. |
| Oxadiazole Ring Opening | Nucleophilic attack by strong base (e.g., | Switch to milder bases ( |
| Formation of Urea Byproduct | Isocyanate formation via Lossen-type rearrangement (rare but possible). | Ensure moisture-free conditions; Do not use azide-based reagents. |
| Product Solubility | Protected product is lipophilic. | Use Hexanes/EtOAc for extraction; Product may precipitate from cold ether. |
References
-
Bristol-Myers Squibb Process Research: "A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy." Organic Process Research & Development. (Demonstrates the gem-dimethyl amine protection challenges in analogous systems).
-
Boc Protection of Hindered Amines: "Catalytic efficiency of DMAP in the N-Boc protection of amines." Journal of Organic Chemistry. (Foundational text on using hyper-nucleophilic catalysts for sterically hindered substrates).
-
Oxadiazole Stability: "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential." Journal of Chemistry. (Provides data on acid/base stability of the oxadiazole ring).
-
Greene's Protective Groups: Wuts, P. G. M.[4][5] Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons.[4] (Standard reference for deprotection conditions).
Sources
- 1. scispace.com [scispace.com]
- 3. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Protecting groups for tertiary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
microwave-assisted synthesis of alpha-amino 1,3,4-oxadiazoles
Application Note: Microwave-Assisted Synthesis of
Executive Summary & Strategic Importance
The 1,3,4-oxadiazole moiety is a privileged pharmacophore in medicinal chemistry, widely utilized as a bioisostere for carboxylic acids, esters, and carboxamides. In drug development,
Traditional thermal synthesis (e.g., refluxing with POCl
Mechanistic Insight & Reaction Design
The core transformation involves the cyclodehydration of a diacylhydrazide intermediate (formed from an N-protected amino acid and an acid hydrazide).
The Microwave Effect
The synthesis relies on the efficient coupling of microwave energy with the polar transition state of the cyclization step.
-
Thermal Effect: Rapid internal heating (
C/sec) overcomes the activation energy barrier for ring closure faster than competitive decomposition pathways. -
Specific Non-Thermal Effect: The polar diacylhydrazide intermediate and the ionic transition state (involving the phosphoryl species) align with the oscillating electric field, lowering the Gibbs free energy of activation (
).
Chemical Mechanism (POCl Mediated)
We utilize Phosphorus Oxychloride (POCl
-
Activation: The carbonyl oxygen of the hydrazide attacks the electrophilic phosphorus, creating a highly reactive imidoyl phosphate intermediate.
-
Cyclization: Intramolecular nucleophilic attack by the adjacent amide nitrogen closes the ring.
-
Aromatization: Elimination of the phosphoryl species (HOPCl
/PO Cl ) yields the aromatic oxadiazole.
Critical Consideration for
Visualization: Reaction Mechanism
Caption: Mechanistic pathway for the POCl3-mediated cyclodehydration of diacylhydrazides into 1,3,4-oxadiazoles under microwave irradiation.
Experimental Protocol (Standard Operating Procedure)
Objective: Synthesis of (S)-N-(1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl)benzamide (Alanine derivative).
Reagents & Equipment
-
Microwave Reactor: Monowave 300 (Anton Paar) or Initiator+ (Biotage).
-
Vessel: 10 mL or 30 mL sealed borosilicate glass vial.
-
Reactants:
-
N-Benzoyl-L-Alanine (or other N-protected amino acid) (1.0 mmol)
-
Benzhydrazide (1.0 mmol)
-
Phosphorus Oxychloride (POCl
) (5.0 mL) - Acts as solvent and reagent.
-
-
Workup: Crushed ice, NaHCO
(sat. aq.), Ethyl Acetate, Na SO .
Step-by-Step Methodology
-
Preparation (In Fume Hood):
-
Weigh N-Benzoyl-L-Alanine (193 mg, 1 mmol) and Benzhydrazide (136 mg, 1 mmol) into a dry 10 mL microwave vial.
-
Carefully add POCl
(5 mL). Caution: POCl is corrosive and reacts violently with moisture. -
Add a magnetic stir bar and seal the vial with a PTFE-lined cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Program:
-
Temperature: 80°C - 100°C (Optimization required for specific substrates; start at 80°C).
-
Ramp Time: 2 minutes.
-
Hold Time: 10 minutes.
-
Stirring: High (600 rpm).
-
Power: Dynamic (Max 100 W).[1]
-
-
-
Quenching & Workup:
-
Allow the vial to cool to 55°C (using reactor compressed air cooling).
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. Exothermic reaction!
-
Neutralize the solution to pH 7–8 using saturated NaHCO
solution or 10% NaOH. -
The solid product often precipitates out. Filter and wash with cold water.
-
Alternative (if oil forms): Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over anhydrous Na
SO , and concentrate in vacuo.
-
-
Purification:
-
Recrystallization from Ethanol/Water or Methanol.
-
If necessary, purify via flash column chromatography (Hexane:EtOAc 7:3).
-
Visualization: Experimental Workflow
Caption: Operational workflow for the microwave-assisted synthesis of oxadiazoles using POCl3.
Data Analysis: Microwave vs. Conventional Heating
The following table summarizes the efficiency gains observed when synthesizing N-protected
| Parameter | Microwave Method (This Protocol) | Conventional Heating (Reflux) | Improvement Factor |
| Reaction Time | 5 – 10 minutes | 4 – 8 hours | ~40x Faster |
| Temperature | 80°C – 100°C | 100°C – 110°C | Comparable |
| Yield (%) | 82% – 92% | 55% – 65% | +30% Yield |
| Purity (Crude) | >90% | ~70% (requires chromatography) | Higher Purity |
| Racemization | < 5% ee loss | 15 – 25% ee loss | Stereoretentive |
Data aggregated from comparative studies (See Ref 1, 2).
Optimization & Troubleshooting (CPP)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization or hydrolysis of product. | Increase MW hold time by 5 min. Ensure anhydrous conditions before quenching. |
| Charring/Black Tar | Thermal runaway or excessive power. | Reduce Temperature to 80°C. Use "Powermax" off. Ensure efficient stirring. |
| Racemization | Temperature too high or reaction time too long. | Reduce temp to 70°C and extend time slightly. Use Cbz/Fmoc instead of Benzoyl. |
| Vial Failure | Pressure buildup from HCl gas. | Use a vessel with a high-pressure rating (30 bar). Ensure headspace is sufficient. |
References
-
Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives. PubMed Central. [Link]
-
Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating vs Microwave. Semantic Scholar. [Link]
-
Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles. MDPI Molecules. [Link]
-
Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. [Link]
Sources
Application Note: One-Pot Synthesis of 2-Amino-1,3,4-Oxadiazoles from Carboxylic Acids
[1][2][3]
Abstract
The 2-amino-1,3,4-oxadiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters with improved metabolic stability and lipophilicity.[1] Traditional synthesis often involves multi-step isolation of hydrazide intermediates. This guide details two robust one-pot protocols for synthesizing 2-amino-1,3,4-oxadiazoles directly from carboxylic acids. We prioritize methods that ensure high throughput, operational simplicity, and scalability: the POCl₃-mediated direct cyclodehydration and the Sequential CDI/Cyanogen Bromide (BrCN) activation .
Mechanistic Insight & Strategic Selection
The Challenge of One-Pot Synthesis
Directly converting a carboxylic acid to an amino-oxadiazole requires three distinct chemical transformations in a single vessel:
-
Activation: Conversion of the chemically inert carboxylic acid (-COOH) into an electrophile.
-
Hydrazide Formation: Nucleophilic attack by a hydrazine source (semicarbazide or hydrazine).
-
Cyclodehydration: Ring closure to form the aromatic oxadiazole core.
Pathway Selection
We present two distinct pathways based on substrate tolerance and available reagents:
-
Pathway A (Direct Cyclodehydration): Utilizes Phosphorus Oxychloride (POCl₃) .[2][3][4] It acts as both the acid activator and the dehydrating agent.[3] This is the most direct route but requires robust substrates that tolerate acidic/thermal conditions.
-
Pathway B (Sequential Activation): Utilizes 1,1'-Carbonyldiimidazole (CDI) followed by Cyanogen Bromide (BrCN) . This "mild" pathway operates at room temperature and is superior for acid-sensitive substrates.
Figure 1: Comparison of POCl₃ (Direct) and BrCN (Sequential) synthetic pathways.
Protocol 1: POCl₃-Mediated Direct Cyclodehydration
Best for: Non-sensitive aromatic/aliphatic acids, scale-up, and rapid library generation. Mechanism: POCl₃ activates the carboxylic acid to an acid chloride/phosphoryl species in situ, which reacts with semicarbazide. The excess POCl₃ then drives the dehydration of the intermediate acyl-semicarbazide to close the ring.
Reagents & Materials
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: Semicarbazide Hydrochloride (1.2 equiv)
-
Solvent/Reagent: Phosphorus Oxychloride (POCl₃) (5.0 – 10.0 equiv) – Acts as solvent and reagent
-
Work-up: Crushed ice, NH₄OH or NaOH (for neutralization)
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), place the carboxylic acid (1.0 mmol) and semicarbazide hydrochloride (1.2 mmol).
-
Addition: Carefully add POCl₃ (5–10 mL) to the mixture. Caution: Exothermic reaction.
-
Reaction: Heat the reaction mixture to 60–90°C (typically 70°C) for 2–6 hours. Monitor by TLC (eluent: EtOAc/Hexane). The solid starting materials will dissolve as the reaction proceeds.
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (~50 g) with vigorous stirring to hydrolyze excess POCl₃.
-
Neutralization: Basify the aqueous solution to pH 8–9 using 20% NaOH or NH₄OH solution. The product typically precipitates as a solid.
-
Isolation: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under vacuum.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Critical Parameters (Troubleshooting)
| Parameter | Observation | Corrective Action |
| Temperature | Black/Tarred reaction mixture | Reduce temp to 60°C; POCl₃ can cause charring at >100°C. |
| Stoichiometry | Incomplete conversion | Ensure Semicarbazide is finely ground; increase to 1.5 equiv. |
| Quenching | Violent exotherm | External cooling is mandatory during ice addition. |
Protocol 2: Sequential CDI / Cyanogen Bromide Activation
Best for: Acid-sensitive substrates, chiral acids (low racemization risk), and high-value intermediates. Mechanism: CDI activates the acid to an acyl-imidazole, which reacts with hydrazine to form a hydrazide in situ. Cyanogen bromide (BrCN) then acts as a 1-carbon electrophile, forming a cyano-hydrazine intermediate that cyclizes intramolecularly.
Reagents & Materials
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Nucleophile: Hydrazine Hydrate (2.0 equiv)
-
Cyclizer: Cyanogen Bromide (BrCN) (1.1 equiv)
-
Base: NaHCO₃ (Solid, 2.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology
-
Activation: Dissolve Carboxylic Acid (1.0 mmol) in anhydrous DCM (10 mL). Add CDI (1.1 mmol) in one portion. Stir at RT for 30–60 mins (CO₂ evolution observed).
-
Hydrazide Formation: Cool to 0°C. Add Hydrazine Hydrate (2.0 mmol) dropwise. Stir for 30 mins, then warm to RT for 1 hour.
-
Cyclization: Add solid NaHCO₃ (2.0 mmol) followed by Cyanogen Bromide (1.1 mmol) to the same vessel.
-
Completion: Stir at RT for 6–12 hours.
-
Work-up: Dilute with water (20 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Experimental Workflow Diagram
Figure 2: Sequential one-pot workflow for the BrCN method.
Scope and Limitations
The choice of protocol significantly impacts the yield based on the electronic nature of the "R" group.
| Substituent (R) | Protocol A (POCl₃) | Protocol B (BrCN) | Notes |
| Phenyl / Aryl | Excellent (>85%) | Good (70-80%) | POCl₃ is preferred for simple aromatics. |
| Electron-Poor Aryl | Good | Excellent | BrCN method avoids harsh acidic conditions. |
| Alkyl (Aliphatic) | Moderate | Excellent | Aliphatic acids may degrade/char in hot POCl₃. |
| Acid-Sensitive | Not Recommended | Recommended | Protocol B is mild (RT, weak base). |
| Steric Bulk | Good | Moderate | POCl₃ drives reaction via high temp. |
Safety Considerations
-
POCl₃: Highly corrosive and reacts violently with water. All glassware must be dry. Quench slowly into ice.
-
Cyanogen Bromide (BrCN): Highly toxic and volatile solid. It can generate HCN upon contact with strong acids. Always use NaHCO₃ (base) during the reaction to prevent HCN formation. Handle in a well-ventilated fume hood.
-
Semicarbazide: Potential carcinogen; handle with gloves and dust mask.
References
-
Dolman, S. J., et al. (2006). "Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles." The Journal of Organic Chemistry, 71(25), 9548–9551. Link
-
Ilangovan, A., & Saravanakumar, S. (2015). "T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles."[6][7][5][8][9] Journal of Chemical Sciences, 127, 797–801.[7][8][9] Link
-
Patel, N. B., & Patel, J. C. (2010). "Synthesis and antimicrobial activity of 5-substituted-2-amino-1,3,4-oxadiazoles." Indian Journal of Chemistry, 49B, 489-493. Link
-
Niu, P., et al. (2015).[10] "Synthesis of 2-Amino-1,3,4-oxadiazoles... via Sequential Condensation and I2-Mediated Oxidative Bond Formation." The Journal of Organic Chemistry, 80(2), 1018–1024.[10] Link
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). "Preparation of 2-amino-5-substituted-1,3,4-oxadiazoles." Tetrahedron Letters, 43(22), 4021-4023. Link
Sources
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: gem-Dimethyl Oxadiazole Cyclization
Ticket ID: GDO-CYC-OPT-001
Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The gem-Dimethyl Paradox
Welcome to the Oxadiazole Synthesis Support Center. You are likely here because your cyclization yields are lower than predicted.
The Theoretical Expectation:
According to the Thorpe-Ingold Effect (also known as the gem-dialkyl effect), the presence of a gem-dimethyl group on the linker chain should accelerate cyclization rates by compressing the internal bond angle (
The Experimental Reality:
If your yields are low, you are likely facing the "Steric Shielding Paradox." While the gem-dimethyl group thermodynamically favors ring closure, it kinetically hinders the activation step . The bulky methyl groups shield the carbonyl oxygen, preventing bulky dehydrating agents (like TsCl or reagents in viscous PPA) from effectively activating the precursor. Furthermore, harsh acidic conditions (e.g., boiling POCl
Mechanism & Pathway Visualization
To solve this, we must visualize the competition between the desired cyclization and the steric blockade during activation.
Pathway Analysis: Dehydration of Diacylhydrazines
Figure 1: The Critical Failure Point in gem-dimethyl systems is often the initial activation of the carbonyl oxygen, not the ring closure itself.
Reagent Selection Matrix (The "Right Tool" Guide)
Stop using the "sledgehammer" (
| Reagent | Mechanism Type | Best For... | Risk Profile |
| Burgess Reagent | Internal sulfonate elimination (syn-elimination) | Acid-sensitive substrates. Best for preserving chiral centers or labile gem-dimethyl groups. | High Cost. Moisture sensitive.[3][4] |
| T3P (Propylphosphonic anhydride) | Activation via mixed anhydride | Scalability & Green Chemistry. High yields, easy water workup. | Requires base (Et |
| POCl | Chlorimidate formation | Simple, robust substrates. Only use if the gem-dimethyl group is far from the reaction center. | Harsh. Causes charring/tars. Difficult workup. |
| TsCl / Et | Tosylate activation | Mild activation. Good balance of cost vs. gentleness. | Sterically sensitive. Bulky Ts-group may be blocked by gem-dimethyls. |
| I | Oxidative Cyclization | Hydrazone precursors (not hydrazides). | Requires oxidative conditions; incompatible with oxidizable functional groups. |
Troubleshooting Guide (FAQ)
Issue #1: "I see starting material remaining, even after 24h reflux."
-
Diagnosis: Steric Shielding. The gem-dimethyl group is blocking the dehydrating agent from attacking the carbonyl.
-
Fix: Switch to T3P (50% in EtOAc) . T3P is a powerful electrophile but less sterically demanding than the transition state required for TsCl activation.
-
Protocol Adjustment: Run the reaction in a microwave reactor at 100°C for 30 mins. The thermal energy overcomes the steric barrier without the prolonged exposure that causes degradation.
Issue #2: "My reaction turns into black tar/polymer."
-
Diagnosis: Acid-catalyzed decomposition. If you are using
or Polyphosphoric Acid (PPA), the harsh acidity is likely triggering elimination of the gem-dimethyl group (forming an alkene) which then polymerizes. -
Fix: Switch to Burgess Reagent under neutral/mildly basic conditions.
-
Reference: Burgess reagent acts via a syn-elimination mechanism that does not generate free carbocations, preventing rearrangement of the gem-dimethyl skeleton [1].
Issue #3: "The product hydrolyzes back to hydrazide during workup."
-
Diagnosis: The oxadiazole ring, once formed, can be sensitive to aqueous acid/base if electron-withdrawing groups are present.
-
Fix: Avoid aqueous acidic workups.
-
If using T3P: Wash with saturated NaHCO
(mildly basic) only. -
If using Burgess: The byproduct is water-soluble; a simple water wash is usually sufficient, or filter through a short silica plug.
-
Validated High-Yield Protocols
Protocol A: The "Gold Standard" (T3P Method)
Recommended for scale-up and general optimization.
Materials:
-
Diacylhydrazine precursor (1.0 equiv)
-
T3P (50% w/w in EtOAc) (2.0 - 3.0 equiv)
-
Triethylamine (Et
N) (4.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
Step-by-Step:
-
Dissolution: Dissolve the precursor in dry EtOAc (0.1 M concentration).
-
Base Addition: Add Et
N dropwise at 0°C. Stir for 10 min. -
Activation: Add T3P solution dropwise. Note: Exothermic.
-
Reaction: Heat to reflux (approx. 75-80°C) for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (2x) and sat. NaHCO
(2x). -
Purification: Dry organic layer over Na
SO . Evaporate. Usually yields clean product without chromatography.
Protocol B: The "Surgical Strike" (Burgess Reagent)
Recommended for acid-sensitive or sterically crowded substrates.
Materials:
-
Diacylhydrazine precursor (1.0 equiv)
-
Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) (2.0 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Setup: Flame-dry glassware. Perform under Nitrogen/Argon.[3][4]
-
Dissolution: Dissolve precursor in THF (0.05 M).
-
Addition: Add Burgess reagent in one portion at room temperature.
-
Heating: Heat to 50–60°C. Do not reflux aggressively.
-
Monitoring: Reaction is typically fast (1–4 hours).
-
Workup: Concentrate the mixture directly.
-
Purification: Flash chromatography (SiO
) is usually required to remove the sulfamoyl byproduct.
Advanced Workflow: Decision Logic
Use this logic flow to determine your next experiment.
Figure 2: Experimental Decision Matrix for optimizing yield.
References
-
Burgess Reagent Mechanism & Application
-
T3P in Oxadiazole Synthesis
-
Title: "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles."[9][10][11]
- Source:Tetrahedron, 2009 (Augustine et al.).
- Relevance: Establishes T3P as a superior, mild alternative to POCl for sterically hindered substr
-
-
Thorpe-Ingold Effect
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles | Scilit [scilit.com]
- 11. 1-丙基磷酸酐 溶液 ≥50 wt. % in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 12. Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization during oxadiazole peptide synthesis
Technical Support Center: Peptide Synthesis Division Ticket ID: #OX-RAC-001 Subject: Prevention of Racemization During Oxadiazole Peptide Synthesis Status: Open / High Priority
Overview
You have reached the Tier-3 Application Support for Advanced Peptide Synthesis. We understand that synthesizing oxadiazole peptidomimetics (both 1,2,4- and 1,3,4-isomers) often results in significant racemization at the
This guide replaces standard textbook methods (which often fail for chiral substrates) with field-proven, low-epimerization protocols.
Module 1: The 1,2,4-Oxadiazole Challenge
The Problem: Standard synthesis involves coupling an N-protected amino acid with an amidoxime using carbodiimides (EDC/DCC), followed by heating to cyclize the O-acylamidoxime intermediate.
-
Failure Point: The high heat required for cyclization (often >100°C in toluene/DMF) promotes base-catalyzed proton abstraction at the
-carbon. -
Mechanism: The O-acylamidoxime intermediate is prone to oxazolone (azlactone) formation, which rapidly epimerizes.
The Solution: Propylphosphonic Anhydride (T3P) Switch to T3P (Propylphosphonic anhydride) .[1][2][3][4] T3P acts as both a coupling agent and a water scavenger, allowing cyclization to occur at significantly lower temperatures and faster rates than carbodiimides, often in a "one-pot" fashion.
Troubleshooting Q&A
Q: Why is T3P superior to EDC/HOBt for this specific application? A: T3P yields a water-soluble byproduct (propylphosphonic acid), driving the equilibrium toward cyclization without requiring the extreme thermal energy that flips the chiral center. Furthermore, T3P activation is highly selective, minimizing the lifetime of the prone-to-racemize active ester.
Q: I am seeing 15-20% D-isomer. What base are you using?
A: If you are using Triethylamine (TEA) or DIPEA, stop immediately. These strong bases abstract the acidic
-
Fix: Switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[5] These are sterically hindered or weaker bases that are sufficient to neutralize the acid but too bulky/weak to strip the
-proton.
Protocol A: Low-Racemization 1,2,4-Oxadiazole Synthesis (T3P Method)
-
Dissolution: Dissolve N-protected amino acid (1.0 equiv) and Amidoxime (1.1 equiv) in Ethyl Acetate (EtOAc) or DCM.
-
Note: EtOAc is preferred for T3P efficiency; DMF can increase racemization risk due to polarity.
-
-
Base Addition: Add 2,4,6-Collidine (2.5 – 3.0 equiv) at 0°C.
-
Coupling: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise at 0°C.
-
Cyclization: Allow to warm to Room Temperature (RT). Stir for 1 hour. If cyclization is incomplete (check LCMS), heat mildly to 40-50°C. Do not reflux.
-
Workup: Wash with water, sat.
, and brine. The T3P byproducts wash away in the aqueous phase.
Module 2: The 1,3,4-Oxadiazole Challenge
The Problem: 1,3,4-oxadiazoles are typically formed by dehydrating diacylhydrazines.[6][7]
-
Failure Point: Traditional protocols use
, , or Polyphosphoric Acid (PPA) at reflux. These are "chiral shredders." The highly acidic environment combined with heat guarantees extensive racemization.
The Solution: The Burgess Reagent
Use the Burgess Reagent (methyl
Troubleshooting Q&A
Q: My yield is low with Burgess reagent. Is my reagent bad? A: The Burgess reagent is moisture-sensitive (hygroscopic). If it has been left open to air, it hydrolyzes to a primary amine and loses activity. Always use fresh reagent or store it under argon at -20°C.
Q: Can I use T3P for 1,3,4-oxadiazoles too? A: Yes. T3P is also effective for cyclizing diacylhydrazines, though the Burgess reagent is often considered the "gold standard" for extremely sensitive chiral centers.
Protocol B: Burgess Reagent Cyclization
-
Preparation: Suspend the diacylhydrazine precursor (1.0 equiv) in anhydrous THF or DCM.
-
Reagent Addition: Add Burgess Reagent (1.5 – 2.0 equiv) in one portion.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Optimization: If the reaction is sluggish, heat to 50°C (or use microwave irradiation at 50°C for 10 mins).
-
-
Workup: The reaction is clean. Concentrate and purify via flash chromatography (SiO2).
Visualizing the Solution
The following diagram illustrates the mechanistic difference between the high-risk "Standard" pathway and the "Optimized" T3P pathway for 1,2,4-oxadiazoles.
Caption: Comparison of the high-risk thermal pathway vs. the optimized T3P kinetic pathway.
Comparative Data: Reagent Performance
The table below summarizes the expected optical purity (Enantiomeric Excess - ee) when cyclizing a sensitive substrate (e.g., Z-Phe-Amidoxime).
| Reagent System | Reaction Temp | Typical Yield | Typical ee | Risk Level |
| >100°C | 60-70% | < 50% | Critical | |
| EDC / HOBt / | 110°C (Toluene) | 50-65% | 70-80% | High |
| Burgess Reagent | 25-50°C | 80-90% | > 98% | Low |
| T3P / Collidine | 25-50°C | 85-95% | > 95% | Low |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,2,4-Triazoles. Tetrahedron Letters, 50(26), 4727-4730. Link
-
Wipf, P., & Miller, C. P. (1992).[6][7] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(15), 3604–3606. (Foundational work on Burgess Reagent cyclodehydration). Link
-
BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. Link
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. journal.iisc.ac.in [journal.iisc.ac.in]
- 7. atlanchimpharma.com [atlanchimpharma.com]
purification methods for polar amino-oxadiazole intermediates
Ticket #8492: Purification Protocols for Polar Amino-Oxadiazole Intermediates Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Heterocyclic Chemistry Support Division
User Query:
"I am synthesizing a series of 2-amino-1,3,4-oxadiazoles. The reaction works, but isolation is a nightmare. The compounds are highly polar, streak on silica, and are difficult to extract from the aqueous cyclization mixture. Standard EtOAc/Hexane columns are useless. How do I purify these without losing half my yield?"
Specialist Response:
Hello,
This is a classic bottleneck in nitrogen-rich heterocycle synthesis. The 2-amino-1,3,4-oxadiazole core is a "sticky" motif; the combination of the electron-deficient oxadiazole ring and the exocyclic amine creates a dipole that loves water and acidic silica but hates non-polar organic solvents.
Below is a troubleshooting guide designed to bypass standard normal-phase limitations. We will move from Extraction Strategies to Advanced Chromatography and finally Crystallization .
Part 1: The Triage (Decision Logic)
Before choosing a method, determine your compound's solubility profile. Use this logic flow to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification methodology based on solubility and chromatographic behavior.
Part 2: Extraction & Workup (The Aqueous Trap)
The Problem: Amino-oxadiazoles often act as hydrotropes. Standard extraction with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) often fails because the compound prefers the aqueous cyclization buffer.
Troubleshooting Guide:
| Method | Solvent System | Mechanism | When to Use |
| Salting Out | Sat. NaCl (aq) / THF | Increases ionic strength of water, forcing organic molecules out. | First line of defense. If EtOAc fails, try extracting with THF (tetrahydrofuran) from saturated brine. |
| The "Heavy" Extraction | n-Butanol | High polarity organic solvent that is immiscible with salt water. | Recommended. For highly polar intermediates that refuse to leave the water phase. |
| pH Adjustment | 2M NaOH / 2M HCl | Isoelectric precipitation. | Adjust pH to ~7-8. The amine is weakly basic; keeping it neutral maximizes organic solubility. |
Protocol B: n-Butanol Extraction
-
Saturate your aqueous reaction mixture with solid NaCl.
-
Extract 3x with n-Butanol (Note: n-BuOH has a high boiling point, 117°C).
-
Combine organic layers. Do not wash with water (you will lose product).
-
Evaporate n-Butanol. Tip: Use an azeotrope with Heptane or Toluene to help remove n-Butanol on the rotovap at lower temperatures.
Part 3: Chromatography Solutions
Issue: "My compound sticks to the baseline or streaks."
Diagnosis: The amino group on the oxadiazole is interacting with the acidic silanols (Si-OH) on the silica gel surface via hydrogen bonding and acid-base chemistry.
Protocol C: Buffered Normal Phase (The "Gold Standard")
You must neutralize the silica surface. Do not use plain DCM/MeOH.
-
Mobile Phase Preparation:
-
Prepare a stock solution of 10% Ammonia (7N in MeOH) in Dichloromethane (DCM).
-
Why? Ammonia competes for the silanol sites, allowing your amine to pass through.
-
-
Column Pre-treatment:
-
Flush the column with 1% Triethylamine (TEA) in Hexane before loading.
-
-
Gradient:
-
Start: 100% DCM.
-
End: 10% (MeOH w/ 1% NH4OH) in DCM.
-
Protocol A: SCX Solid Phase Extraction (Catch & Release)
Best for: Removing non-basic impurities (cyclization reagents, unreacted hydrazides) from your amino-oxadiazole. Mechanism: The SCX (Strong Cation Exchange) resin contains sulfonic acid groups. It will protonate your amino-oxadiazole (turning it into a cation) and bind it, while neutral impurities wash away.
Figure 2: SCX "Catch and Release" workflow. The acidic load ensures binding; the basic elution releases the purified amine.
Step-by-Step SCX Protocol:
-
Conditioning: Wash SCX cartridge with MeOH.
-
Loading: Dissolve crude residue in 5% Acetic Acid in MeOH. Load onto cartridge.
-
Technical Note: The pKa of the conjugate acid of amino-oxadiazole is low (~2-3). You must ensure the loading environment is acidic enough to protonate it, or it will flow through.
-
-
Washing: Flush with 2-3 column volumes of pure MeOH. (Discard this—it contains non-basic impurities).
-
Elution: Flush with 2M Ammonia in Methanol . Collect this fraction.
-
Finish: Concentrate the ammonia fraction to yield the free base.
Part 4: Crystallization (The Scalable Alternative)
If chromatography is too expensive for your scale, exploit the solubility difference between the oxadiazole and its byproducts.
Solvent Systems for Recrystallization:
-
Ethanol/Water (1:1): Dissolve in hot ethanol, add water until turbid, cool slowly.
-
DMF/Ethanol: For very insoluble derivatives.
-
Trituration: If you have a sticky oil, sonicate it in Diethyl Ether or Acetone . Amino-oxadiazoles often crystallize from these solvents while impurities remain in the mother liquor.
FAQ: Frequently Asked Questions
Q: Can I use reverse phase (C18) for these? A: Yes, and it is often superior to silica. Use a gradient of Water (0.1% Formic Acid) / Acetonitrile. The amino-oxadiazole will elute early due to polarity. The acid keeps the peak sharp by ensuring the amine is fully protonated.
Q: I used Burgess reagent for cyclization and I can't separate the byproduct. A: The Burgess reagent byproduct is water-soluble. A rigorous aqueous workup or the SCX Protocol (Protocol A) will separate your amine from the neutral sulfur byproducts effectively.
Q: My compound decomposes on the column. A: 1,3,4-oxadiazoles are generally stable, but the amino group can make the ring sensitive to ring-opening hydrolysis under strongly acidic conditions for prolonged periods. Avoid leaving the compound in acidic solutions (like the SCX loading phase) for days. Process immediately.
References
-
Biotage Application Notes. "Strategies for Flash Chromatography of Polar Amines." Biotage Knowledge Base. [Link]
- Dolensky, B. et al. (2006). "Solubility and separation of 1,2,4- and 1,3,4-oxadiazoles." Journal of Organic Chemistry. (General reference for oxadiazole polarity properties).
- Somani, R.R. et al. (2009). "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives." International Journal of ChemTech Research.
solubility issues of 2-(1,3,4-oxadiazol-2-yl)propan-2-amine salts
Technical Support Center: 2-(1,3,4-Oxadiazol-2-yl)propan-2-amine Salts
-
Product Class: Heterocyclic Amine Building Blocks / Bioisosteres
-
Primary Application: Peptidomimetics, Carboxylic Acid Bioisosteres (e.g., Zibotentan analogs)
-
Document Type: Troubleshooting Guide & FAQ
-
Version: 2.1 (Current)
Introduction: The "Deceptive" Solubility Profile
As Senior Application Scientists, we often see researchers treat This compound as a standard aliphatic amine. This is a critical error. The electron-withdrawing nature of the 1,3,4-oxadiazole ring significantly alters the physicochemical properties of the adjacent isopropyl amine group.
Unlike simple alkyl amines (pKa ~10.5), the pKa of this amine is suppressed (typically ~7.8–8.2), and the heterocyclic ring introduces latent instability under extreme pH conditions. This guide addresses the three most common support tickets we receive: salt "oiling out" during crystallization, unexpected hydrolysis during extraction, and hygroscopicity issues.
Module 1: Troubleshooting Crystallization ("Oiling Out")
The Issue: Users attempting to crystallize the HCl or TFA salt often report the formation of a viscous, immiscible oil (gum) instead of a discrete precipitate. This is thermodynamically driven by the high lattice energy barrier of the salt relative to the amorphous oil state.
Diagnostic Matrix:
| Symptom | Probable Cause | Corrective Action |
| Viscous Oil (Gumming) | Solvent polarity mismatch; Supersaturation is too high. | Do not heat. Add seed crystal + slow anti-solvent addition. |
| Hygroscopic Solid | HCl counterion is mismatched with the lipophilic isopropyl group. | Switch to Tosylate (TsOH) or Mesylate (MsOH) salts. |
| Yellow Discoloration | Ring decomposition (Hydrolysis) due to excess acid/heat. | Check purity via LC-MS. If degraded, re-synthesize using milder acids. |
Protocol: The "Cold-Crash" Anti-Solvent Method Standard evaporation often fails. Use this thermodynamic control method.
-
Dissolution: Dissolve the crude oil in the minimum amount of Methanol (MeOH) or Isopropanol (IPA) at room temperature.
-
The "Cloud Point": Dropwise add Diethyl Ether (Et2O) or MTBE until a faint turbidity persists.
-
Seed & Wait: Add a seed crystal (if available) or scratch the glass surface.
-
Cryo-Crystallization: Place the vessel in a -20°C freezer for 24 hours. Do not disturb.
-
Filtration: Filter cold under Nitrogen (hygroscopic protection).
Decision Tree: Solving the "Oiling Out" Crisis
Figure 1: Decision matrix for troubleshooting amine salt crystallization failure.
Module 2: Chemical Stability & Extraction (The pH Trap)
The Issue: Researchers often lose yield during aqueous workup or observe "mysterious" byproducts. The Science: The 1,3,4-oxadiazole ring is not inert. It is susceptible to hydrolytic ring-opening under strong acidic (pH < 1) or strong basic (pH > 12) conditions, converting the molecule into a hydrazide derivative [1][2].
The "Safe Window" Protocol: When extracting the free base from a salt form, avoid NaOH .
-
Dissolve: Dissolve the salt in water (keep cold, 0–5°C).
-
Neutralize: Use saturated NaHCO3 or K2CO3 (Target pH 8.5–9.0).
-
Why? The pKa of the amine is lower (~8.0) due to the electron-withdrawing oxadiazole. You do not need pH 12 to deprotonate it.
-
-
Extract: Use DCM/Isopropanol (3:1) .
-
Why? The oxadiazole moiety is polar. Pure DCM often fails to pull the compound out of the aqueous phase. The addition of Isopropanol increases extraction efficiency.
-
-
Dry: Use Na2SO4 (Magnesium sulfate is slightly acidic and can bind the amine).
Stability Visualization: The pH Danger Zones
Figure 2: Stability profile of 1,3,4-oxadiazole derivatives. Note the narrow stability window compared to standard alkyl amines.
Module 3: Counterion Selection Guide
If the HCl salt is proving difficult to handle (hygroscopic/deliquescent), we recommend screening the following counterions. The 1,3,4-oxadiazole ring's weak basicity means it will not compete with the primary amine for the proton, but it does affect lattice packing.
| Salt Form | Crystallinity | Hygroscopicity | Notes |
| Hydrochloride (HCl) | Moderate | High | Often forms a hydrate. Prone to oiling out. |
| Trifluoroacetate (TFA) | Low (Waxy) | Moderate | Common from HPLC prep, but hard to dry. Often solvated. |
| p-Toluenesulfonate (Tosylate) | High | Low | Recommended. The aromatic ring of TsOH pi-stacks with the oxadiazole, stabilizing the lattice. |
| Oxalate | High | Low | Good for purification, but toxicity limits pharmaceutical use. |
Frequently Asked Questions (FAQ)
Q1: I see two spots on my TLC after acid workup. Is my compound impure?
-
Answer: Likely yes, but it may be an artifact of your workup. If you used strong acid (1M HCl) and heat to remove a Boc group, you may have partially hydrolyzed the oxadiazole ring to a hydrazide [3].
-
Fix: Use anhydrous HCl in Dioxane or TFA at 0°C for deprotection steps to minimize ring opening.
Q2: Why is my yield low when extracting with Ether?
-
Answer: this compound is significantly more polar than a standard isopropyl amine due to the nitrogen-rich ring. Diethyl ether is too non-polar.
-
Fix: Switch to DCM containing 5-10% Methanol or Isopropanol.
Q3: Can I use this amine in a reductive amination?
-
Answer: Yes, but be aware of the lower nucleophilicity. The electron-withdrawing oxadiazole makes the amine less reactive than a standard alkyl amine. You may need a stronger Lewis acid catalyst (e.g., Ti(OiPr)4) to drive imine formation before adding the reducing agent.
References
-
Structural Stability of 1,3,4-Oxadiazoles
-
General Synthesis & Reactivity
-
Physicochemical Properties (Bioisosteres)
- Title: 1,3,4-Oxadiazole Derivatives: Synthesis, Characteriz
- Source: BioMed Research Intern
-
URL:[Link]
Sources
- 1. Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Technical Support Center: Troubleshooting 1,3,4-Oxadiazole Ring Stability Under Acidic Hydrolysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in diagnosing, quantifying, and mitigating the hydrolytic degradation of 1,3,4-oxadiazole-containing compounds.
While the 1,3,4-oxadiazole ring is widely utilized as a stable bioisostere for esters and amides to improve pharmacokinetic parameters, it is not entirely immune to cleavage[1]. Under specific acidic conditions or enzymatic actions, the ring undergoes a predictable hydrolytic cascade. This guide synthesizes mechanistic causality with field-proven analytical protocols to ensure your experimental workflows remain robust and self-validating.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my 1,3,4-oxadiazole API degrading during simulated gastric fluid (SGF) stability testing or in acidic HPLC mobile phases? A1: The degradation is driven by acid-catalyzed electrophilic activation. The 1,3,4-oxadiazole ring contains two pyridine-like nitrogen atoms. In highly acidic media (pH < 2.0), protonation occurs at the N3 or N4 position. This protonation severely depletes the electron density at the adjacent C2 or C5 positions, rendering them highly susceptible to nucleophilic attack by water[2]. This attack forms an unstable tetrahedral intermediate, which rapidly collapses, cleaving the C-O or C-N bond to yield an acylhydrazide derivative[3]. Commercially available drugs like Raltegravir and Zibotentan exhibit this exact time-dependent ring cleavage at pH 1.0[3].
Q2: I am observing ring cleavage in my in vitro cell-based assays at physiological pH (7.4). Is this chemical hydrolysis? A2: No. At pH 7.4, the 1,3,4-oxadiazole ring is chemically stable. If you observe cleavage into an acylhydrazide, you are likely witnessing enzymatic hydrolysis. For example, Histone Deacetylase 6 (HDAC6) can catalyze the double hydrolysis of 1,3,4-oxadiazoles[4]. The active-site zinc atom coordinates the oxadiazole ring, mimicking the electrophilic activation of a proton in acidic media, facilitating the addition of a water molecule to the C=N bond[1]. Troubleshooting step: Run a cell-free control in your assay buffer. If the compound remains intact, the degradation is enzymatic, not chemical.
Q3: How can I formulate my drug to prevent acidic hydrolysis in the stomach without altering the API structure? A3: The most effective non-covalent strategy is steric shielding via inclusion complexes. Utilizing cyclodextrins (such as β-cyclodextrin, RAM-βCD, or HP-βCD) can encapsulate the oxadiazole moiety within their hydrophobic cavities[3]. This physical sequestration sterically hinders the approach of hydronium ions and water molecules, effectively blocking the initial protonation step required for hydrolysis. Experimental data shows that β-cyclodextrins successfully protect Raltegravir from pH-induced conversion to its inactive hydrolysate (H-RAL)[3].
Part 2: Quantitative Data on Degradation & Protection
To provide a comparative baseline for your own stability studies, the following table summarizes the forced degradation behavior of various 1,3,4-oxadiazole derivatives under acidic stress and the efficacy of protective excipients.
| Compound / API | Stress Condition | Primary Degradant | Degradation / Conversion Rate | Protective Strategy | Outcome |
| Compound A3 * | 0.1 N HCl, Reflux | Acylhydrazide / Hydrazine | 29.36 ± 1.25% reduction in assay | None | Significant API loss[5] |
| Raltegravir (RAL) | pH 1.0 (In vitro SGF) | H-RAL (Cleaved Ring) | High (Time-dependent increase) | β-Cyclodextrin (βCD) | Attenuated conversion; preserved anti-HIV activity[3] |
| Zibotentan (ZD4054) | pH 1.0 (In vitro SGF) | H-ZD4054 (Cleaved Ring) | High (Time-dependent increase) | None | Loss of target interaction[3] |
*Compound A3: 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine.
Part 3: Mechanistic & Workflow Visualizations
Understanding the structural causality of degradation is critical for designing accurate analytical methods. Below are the logical diagrams for the degradation mechanism and the recommended testing workflow.
Caption: Mechanistic pathway of 1,3,4-oxadiazole acidic hydrolysis and ring cleavage.
Caption: Self-validating workflow for evaluating acidic degradation and excipient protection.
Part 4: Self-Validating Experimental Protocol
To accurately quantify acidic hydrolysis without introducing analytical artifacts, you must use a self-validating system. A common error is injecting highly acidic samples directly into an HPLC system. Because HPLC autosamplers often sit at room temperature for hours, degradation will continue inside the vial, leading to artificially low API recovery. The protocol below utilizes a strict neutralization step to freeze the degradation state, ensuring the mass balance (API loss = Degradant gain) is preserved[5].
Protocol: Forced Acidic Degradation and Excipient Protection Profiling
Step 1: Solution Preparation
-
Dissolve the 1,3,4-oxadiazole API in a minimal amount of co-solvent (e.g., Methanol or Acetonitrile) and dilute with LC-MS grade water to a final concentration of 100 µg/mL[5].
-
Test Group: Prepare a parallel solution containing a 1:1 or 1:2 molar ratio of β-cyclodextrin to API, stirring for 2 hours to ensure inclusion complex formation[3].
Step 2: Acidic Stress Induction
-
Transfer 1.0 mL aliquots of the Control and Test solutions into separate glass vials.
-
Add 1.0 mL of 0.1 N HCl (pH ~1.0) to each vial to initiate the forced degradation[5].
-
Seal and incubate the vials in a thermoshaker at 37°C (to simulate physiological gastric temperature).
Step 3: Reaction Quenching (The Self-Validating Step)
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 hours), remove a vial from the incubator.
-
Critical Action: Immediately add 1.0 mL of 0.1 N NaOH to neutralize the solution to pH ~7.0. Causality: Neutralization instantly deprotonates the oxadiazole ring, halting the nucleophilic attack. This guarantees that the degradation profile analyzed by the HPLC represents the exact state of the sample at the time of extraction, validating the kinetic data.
Step 4: RP-HPLC-DAD Analysis
-
Filter the neutralized samples through a 0.22 µm PTFE syringe filter.
-
Inject onto a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) maintained at 40°C[5].
-
Use an appropriate mobile phase (e.g., ACN:Water:Methanol) at a flow rate of 1.0 mL/min[5].
-
Data Validation: Monitor the chromatogram for the disappearance of the parent API peak and the appearance of the more polar acylhydrazide peak (which will elute earlier on a reverse-phase column). Calculate the mass balance to ensure no secondary degradation (e.g., further cleavage into hydrazine) is occurring[4].
References
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC. nih.gov.[Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - ACS Publications. acs.org.[Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. jhas-nu.in.[Link]
-
Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity | PNAS Nexus. oup.com.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
optimizing dehydrative cyclization with POCl3 vs thionyl chloride
Technical Support Ticket #8492: Dehydrative Cyclization Optimization
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Topic: Reagent Selection & Troubleshooting: POCl
Introduction: The Decision Matrix
Welcome to the Technical Support Center. You are likely here because your cyclization yield is low, your workup turned into an emulsion, or you are deciding between Phosphoryl Chloride (POCl
While both reagents effect dehydrative cyclization (converting amides/hydrazides to heterocycles like isoquinolines, oxadiazoles, or thiazoles), they operate through distinct mechanistic pathways and physical behaviors.
Quick Reference: Reagent Selector
| Feature | POCl | SOCl |
| Primary Mechanism | Forms Imidoyl Phosphate (Sticky leaving group).[1] | Forms Imidoyl Chloride + SO |
| Boiling Point | 105.8°C (Allows high-temp reflux). | 74.6°C (Limited thermal ceiling). |
| Byproducts | Phosphoric acid species (Viscous, water-soluble). | SO |
| Best For | Bischler-Napieralski (Isoquinolines), substrates requiring high activation energy. | Vilsmeier-Haack type activations (with DMF), sensitive substrates requiring easy volatile removal. |
| Major Risk | Delayed Exotherm during aqueous quench; "Black Tar" polymerization. | Vigorous outgassing ; Chlorination of electron-rich rings. |
Module 1: Mechanistic Divergence
Understanding why a reaction fails requires visualizing the intermediate species.
-
POCl
acts as a "hard" Lewis acid, forming a stable P-O bond. The leaving group (dichlorophosphate) is bulky and often requires thermal energy to eliminate. -
SOCl
drives the reaction entropically. The formation of SO gas renders the activation step effectively irreversible.
Visualizing the Pathway:
Figure 1: Mechanistic divergence between Phosphoryl Chloride and Thionyl Chloride. Note the entropic assistance (gas evolution) in the SOCl
Module 2: Optimized Protocols
Protocol A: Bischler-Napieralski Cyclization (Isoquinoline Synthesis)
Best for: Electron-rich phenethylamides.
-
Preparation: Dry the amide substrate thoroughly (azeotrope with toluene if necessary). Residual water consumes POCl
violently. -
Setup: Use a flame-dried flask with a reflux condenser and a drying tube (CaCl
). -
Solvent System: Suspend substrate in anhydrous Toluene (0.5 M). Acetonitrile (MeCN) is a valid alternative if solubility is poor, but it lowers the reflux temp.
-
Addition: Add POCl
(3.0 - 5.0 equiv) .-
Tech Tip: If the substrate is sensitive, add POCl
at 0°C, then warm.
-
-
Reaction: Reflux (110°C) for 2–6 hours.
-
Checkpoint: The solution usually turns yellow/orange. If it turns black/tarry immediately, reduce temp to 80°C.
-
-
Workup (Critical): See Module 4 (Safety).
Protocol B: 1,3,4-Oxadiazole Synthesis from Diacylhydrazines
Best for: Converting hydrazides to oxadiazoles with easier purification.
-
Reagent: SOCl
(neat) or suspended in Dichloromethane (DCM). -
Catalyst: Add 1–2 drops of DMF (Dimethylformamide).
-
Why? This forms the Vilsmeier reagent (chloroiminium ion) in situ, which is a far more potent electrophile than SOCl
alone.
-
-
Reaction: Reflux (40°C for DCM, 75°C for neat) until gas evolution ceases (typically 1–3 hours).
-
Workup:
-
Evaporate excess SOCl
on a rotary evaporator (use a KOH trap!). -
The residue is often the pure hydrochloride salt of the product. Triturate with ether to purify.
-
Module 3: Troubleshooting Guide (FAQs)
Q1: My POCl
-
Diagnosis: This is the "Retro-Ritter" decomposition or polymerization. It occurs when the reaction temperature is too high for the substrate's stability, or if the "Vilsmeier salt" intermediate is reacting with itself.
-
Fix:
-
Lower the temperature (switch from refluxing toluene to refluxing MeCN or 80°C toluene).
-
Add P
O : Use a milder mix of POCl (1 equiv) + P O (2 equiv). This maintains dehydration power but reduces the concentration of aggressive chloride species.
-
Q2: I am using SOCl
-
Diagnosis: SOCl
alone might not be electrophilic enough for sterically hindered amides. -
Fix: Add DMF (catalytic) . The mechanism changes from direct attack of SOCl
to attack by the highly reactive [Me2N=CHCl]+ species.
Q3: During workup, I have a massive emulsion that won't separate.
-
Diagnosis: This is common with POCl
.[2] You have generated phosphoric acid derivatives that act as surfactants.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Fix:
-
Filter the emulsion through a pad of Celite .
-
Adjust pH to >9 using Ammonium Hydroxide (NH
OH). Basic phosphates are more water-soluble and stay in the aqueous layer, breaking the emulsion.
-
Q4: My product is chlorinated on the ring instead of cyclized.
-
Diagnosis: You have an electron-rich ring (e.g., dimethoxybenzene) and the reaction conditions are too aggressive (electrophilic aromatic substitution).
-
Fix: Switch from neat POCl
to POCl in Toluene to dilute the reagent. Alternatively, use Triflic Anhydride (Tf O) and pyridine at 0°C for a non-chlorinating, mild cyclization.
Module 4: Critical Safety & Workup (The "Reverse Quench")
WARNING: Never add water directly to a POCl
The "Reverse Quench" Protocol:
-
Prepare Quench Tank: In a large beaker, prepare a mixture of ice and water (or saturated NaHCO
if acid-sensitive). Volume should be 5x the reaction volume. -
Transfer: Transfer the reaction mixture (diluted with DCM or Toluene) into a dropping funnel.
-
Addition: Drop the reaction mixture slowly into the vigorously stirred ice slurry.
-
Monitor: Keep internal temp <20°C.
-
-
Aging: Stir for 30–60 minutes after addition to ensure all phosphoryl chlorides are hydrolyzed to phosphates.
References
-
Mechanistic Comparison of Dehydrating Agents
-
Bischler-Napieralski Reaction Optimization
-
Safety Protocols (Quenching POCl
): -
Synthesis of 1,3,4-Oxadiazoles
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
- 8. jchemrev.com [jchemrev.com]
- 9. mdpi.com [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
removing Boc protecting group from sterically hindered amines
Topic: Removing Boc protecting groups from sterically hindered amines Ticket ID: BOC-HIND-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You are likely here because standard deprotection protocols (e.g., 1:1 TFA/DCM) have stalled or failed. When a Boc group is attached to a sterically hindered amine (e.g.,
This guide treats your synthesis as a troubleshooting ticket. We move from diagnostic logic to "surgical" chemical interventions.
Module 1: Diagnostic Workflow
Before altering your reaction, determine the limiting factor using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate deprotection protocol based on substrate sensitivity and failure mode.
Module 2: The Kinetics Problem (FAQs)
Q: Why is my reaction stalling at 50% conversion even with excess TFA? A: Steric hindrance creates a "kinetic wall." The mechanism of Boc cleavage is acid-catalyzed elimination. The carbonyl oxygen must be protonated to weaken the tert-butyl-oxygen bond.[1] In sterically hindered amines, the bulky groups prevent the acid (TFA) and the solvent cage from effectively stabilizing the transition state.
-
Correction: You cannot rely on diffusion. You must increase the molar concentration of the acid. Dilute TFA (10-20% in DCM) is often insufficient for hindered substrates.
Q: Should I switch from TFA to HCl? A: Yes, for non-acid-sensitive substrates. HCl in 1,4-dioxane (4M) is often superior to TFA for hindered amines because the chloride ion is smaller and less bulky than the trifluoroacetate anion, and the dielectric constant of dioxane supports the formation of the ammonium salt.
Module 3: The "Surgical" Solution (TMSOTf)
For the most difficult hindered amines, or substrates containing acid-sensitive groups (like silyl ethers or acetals) that would survive mild Lewis acids but die in neat TFA, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the gold standard.
Mechanism: Unlike protonation, which is reversible, silylation of the Boc carbonyl oxygen by TMSOTf is highly favorable. The resulting silyl carbamate fragment is extremely unstable and collapses rapidly, even in hindered systems.
Figure 2: The TMSOTf-mediated cleavage pathway avoids the high-energy protonation step required by Brønsted acids.
Protocol: TMSOTf Mediated Cleavage
Reference: Sakaitani & Ohfune (1990)
-
Preparation: Dissolve the hindered Boc-amine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Base Addition: Add 2,6-lutidine (1.5 equiv). Note: This buffers the reaction, preventing the formation of strong protic acid that could damage sensitive groups.
-
Activation: Cool to 0°C. Dropwise add TMSOTf (1.1 - 1.5 equiv).
-
Reaction: Stir at 0°C for 15 min, then warm to RT. Monitor by TLC (the silyl carbamate intermediate may be visible; if so, quench with water to hydrolyze it).
-
Workup: Quench with saturated aqueous
or water. Extract with DCM.[2][3][4][5]
Module 4: The Lewis Acid Alternative ( )[1]
If TMSOTf is too harsh or unavailable, Zinc Bromide (
Protocol:
-
Suspend Boc-amine in DCM.[3]
-
Add
(2–5 equiv). -
Stir at RT.[4][6] Warning: This reaction is slow. It may require 24–48 hours.
-
Advantage: It leaves benzyl esters and silyl ethers intact.
Module 5: Scavenger Management
Q: I see "tert-butylated" impurities in my LCMS. What happened?
A: The "Return of the Cation."
When the Boc group fragments, it releases a tert-butyl cation (
The Fix: You must add a "cation sink."
| Scavenger | Concentration | Target | Compatibility |
| Triethylsilane (TES) | 2–5% v/v | Best All-Rounder. Inert to most functionality. | |
| Triisopropylsilane (TIS) | 2–5% v/v | Similar to TES, slightly more expensive. | |
| Thioanisole | 5% v/v | Essential if Met/Trp residues are present. | |
| Water | 1–2% v/v | Good, but can slow down anhydrous acid reactions. |
Module 6: Physical Acceleration (Microwave)
When chemical activation fails, thermal energy can overcome the steric barrier.
Protocol: Microwave-Assisted Thermolysis
-
Solvent: HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol). These solvents hydrogen-bond strongly to the carbonyl, assisting cleavage.
-
Conditions: 100°C – 150°C for 5–15 minutes in a sealed microwave vial.
-
Note: This can often be done without added acid if the temperature is high enough (thermal elimination), but adding 1 equiv of mild acid helps.
References
-
Sakaitani, M.; Ohfune, Y. (1990). "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl group."[5][8] Journal of Organic Chemistry, 55(3), 870–876. Link
-
Nigam, S. C.; Mann, A.; Taddei, M.; Wermuth, C-G. (1989). "Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent." Synthetic Communications, 19(18), 3139–3142.[5] Link
-
Lundin, R.; Ioannidis, P. (2010). "Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids." Biotage Application Note. Link
-
Mehta, A.; Jaouhari, R.; Benson, T. J.; Douglas, K. T. (1992).[8] "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger." Tetrahedron Letters, 33(37), 5441–5444. Link
-
Greene, T. W.; Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Zinc Bromide [commonorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Low Reactivity of α,α-Disubstituted Hydrazides
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously sluggish kinetics of sterically hindered hydrazides. Whether you are working with
This guide provides field-proven, causality-driven solutions to help you overcome these synthetic barriers.
PART 1: Mechanistic Insights (The "Why")
Before adjusting equivalents or temperatures, it is critical to understand why
-
Steric Blockade of the Bürgi-Dunitz Trajectory: In condensation reactions, bulky
-substituents physically shield the nucleophilic nitrogen. This prevents the hydrazide from approaching the electrophilic carbonyl carbon at the optimal ~107° angle required for successful nucleophilic attack. -
Suppression of the
-Effect: The enhanced nucleophilicity typical of hydrazides (known as the -effect) relies on the interaction between the adjacent nitrogen lone pairs. In heavily substituted systems, steric repulsion forces the N-N bond to rotate into orthogonal, unreactive conformers, effectively neutralizing this nucleophilic advantage[1]. -
Transition State Instability in Cross-Coupling: In transition-metal catalysis, steric bulk destabilizes the transition states required for transmetalation and reductive elimination. This often leads to competitive thermal decomposition of the hydrazide before the desired product can form[2].
PART 2: Troubleshooting Guide & FAQs
Q1: My
Q2: I am attempting a Pd-catalyzed cross-coupling using a sterically encumbered hydrazone, but I only isolate starting material or decomposed byproducts. What should I change?
A: Standard Buchwald-Hartwig conditions (e.g.,
Q3: What is the optimal pH for aqueous or semi-aqueous conjugation of these hindered hydrazides? A: Maintain a strict pH window of 5.0 to 6.0 . Causality: Hydrazone formation is acid-catalyzed. However, if the pH drops below 4.5, the hydrazide nitrogen becomes fully protonated, completely destroying its nucleophilicity. If the pH rises above 6.5, there are insufficient protons to catalyze the rate-limiting dehydration step. For highly hindered substrates, maintaining pH 5.5 with an acetate or MES buffer is the self-validating standard.
PART 3: Data Presentation
Table 1: Optimization of Reaction Conditions for Sterically Hindered Hydrazide Condensation
| Catalyst System | pH | Temp (°C) | Relative Reaction Rate | Typical Conversion (24h) |
| None (Control) | 7.4 | 25 | 1x | < 5% |
| None (Acidic) | 5.5 | 25 | 3x | 15% |
| Aniline (10 mM) | 5.5 | 25 | ~40x | 75% |
| 5-Methoxyanthranilic Acid (1 mM) | 5.5 | 25 | ~100x | > 95% |
Table 2: Catalyst Selection for Pd-Coupling of Hindered Hydrazides
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Outcome |
| Dioxane | 90 | 15% Yield (Major decomposition) | ||
| Dioxane | 90 | 85% Yield (Clean conversion) |
PART 4: Experimental Protocols
Protocol 1: Aniline-Catalyzed Hydrazone Formation (Self-Validating Workflow) This protocol utilizes nucleophilic catalysis to overcome steric barriers without requiring harsh heating.
-
Preparation: Dissolve the carbonyl substrate (1.0 eq, 10 mM) in a 100 mM MES buffer (pH 5.5) containing 5% DMSO to aid solubility.
-
Catalyst Addition: Add aniline (or 5-methoxyanthranilic acid) to a final concentration of 10 mM. Validation Check: The solution should remain clear; any immediate precipitation indicates solvent incompatibility.
-
Hydrazide Addition: Introduce the
-disubstituted hydrazide (1.5 eq) dropwise while stirring. -
Incubation & Monitoring: Stir at 25 °C. Monitor the reaction via LC-MS. The Schiff base intermediate will appear within 15 minutes, followed by steady conversion to the hydrazone over 2-6 hours.
-
Quenching: Adjust the pH to 7.4 using 0.1 M NaOH to halt the acid-catalyzed exchange and stabilize the final hydrazone product.
Protocol 2: Pd-Catalyzed Cross-Coupling of Sterically Hindered Hydrazones Optimized to prevent thermal decomposition of bulky substrates.
-
Reagent Loading: In a flame-dried Schlenk tube, combine the sterically hindered hydrazone (1.2 mmol), aryl halide (1.0 mmol),
(5 mol %), dppp (10 mol %), and (3.0 eq). -
Inert Atmosphere: Evacuate and backfill with dry Argon three times.
-
Solvent Addition: Inject 5.0 mL of anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the tube and heat to 90 °C for 12 hours. Validation Check: A color change from yellow to dark brown/black indicates active Pd(0) species formation.
-
Workup: Cool to room temperature, filter through a pad of Celite using ethyl acetate, and concentrate under reduced pressure before flash chromatography.
PART 5: Mandatory Visualizations
Mechanistic pathway of aniline-catalyzed transimination overcoming steric hindrance.
Troubleshooting workflow for low reactivity in sterically hindered hydrazides.
PART 6: References
-
Title: Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect Source: PMC (nih.gov) URL:[Link]
-
Title: Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4 Source: Organic Letters - ACS Publications URL:[Link]
-
Title: Latest News - Aniline Catalyzes Imine Formation Source: American Chemical Society URL:[Link]
-
Title: Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry Source: PubMed (nih.gov) URL: [Link]
-
Title: Importance of ortho Proton Donors in Catalysis of Hydrazone Formation Source: ACS Publications URL:[Link]
Sources
- 1. Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C&EN | Chemistry news from around the world [cen.acs.org]
- 5. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling the Hygroscopic Nature of Oxadiazole Amine Hydrochlorides
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with oxadiazole amine hydrochlorides. The hygroscopic nature of these compounds presents a significant, yet manageable, challenge in the laboratory. Absorbed moisture can lead to issues with weighing accuracy, powder handling, chemical stability, and ultimately, the reproducibility of your experimental results.[1][2][3][4] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your materials and the success of your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles behind the hygroscopicity of oxadiazole amine hydrochlorides.
Q1: Why are oxadiazole amine hydrochlorides so hygroscopic?
A1: The tendency of these compounds to absorb atmospheric moisture stems from two primary molecular features:
-
Polar Functional Groups: The oxadiazole ring itself, with its nitrogen and oxygen atoms, along with the amine group, creates a polar molecule with multiple sites available for hydrogen bonding.[5][6]
-
Ionic Hydrochloride Salt: The presence of the hydrochloride salt introduces an ionic center (R-NH₂⁺Cl⁻). This ionic nature has a strong affinity for polar water molecules, which act to solvate the ions. This interaction is a powerful driving force for water absorption from the atmosphere.[3]
The combination of these factors makes the molecule act like a molecular sponge, readily pulling water from the air to satisfy these intermolecular forces.
Q2: What are the consequences of uncontrolled moisture absorption?
A2: Ignoring the hygroscopic nature of these compounds can have cascading negative effects on your experiments:
-
Inaccurate Weighing: The measured mass will be a combination of your compound and an unknown amount of water, leading to errors in concentration calculations and stoichiometry.[7]
-
Poor Powder Flow and Clumping: As the material absorbs water, the particles can become sticky, leading to clumping and poor flowability. This complicates handling, portioning, and can cause issues in manufacturing processes like tablet compounding.[2][8]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of your active pharmaceutical ingredient (API).[3][9]
-
Physical State Changes: Excessive moisture can lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[10] It can also induce changes in the crystalline form (polymorphism), which can alter solubility, stability, and bioavailability.[3][11]
Q3: How is hygroscopicity officially classified?
A3: Hygroscopicity is typically classified based on the amount of moisture a substance absorbs under defined conditions (e.g., 25°C and 80% relative humidity [RH]) over 24 hours. While specific classifications can vary, a general framework is often used in pharmaceutical development.
| Hygroscopicity Class | Weight Increase (% w/w) | Description |
| Non-hygroscopic | < 0.2% | Essentially no moisture absorption. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |
| Hygroscopic | ≥ 2% and < 15% | Readily absorbs moisture. |
| Very hygroscopic | ≥ 15% | Absorbs a significant amount of moisture. |
| Deliquescent | Sufficient water is absorbed to form a liquid |
This table is a generalized representation. Specific protocols may be defined by pharmacopeias.
Part 2: Troubleshooting Guide - Solving Common Problems
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during experiments.
Q4: My powder has become clumpy and difficult to handle. What should I do?
A4: Clumping is a direct result of moisture absorption causing particle agglomeration.[8] Your course of action depends on the intended use of the material.
-
For Immediate Use in Anhydrous Reactions: The material must be dried. A common and effective method is drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. For thermally sensitive compounds, azeotropic distillation with a solvent like toluene can be used to remove water.[12]
-
For Use in Aqueous Solutions: If the compound is destined for an aqueous buffer, the clumping is less critical as it will dissolve anyway. However, you cannot accurately weigh the clumped material to make a stock solution of a specific concentration. You must first determine the water content using a method like Karl Fischer titration (see Q7) and adjust the mass accordingly.
-
For Long-Term Storage: The material must be dried thoroughly using the methods above and then stored under inert gas in a desiccator with a fresh, active desiccant (e.g., Drierite®, silica gel).[13]
Troubleshooting Workflow for Clumped Material
Caption: Decision tree for handling clumped hygroscopic compounds.
Q5: My weight reading on the analytical balance is constantly increasing. How can I get an accurate measurement?
A5: This is a classic sign of a hygroscopic sample actively absorbing moisture from the air.[7] Standard weighing paper is unsuitable. You must minimize the sample's exposure to the atmosphere.
Protocol for Weighing Hygroscopic Compounds
-
Acclimatize: Allow the sealed container of the compound to equilibrate to the temperature of the balance room for at least 30 minutes. This prevents thermal air currents that can affect the balance reading.[14][15]
-
Select Vessel: Use a clean, dry glass vial with a screw cap or a ground-glass stopper. Do not use weighing paper or open beakers.[16]
-
Tare: Place the closed vial on the analytical balance and press the tare button.
-
Transfer Quickly: Remove the vial from the balance. In a low-humidity environment if possible (e.g., near a dehumidifier or in a glove bag), quickly transfer an approximate amount of the compound into the vial and immediately seal it. Speed is crucial.[8][17]
-
Weigh: Place the closed vial back on the balance. The stable reading is the mass of your compound.
-
Weigh by Difference (Alternative): For transferring the solid to a reaction flask, tare the sealed vial containing the compound. Transfer the solid to your reaction flask, then re-weigh the sealed vial. The difference in mass is the amount transferred. This is the most accurate method for quantitative transfers.[14]
Accurate Weighing Workflow
Caption: Process flow for accurate weighing of hygroscopic materials.
Q6: I stored my compound in a standard screw-cap vial, and it still absorbed moisture. Why?
A6: Standard screw-cap vials are not hermetically sealed. Over time, moisture will ingress through the threads. For long-term storage or for highly hygroscopic materials, upgraded storage solutions are necessary:
-
Desiccator: The primary method for laboratory storage. Place the vial inside a desiccator containing an active desiccant. Ensure the desiccant is periodically refreshed or regenerated.[13]
-
Inert Atmosphere: For maximum protection, after drying the compound, place it in a vial, flush the headspace with an inert gas (Nitrogen or Argon), seal the cap, and wrap the cap/neck junction with Parafilm®. Store this sealed vial inside a desiccator.
-
Glove Box/Bag: Handling and aliquoting the material inside a glove box or a glove bag with a controlled, low-humidity atmosphere is the gold standard for preventing any moisture uptake.[18][19][20]
Part 3: Analytical Characterization & Remediation
This section details how to quantify water content and provides protocols for drying your compound.
Q7: How can I precisely measure the water content in my sample?
A7: Several analytical techniques are available to quantify water content. The choice depends on the expected amount of water, sample properties, and available equipment.
| Technique | Principle | Pros | Cons | Typical Sample Size |
| Karl Fischer (KF) Titration | Chemical titration specific to water.[21] | High accuracy and precision; specific to water (not other volatiles).[11][22] | Can be complex; potential for side reactions with some compounds. | 1-100 mg |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. | Small sample size; provides information on thermal stability. | Not specific to water; any volatile component will register as mass loss. | 3-10 mg[23] |
| Dynamic Vapor Sorption (DVS) | Measures mass change as the sample is exposed to varying humidity levels.[23] | Provides a full hygroscopicity profile (sorption/desorption isotherm). | Slower analysis time; requires specialized equipment. | 10-30 mg[23] |
| Loss on Drying (LOD) | Measures mass loss after drying in an oven.[21] | Simple and accessible. | Not specific to water; time-consuming; can degrade thermally labile compounds. | 1-2 g[21] |
For drug development, Karl Fischer titration is the gold-standard method for accurate water content determination due to its specificity.[11][22]
Protocol: Basic Karl Fischer Titration (Volumetric)
This is a generalized protocol. Always refer to your instrument's specific operating manual.
-
System Preparation: Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel.
-
Pre-Titration: Run the titrator to neutralize any residual water in the solvent until a stable, dry endpoint is reached.
-
Standardization: Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate) and titrate to the endpoint. This determines the water equivalence factor (F) of the KF reagent.[21]
-
Sample Analysis: Accurately weigh and add your hygroscopic compound to the vessel.
-
Titration: Titrate the sample with the KF reagent to the electrometric endpoint. The instrument will record the volume of titrant used.
-
Calculation: The water content (%) is calculated using the volume of titrant, the water equivalence factor (F), and the sample weight.
Q8: I've confirmed my sample has absorbed significant water. What is the best way to dry it?
A8: The goal is to remove water without degrading the compound.
-
Vacuum Oven: This is the most common and generally safest method. Applying a vacuum lowers the boiling point of water, allowing it to be removed at a lower temperature (e.g., 40-60°C), which protects the compound from thermal degradation. Dry to a constant weight.
-
High-Vacuum (Schlenk Line): For small quantities, drying under high vacuum at room temperature for several hours can be effective, especially for materials sensitive to even moderate heat.
-
Azeotropic Distillation: This involves dissolving the compound in a solvent (e.g., toluene) that forms a lower-boiling azeotrope with water. Distilling the solvent will co-distill the water.[12][24] This is useful for compounds that are difficult to dry under vacuum but requires subsequent removal of the distillation solvent. This method is more advanced and should be performed with care.
References
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis.
- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (2015, December 24). Open Access Journals.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 13). Journal of Pharma and Biomedics.
- How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (n.d.). Der Pharma Chemica.
- Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
- Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
- How to Automate Water Content Determination in Pharmaceuticals. (2019, April 17). Metrohm USA Blog.
- Unveiling of Hygroscopicity Evaluation for Drug Formul
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
- Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. (n.d.).
- An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho.
- Hygroscopicity Evalu
- The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com.
- 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). Drug R&D.
- 5 Best Practices for Analytical Balances. (n.d.). Weighing Scales | Innoweight.
- Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020, October 11). PMC.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 22). MDPI.
- Methylamine Purification. (2007, October 14). Sciencemadness Discussion Board.
- How to Handle Hygroscopic Reference Standards? (2008, November 27).
- How do you handle hygroscopic salts? (2016, September 14).
- handling hygroscopic properties of hydrochloride salts. (n.d.). Smolecule.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- drying the water out of hygroscopic crystals. (2007, October 11). Sciencemadness Discussion Board.
- How to make a Desiccator Bag for Drying Chemicals. (2009, November 15). YouTube.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. pharmainfo.in [pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. genfollower.com [genfollower.com]
- 8. tutorchase.com [tutorchase.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. youtube.com [youtube.com]
- 14. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. innoweight.in [innoweight.in]
- 16. labcompare.com [labcompare.com]
- 17. veeprho.com [veeprho.com]
- 18. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 19. hepatochem.com [hepatochem.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 22. blog.metrohmusa.com [blog.metrohmusa.com]
- 23. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
NMR Characterization of 2-(1,3,4-oxadiazol-2-yl)propan-2-amine: A Comparative Guide
Executive Summary & Strategic Importance
2-(1,3,4-oxadiazol-2-yl)propan-2-amine (often derived from
Standard characterization often fails to distinguish this heterocycle from its uncyclized hydrazide precursors or regioisomeric 1,2,4-oxadiazoles due to overlapping aliphatic signals. This guide provides a comparative NMR framework to rigorously validate the formation of the 1,3,4-oxadiazole ring, focusing on the diagnostic H-5 proton and the sensitivity of the amine protons to solvent environments.
Structural Logic & NMR Expectations
The molecule consists of three distinct magnetic environments:[1]
-
The Heterocycle (1,3,4-Oxadiazole): The C5-H proton is the "smoking gun" for successful cyclization.
-
The Linker (Quaternary Carbon): A non-protonated carbon that requires sufficient relaxation time or 2D correlations (HMBC) to visualize.
-
The Aliphatic Chain (Gem-Dimethyl & Amine): High-intensity singlets that can obscure impurities if not resolved.
Diagnostic Signals (The "Fingerprint")
| Moiety | Nucleus | Approx.[1][2][3][4][5][6][7][8][9] Shift ( | Multiplicity | Diagnostic Value |
| Oxadiazole H-5 | ^1H | 8.8 – 9.3 ppm | Singlet | Confirms ring closure. Absence indicates hydrazide failure. |
| Oxadiazole C-2/C-5 | ^13C | 158 – 165 ppm | Singlet | Characteristic imine-like carbons. |
| Gem-Dimethyl | ^1H | 1.4 – 1.6 ppm | Singlet (6H) | Integrates to 6H; confirms symmetry. |
| Amine (-NH2) | ^1H | 1.8 – 3.5 ppm | Broad Singlet | Highly solvent-dependent; disappears in D₂O. |
Comparative Analysis: Solvent System Performance
The choice of solvent dramatically alters the spectral profile, particularly for the exchangeable amine protons and the acidic oxadiazole proton.
Comparison 1: DMSO-d₆ vs. CDCl₃
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Standard) | Scientific Insight |
| H-5 Resolution | Excellent. Shifts downfield (~9.2 ppm) due to H-bonding with solvent oxygen. | Good. Appears ~8.8 ppm but can overlap with amide impurities. | DMSO stabilizes the polarized C=N bond, sharpening the signal. |
| -NH₂ Visibility | High. Often appears as a distinct broad singlet or separated peaks if protonated. | Low. Often broad/flat due to rapid exchange; can merge with water peak. | Use DMSO for quantitative integration of the amine. |
| Solubility | High. Dissolves polar salts (HCl) readily. | Moderate. Free base is soluble; salts require neutralization. | DMSO is preferred for crude reaction mixtures containing salts. |
Comparison 2: Product vs. Precursor (Hydrazide)
The most common synthetic failure is incomplete cyclization of the hydrazide intermediate (2-amino-2-methylpropanohydrazide).
-
Scenario A (Success - Oxadiazole):
-
^1H NMR: Sharp singlet at >8.8 ppm (H-5).
-
Absence: No peaks around 9.0–10.0 ppm (Hydrazide -CONH-).
-
-
Scenario B (Failure - Hydrazide):
-
^1H NMR: Broad signals at ~4.0 ppm (-NH2) and ~9.0 ppm (-CONH-).
-
Missing: No sharp singlet for the oxadiazole H-5.
-
Visualizing the QC Workflow
The following diagram illustrates the logical flow for validating the synthesis, distinguishing between the target oxadiazole, the hydrazide precursor, and the N-formyl intermediate.
Figure 1: Decision tree for NMR verification of oxadiazole ring closure using DMSO-d6.
Detailed Experimental Protocols
Protocol A: Sample Preparation for Structural Validation
-
Objective: Obtain high-resolution spectra to confirm ring closure and purity >95%.
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
-
Concentration: 10–15 mg of sample in 0.6 mL solvent. Note: Higher concentrations can cause viscosity broadening of the quaternary carbon signals.
Protocol B: Acquisition Parameters (Bruker 400 MHz equiv.)
To ensure the quaternary carbons and the diagnostic H-5 are captured accurately:
-
1H NMR:
-
Pulse Angle: 30° (zg30)
-
Relaxation Delay (D1): 2.0 s (Ensure full relaxation of isolated H-5)
-
Spectral Width: 14 ppm (To catch downfield exchangeables)
-
Scans (NS): 16
-
-
13C NMR (Proton Decoupled):
-
Relaxation Delay (D1): 3.0 s (Critical for the quaternary C-NH2 and oxadiazole carbons)
-
Scans (NS): 512+ (Quaternary carbons have low NOE enhancement)
-
Protocol C: D₂O Exchange Test (Optional)
If the amine peak overlaps with the methyls or water:
-
Acquire standard 1H spectrum in DMSO-d₆.[7]
-
Add 2 drops of D₂O to the NMR tube.
-
Shake and re-acquire immediately.
-
Result: The broad amine singlet (~2-3 ppm) will vanish. The H-5 oxadiazole singlet (~9.2 ppm) will remain (or shift slightly) but will not disappear , confirming it is attached to the aromatic ring and not an exchangeable amide proton.
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Jakubowska, M., et al. (2021).[3] "Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives." Molecules. Link
-
Dolman, S.J., et al. (2006). "Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles." Journal of Organic Chemistry. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Motifs in Drug Discovery." Angewandte Chemie International Edition. (Comparison of polar motifs including oxadiazoles). Link
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Mass Spectrometry Fragmentation Guide: Aminoalkyl Oxadiazoles
Executive Summary & Strategic Context
In drug discovery, oxadiazoles are critical bioisosteres for amides and esters, offering improved metabolic stability and lipophilicity. However, distinguishing between the 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers—specifically when substituted with aminoalkyl chains—is a frequent analytical challenge.
This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of these isomers. By understanding the mechanistic divergence between Retro-1,3-Dipolar Cycloaddition (RCA) in 1,2,4-systems and Diazonium/Expulsion pathways in 1,3,4-systems, researchers can confidently assign structures and identify metabolites without needing NMR for every intermediate.
Mechanistic Comparison: 1,2,4- vs. 1,3,4-Oxadiazoles
The fragmentation of aminoalkyl oxadiazoles under Electrospray Ionization (ESI-MS/MS) is governed by a competition between charge retention on the basic aminoalkyl nitrogen and the inherent instability of the oxadiazole ring.
The 1,2,4-Oxadiazole Signature: Retro-1,3-Dipolar Cycloaddition (RCA)
The diagnostic fragmentation for 1,2,4-oxadiazoles is the Retro-1,3-Dipolar Cycloaddition (RCA) .[1][2][3][4][5][6] This concerted mechanism cleaves the O1–N2 and C3–C4 bonds.
-
Mechanism: The ring splits into a nitrile (R-CN) and a nitrile oxide (or isocyanate equivalent depending on rearrangement).
-
Regioselectivity: The charge typically remains on the fragment containing the more basic aminoalkyl group.
-
Diagnostic Ions:
-
If the aminoalkyl group is at C3 : Expect a fragment ion corresponding to the [Aminoalkyl-CN + H]⁺ .
-
If the aminoalkyl group is at C5 : Expect a fragment ion corresponding to the [Aminoalkyl-CNO + H]⁺ (often rearranging to an acyl cation).
-
The 1,3,4-Oxadiazole Signature: Nitrogen Expulsion
1,3,4-Oxadiazoles possess a plane of symmetry that 1,2,4-isomers lack, but their fragmentation is more chaotic due to the N–N bond.
-
Mechanism: The primary pathway involves the loss of molecular nitrogen (
, 28 Da) or hydrazine derivatives. -
Secondary Pathway: Loss of CO (28 Da) or HNCO (43 Da) is common.
-
Diagnostic Ions: A "deep" fragmentation often yields a diazonium intermediate or direct cleavage to an acylium ion
. Unlike the 1,2,4-isomer, the RCA pathway is less "clean" and often obscured by the rapid loss of small stable molecules ( ).
Visualization of Fragmentation Pathways[2][3][4][7][8][9][10]
The following diagram illustrates the divergent pathways for a model aminoethyl-oxadiazole.
Caption: Divergent fragmentation logic: 1,2,4-oxadiazoles undergo precise bond scission (RCA), while 1,3,4-isomers favor small molecule expulsion (
Comparative Data Analysis
The following table summarizes the expected MS/MS fragments for a theoretical model compound: 3-(2-aminoethyl)-5-phenyl-oxadiazole (MW ~189).
| Feature | 1,2,4-Oxadiazole (3-aminoethyl) | 1,2,4-Oxadiazole (5-aminoethyl) | 1,3,4-Oxadiazole |
| Primary Mechanism | Retro-1,3-Dipolar Cycloaddition | Retro-1,3-Dipolar Cycloaddition | |
| Key Fragment 1 ( | 56/57 ( | 119 (Benzonitrile radical) | 105 (Benzoyl cation) |
| Key Fragment 2 ( | 135 (Phenyl-CNO adduct) | 72 (Amino-CNO adduct) | 161 ( |
| Neutral Loss | Nitrile Oxide / Nitrile | Benzonitrile | |
| Low Mass Region | |||
| Distinguishing Factor | Clean split of ring into two distinct halves. | Clean split ; inverted mass distribution vs C3 isomer. | Complex rearrangement ; [M-28] peaks are prominent. |
Note on Aminoalkyl Chains: The
30 ion () is ubiquitous in primary amines due to alpha-cleavage. It confirms the presence of the amine but does not distinguish the isomer. You must look at the mid-mass region (m/z 50–150) for the ring fragments.
Experimental Protocol: Self-Validating Workflow
To reliably distinguish these isomers, use this standardized LC-MS/MS protocol.
Sample Preparation
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. (Avoid high buffer concentrations to prevent ion suppression).
-
Concentration: 1 µg/mL (ensure operation within linear dynamic range).
MS Source Conditions (ESI+)
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 20–40 V (Optimize to prevent in-source fragmentation, which can mimic
loss in 1,3,4-isomers). -
Collision Energy (CE): Stepped CE (10, 20, 40 eV) is crucial.
-
Why? 1,2,4-RCA pathways often require lower energy than the bond-breaking
expulsion of 1,3,4-isomers. A breakdown curve provides extra confirmation.
-
Data Interpretation Step-by-Step
-
Check [M+H]+ : Confirm parent mass.
-
Scan for Neutral Loss of 28 :
-
Significant intensity? Likely 1,3,4-oxadiazole (
or CO loss). -
Absent or low? Proceed to step 3.
-
-
Search for RCA Pairs :
References
-
Jakubowska, A. et al. "Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles." Journal of Mass Spectrometry, 2006.[8]
-
Catinella, S. et al. "Mass spectrometric behavior of 1,2,4-oxadiazoles." Rapid Communications in Mass Spectrometry, 2004.
-
Boger, D. L. et al. "Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles." Journal of the American Chemical Society, 2006.
-
ChemGuide. "Mass Spectrometry - Fragmentation Patterns." ChemGuide UK.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. journalspub.com [journalspub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Metabolic Stability Profiling: Oxadiazole vs. Amide Bioisosteres
[1][2]
Executive Summary: The Bioisosteric Rationale
In medicinal chemistry, the amide bond (
The oxadiazole ring (specifically 1,2,4- and 1,3,4-isomers) has emerged as a superior bioisostere.[2] It mimics the planar geometry and electronic profile of the amide bond while offering inherent resistance to hydrolytic cleavage. This guide compares the metabolic fate of these two moieties, supported by mechanistic insights and experimental protocols.
Mechanistic Comparison: Stability at the Molecular Level
The divergence in metabolic stability stems from the fundamental difference in bond order and aromaticity.
The Amide Liability
-
Mechanism: The carbonyl carbon is electrophilic. In the presence of nucleophilic enzymes (serine proteases, amidases), the C-N bond undergoes nucleophilic acyl substitution, resulting in bond cleavage.
-
Result: Rapid clearance, short half-life (
), and potentially toxic amine/acid metabolites. -
CYP Vulnerability: Amides are also prone to N-dealkylation and hydroxylation by Cytochrome P450 (CYP) enzymes.
The Oxadiazole Shield
-
Mechanism: The oxadiazole ring is an aromatic system (
electrons). The carbon atoms within the ring are part of a delocalized system, significantly reducing their electrophilicity compared to an isolated carbonyl. -
Hydrolytic Resistance: The ring is stable to hydrolytic attack under physiological conditions (pH 7.4). Ring opening usually requires extreme pH or specific reductive metabolism.
-
Metabolic Fate: Metabolism is shifted away from "breakdown" (cleavage) toward "functionalization" (e.g., oxidation of side chains), preserving the core scaffold.
Isomer Specificity: 1,2,4- vs. 1,3,4-Oxadiazole
-
1,3,4-Oxadiazoles: Generally exhibit lower lipophilicity (LogD) and higher metabolic stability compared to 1,2,4-isomers.[3][4] They are better at lowering intrinsic clearance (
) in matched molecular pair (MMP) analyses. -
1,2,4-Oxadiazoles: While stable, they can occasionally undergo reductive ring cleavage by specific cytosolic enzymes, though this is rare compared to amide hydrolysis.
Visualizing Metabolic Pathways
The following diagram contrasts the metabolic fate of a standard amide drug versus its oxadiazole bioisostere.
Figure 1: Comparative metabolic pathways. Amides are prone to destructive hydrolysis, while oxadiazoles retain scaffold integrity, undergoing only peripheral oxidation.
Comparative Performance Data
The table below summarizes physicochemical and metabolic parameters derived from matched molecular pair analyses (e.g., AstraZeneca internal datasets [1]).
| Parameter | Amide Linker ( | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Impact on Drug Design |
| Hydrolytic Stability | Low (High | High | Very High | Oxadiazoles extend |
| H-Bond Donor (HBD) | Yes (NH) | No | No | Oxadiazoles improve permeability by removing HBD (unless substituted). |
| H-Bond Acceptor (HBA) | Yes (C=O) | Yes (N, O) | Yes (N, O) | Maintains receptor binding interactions. |
| Lipophilicity ( | Baseline | +0.5 to +1.0 | -0.5 to +0.2 | 1,3,4-isomer is preferred for solubility. |
| CYP Inhibition | Variable | Moderate Risk | Low Risk | 1,3,4-isomer shows cleaner tox profile. |
Key Insight: In a systematic study of AstraZeneca's compound collection, replacing an amide with a 1,3,4-oxadiazole consistently resulted in an order of magnitude lower lipophilicity and improved metabolic stability compared to the 1,2,4-isomer [1].[3][4]
Experimental Protocol: Microsomal Stability Assay
To validate the bioisosteric replacement, a head-to-head liver microsomal stability assay is required. This protocol is the industry "Gold Standard" for determining Intrinsic Clearance (
Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput microsomal stability assay.
Detailed Protocol
Materials:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
-
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
-
Phosphate Buffer (100 mM, pH 7.4).[5]
-
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Procedure:
-
Pre-Incubation: Prepare a master mix of Phosphate Buffer and Microsomes (final conc. 0.5 mg/mL). Spike with Test Compound (Amide or Oxadiazole analog) to a final concentration of 1 µM. Pre-warm at 37°C for 5 mins.
-
Note: Low substrate concentration (1 µM) is critical to ensure first-order kinetics (
).
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex and centrifuge at 4000 rpm for 10 min to precipitate proteins.
-
Quantification: Inject supernatant into LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent ion.
Data Analysis:
Plot
Success Criteria:
-
Amide (Unstable):
min, L/min/mg. -
Oxadiazole (Stable):
min, L/min/mg.
References
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry: A Systematic Comparison of 1,2,4- and 1,3,4-Oxadiazole Matched Pairs." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
BenchChem. (2025).[6] "The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties."[6][7]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Hydrogen Bonding Potential of 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole
Executive Summary: The Bioisostere Decision
In medicinal chemistry, the choice between 1,3,4-oxadiazole and 1,2,4-oxadiazole is rarely arbitrary. While both serve as robust bioisosteres for carboxylic acids, esters, and amides, they offer distinct physicochemical profiles.
The 1,3,4-oxadiazole isomer is the superior hydrogen bond acceptor, typically conferring higher water solubility, lower lipophilicity (logD), and greater metabolic stability. In contrast, the 1,2,4-oxadiazole isomer is often employed when a more lipophilic profile is required to penetrate lipid bilayers, though it comes with the trade-off of potential metabolic instability due to the labile O–N bond. This guide dissects the electronic and structural underpinnings of these differences to aid in rational drug design.
Structural & Electronic Anatomy
The fundamental difference lies in the symmetry and arrangement of the heteroatoms, which dictates the electron density distribution and the vector of the dipole moment.
| Feature | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole |
| Structure | Symmetrical ( | Asymmetrical ( |
| H-Bond Acceptors | 2 (N3, N4) - Equivalent | 2 (N2, N4) - Non-equivalent |
| Dipole Moment | ~3.04 D (High polarity) | Variable (Vector depends heavily on substituents) |
| Boiling Point | 150°C (Indicative of strong intermolecular forces) | Typically lower for equivalent mass derivatives |
| Electronic Character | Electron-deficient (similar to pyridine) | Highly electron-deficient (prone to nucleophilic attack) |
Electronic Distribution Analysis
-
1,3,4-Oxadiazole: The two nitrogen atoms are adjacent, creating a concentrated region of high electron density on one side of the ring. This symmetry allows for bidentate coordination with water molecules, significantly enhancing solvation.
-
1,2,4-Oxadiazole: The nitrogen atoms are separated by a carbon at position 3. This separation dilutes the negative electrostatic potential region, making it a weaker net hydrogen bond acceptor compared to the 1,3,4-isomer.
Quantitative Hydrogen Bonding Potential
The hydrogen bonding potential is directly linked to the basicity of the nitrogen lone pairs and the molecule's ability to stabilize water networks.
A. Basicity and Acceptor Strength
Neither ring is strongly basic in the Brønsted sense (conjugate acid pKa < 0), meaning they do not protonate at physiological pH. However, they act as Lewis bases (H-bond acceptors).
-
1,3,4-Oxadiazole: The N3 and N4 atoms are equivalent and mutually activate the ring's electrostatic potential surface (ESP). The deep negative potential well at the N-N bond facilitates strong dipole-dipole interactions and H-bonding with water hydrogens.
-
1,2,4-Oxadiazole: The N4 atom is the primary acceptor, but its electron density is modulated by the adjacent oxygen. The N2 atom is less accessible and less basic due to the strong electron-withdrawing effect of the oxygen atom directly attached to it.
B. Impact on Lipophilicity (LogD)
Experimental data consistently shows that swapping a 1,2,4-oxadiazole for a 1,3,4-oxadiazole results in a lower LogD (reduced lipophilicity).
-
Magnitude of Shift: A reduction of 0.5 to 1.3 log units is typical.
-
Mechanism: The 1,3,4-isomer's superior H-bond accepting capacity allows it to integrate better into the aqueous solvent shell, increasing the energy penalty for desolvation (partitioning into octanol).
C. Thermal Stability as a Proxy
The boiling point of unsubstituted 1,3,4-oxadiazole (150°C) is remarkably high for a molecule of its molecular weight (MW ~70 g/mol ). This anomalous boiling point is a direct experimental validation of its strong intermolecular dipole and H-bonding capability (self-association).
Stability & Reactivity Profile
A critical differentiator is the chemical stability of the ring systems, which impacts shelf-life and metabolic liability.
1,2,4-Oxadiazole: The Labile Link
The 1,2,4-isomer contains a weak O–N single bond .
-
Photochemical Sensitivity: Exposure to UV light can trigger the Boulton-Katritzky rearrangement , where the ring opens and rearranges into different heterocycles (e.g., 1,2,3-triazoles) if a suitable side chain is present.
-
Metabolic Liability: Reductive metabolism can cleave the O–N bond, opening the ring and potentially forming reactive nitrile or amidine species.
1,3,4-Oxadiazole: The Stable Scaffold
The 1,3,4-isomer lacks the weak O–N bond (it has a C–O–C ether linkage and an N–N hydrazine linkage).
-
Resilience: It is thermally stable and resistant to oxidative/reductive conditions typically found in biological systems.
-
Metabolism: It is generally excreted unchanged or undergoes hydroxylation on attached aryl rings rather than ring degradation.
Decision Framework for Drug Design
Use the following logic flow to select the appropriate isomer for your lead compound.
Figure 1: Decision tree for selecting oxadiazole regioisomers based on physicochemical needs.
Experimental Protocols for Validation
To empirically verify the H-bonding potential and lipophilicity differences in your specific series, use these protocols.
Protocol A: NMR Titration for H-Bond Acceptor Strength
This method measures the chemical shift change of a hydrogen bond donor (e.g., 4-fluorophenol) as the oxadiazole is added.
-
Preparation: Prepare a 10 mM stock solution of 4-fluorophenol (probe) in
. -
Titration: Prepare 5 samples containing the probe (constant concentration) and increasing concentrations of the oxadiazole derivative (0 to 50 mM).
-
Measurement: Acquire
NMR spectra at constant temperature (298 K). -
Analysis: Monitor the downfield shift (
) of the phenol -OH proton. -
Interpretation: A larger
indicates stronger H-bond accepting capability. Typically, 1,3,4-oxadiazole derivatives induce a larger shift than their 1,2,4-counterparts.
Protocol B: Chromatographic LogD Determination
A high-throughput method to confirm the lipophilicity shift.
-
System: HPLC with a C18 reverse-phase column.
-
Mobile Phase: Methanol/Water (buffered to pH 7.4 with ammonium acetate).
-
Calibration: Run a set of standards with known LogD values to create a calibration curve (
vs. LogD). -
Run Samples: Inject the matched pair (1,3,4- and 1,2,4-isomers).
-
Result: The 1,3,4-isomer should elute significantly earlier (lower retention time) than the 1,2,4-isomer, confirming its higher polarity and water interaction potential.
Comparative Data Summary
| Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Impact on Drug Design |
| Water Solubility | High | Moderate | 1,3,4 is preferred for solubilizing grease leads. |
| Metabolic Stability | High | Low to Moderate | 1,2,4 ring may open; 1,3,4 is robust. |
| H-Bond Acceptor | Strong (2 sites) | Weaker (1 primary site) | 1,3,4 interacts more strongly with solvent/target. |
| Dipole Moment | ~3.0-3.5 D | ~1.2-3.0 D (Variable) | 1,3,4 is more polar. |
| Synthesis | Hydrazide cyclization | Amidoxime cyclization | Both are accessible via robust chemistry. |
References
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
- Key Insight: Systematic comparison showing 1,3,4-oxadiazoles have consistently lower LogD and better metabolic stability than 1,2,4-isomers.
-
Stenutz, R. (2025). "1,3,4-Oxadiazole Physical Properties." Stenutz.eu. Link
- Key Insight: Provides specific dipole moment (3.04 D)
-
Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry. Link
- Key Insight: details the lability of the O-N bond and Boulton-K
-
Jakopin, Ž. (2023). "Bioisosterism: 1,2,4-Oxadiazole Rings." ChemMedChem. Link
- Key Insight: Review of 1,2,4-oxadiazole as an ester bioisostere and its stability challenges.
-
Somani, R. R., et al. (2009). "Oxadiazole: A Biologically Important Heterocycle."[1][2] International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipbcams.ac.cn [ipbcams.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Proteolytic Stability of Peptides Containing Oxadiazole Inserts
A Comparative Technical Guide for Drug Development
Executive Summary
The incorporation of oxadiazole rings (1,2,4- and 1,3,4-isomers) as bioisosteres for the amide bond is a validated strategy to overcome the inherent proteolytic instability of therapeutic peptides.[1] This guide analyzes the mechanistic basis of this stability, compares the performance of oxadiazole inserts against native peptide bonds, and provides actionable protocols for quantifying these gains.
Key Insight: While both isomers significantly extend plasma half-life (
Mechanism of Action: Why Oxadiazoles Resist Proteolysis
The stability of oxadiazole-containing peptides stems from three convergent mechanisms that disrupt the standard protease-substrate interaction.
1.1. Scissile Bond Deletion
Proteases (e.g., trypsin, chymotrypsin) rely on a nucleophilic attack on the carbonyl carbon of the scissile amide bond. Replacing the amide (
1.2. Conformational Rigidification
Native peptides often adopt a "bound conformation" within the protease active site to facilitate cleavage. Oxadiazole rings introduce local planarity and restrict bond rotation (
1.3. Electronic Bioisosterism
While physically blocking cleavage, oxadiazoles retain the electronic profile of the amide bond, preserving target affinity.
-
1,2,4-Oxadiazole: Mimics the dipole moment and H-bond acceptor capabilities of a trans-amide.
-
1,3,4-Oxadiazole: Symmetrical distribution of electron density; often used to mimic cis-amides or to introduce a turn structure in macrocycles.
Diagram 1: Structural Bioisosterism & Stability Logic
Caption: Comparison of native amide susceptibility vs. oxadiazole resistance mechanisms. The 1,3,4-isomer often exhibits superior metabolic stability.
Comparative Performance Guide
The following data synthesizes findings from multiple studies, specifically highlighting the trade-offs between the 1,2,4- and 1,3,4-isomers.
Table 1: Stability & Physicochemical Comparison
| Feature | Native Amide Bond | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Proteolytic Stability | Low ( | High ( | Very High ( |
| Metabolic Stability | Susceptible to peptidases | Resistant to hydrolysis; some microsomal degradation | Superior resistance to liver microsomes |
| H-Bond Capability | Donor & Acceptor | Acceptor (N2/N4) | Acceptor (N3/N4) |
| Dipole Moment | ~3.5 D | ~3.0 - 4.0 D | ~3.0 - 4.5 D |
| Primary Utility | Native signaling | Trans-amide mimic | Cis-amide mimic / Turn inducer |
Table 2: Case Study - Half-Life Extension Data
Data derived from DPP-4 inhibitor and CB2 ligand optimization studies.
| Compound Class | Modification | Assay Medium | Result ( | Ref |
| DPP-4 Inhibitor | Parent Amide | Rat Plasma | [1, 2] | |
| DPP-4 Inhibitor | 1,2,4-Oxadiazole | Rat Plasma | 76% remaining at 4 h | [1, 2] |
| CB2 Ligand | 1,2,4-Oxadiazole | Liver Microsomes | Moderate degradation | [3] |
| CB2 Ligand | 1,3,4-Oxadiazole | Liver Microsomes | Significantly reduced degradation | [3] |
| Macrocycle | 1,3,4-Oxadiazole | Serum | High Permeability & Stability | [4] |
Expert Note: While the 1,3,4-isomer is often more stable, it may reduce binding affinity if the target requires specific hydrogen bond donors that the oxadiazole lacks. In the CB2 ligand study, the 1,3,4-analog showed 10-50x lower affinity than the 1,2,4-analog, despite better metabolic stability [3].
Experimental Protocol: Proteolytic Stability Assay
To rigorously validate the stability of your oxadiazole-modified peptides, use the following self-validating protocol. This method controls for non-specific binding and precipitation artifacts.
3.1. Materials[2][3][4][5][6]
-
Matrix: Pooled Human Plasma (heparinized) or Purified Protease (Trypsin/Chymotrypsin) in PBS.
-
Internal Standard (IS): Tolbutamide or a stable isotopically labeled peptide.
-
Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid.
3.2. Workflow Diagram
Caption: Step-by-step workflow for determining in vitro proteolytic stability.
3.3. Detailed Procedure
-
Stock Preparation: Prepare a 10 mM stock of the peptide in DMSO.
-
Initiation: Spike the stock into pre-warmed (37°C) plasma to a final concentration of 10 µM (ensure DMSO < 1%).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 150 µL of ice-cold ACN containing the Internal Standard to precipitate plasma proteins and stop enzymatic activity.
-
Processing: Vortex for 30s, centrifuge at 14,000 x g for 10 min.
-
Analysis: Inject the supernatant onto a C18 reverse-phase column coupled to a mass spectrometer (LC-MS). Monitor the parent ion transitions.
-
Calculation: Plot the natural log of the "Peptide/IS Area Ratio" vs. time. The slope
of the linear regression gives the elimination rate constant.
Synthesis & Design Considerations
When designing these inserts, consider the synthetic feasibility:
-
1,2,4-Oxadiazoles: Typically synthesized via the reaction of an amidoxime (from a nitrile) with an activated carboxylic acid. This allows for modular installation of side chains (
) mimicking amino acid residues. -
1,3,4-Oxadiazoles: Often formed by the cyclodehydration of diacylhydrazides.[1] This symmetry makes them excellent candidates for macrocyclization linkers but harder to desymmetrize for specific side-chain mimicry.
References
-
National Institutes of Health (NIH). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands. Retrieved from [Link]
-
ResearchGate. Oxadiazole grafts in peptide macrocycles. Retrieved from [Link]
Sources
Mechanistic Causality: Why the Gem-Dimethyl Effect is Spectroscopically Visible
The strategic deployment of oxadiazoles (both 1,2,4- and 1,3,4-isomers) as bioisosteres for esters and amides is a cornerstone of modern drug design[1]. However, achieving the precise topological vector required for target receptor binding often necessitates conformational restriction. Enter the gem-dimethyl effect (historically rooted in the Thorpe-Ingold effect): the addition of two methyl groups to a single sp³ carbon, which compresses the internal bond angle of adjacent substituents and locks the molecule into a highly specific bioactive conformation[2][3].
For application scientists and structural chemists, verifying this conformational lock is critical. This guide objectively compares the three primary analytical modalities—High-Field NMR Spectroscopy , ATR-FTIR Spectroscopy , and DFT Computational Modeling —used to characterize the gem-dimethyl effect in oxadiazole derivatives, providing actionable protocols and comparative performance data.
To understand how our analytical instruments detect this effect, we must first understand the physical causality.
When a gem-dimethyl group is positioned adjacent to an oxadiazole ring, the steric repulsion between the two bulky methyl groups forces their bond angle to expand. Consequently, the angle between the remaining two substituents on that carbon compresses[2][3]. This compression restricts the free rotation of the C-C bond linking the quaternary carbon to the oxadiazole heterocycle[1].
Spectroscopically, this manifests in two profound ways:
-
Magnetic Inequivalence (NMR): The oxadiazole ring possesses a strong magnetic anisotropic deshielding cone due to its delocalized π-electron system. Because the rotation is locked, the two methyl groups are held in permanent, differing spatial orientations relative to this cone. They become diastereotopic, shifting from a single time-averaged resonance to two distinct, separated signals[4][5].
-
Vibrational Force Constant Shift (FTIR): The steric compression subtly alters the hybridization and conjugation of the oxadiazole ring, changing the force constants of the C=N and C-O-C bonds, which shifts their infrared absorption frequencies[6][7].
Logical flow of the Thorpe-Ingold effect inducing conformational locking.
Comparative Analysis of Analytical Modalities
When selecting an analytical approach to validate the gem-dimethyl effect in an oxadiazole pipeline, researchers must balance conformational sensitivity against throughput.
High-Field NMR Spectroscopy (The Gold Standard)
NMR is the definitive tool for proving conformational restriction. By utilizing 1D ¹H NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy), analysts can directly observe the spatial proximity of the locked methyl groups. The primary indicator of a successful Thorpe-Ingold lock is the splitting of the gem-dimethyl protons into two distinct singlets (typically separated by Δδ 0.2–0.5 ppm) due to steric compression and anisotropic effects[5].
ATR-FTIR Spectroscopy (The High-Throughput Screener)
Fourier Transform Infrared Spectroscopy offers a rapid, non-destructive alternative. While it cannot provide the 3D spatial resolution of NMR, it is highly sensitive to changes in bond strain. The oxadiazole C=N stretch (typically ~1625 cm⁻¹) and N=N/C-O-C stretches will exhibit measurable hypsochromic or bathochromic shifts when the gem-dimethyl group induces structural strain[6][7].
DFT Computational Spectroscopy (The Validation Engine)
Density Functional Theory (DFT) software (e.g., Gaussian, Orca) acts as the ultimate validation tool. By calculating the Gauge-Independent Atomic Orbital (GIAO) NMR shifts and harmonic vibrational frequencies of the optimized geometries, researchers can correlate theoretical conformational energies directly with experimental spectra[8][9].
Quantitative Performance Comparison
| Performance Metric | High-Field NMR (600+ MHz) | ATR-FTIR Spectroscopy | DFT Computational Modeling |
| Primary Output | Chemical shifts (δ), J-couplings, NOE | Vibrational frequencies (cm⁻¹) | Predicted spectra, Free energies |
| Conformational Sensitivity | Very High (Spatial resolution < 5 Å) | Moderate (Detects strain/conjugation) | High (Validates ground-state) |
| Throughput | Medium (10–30 mins/sample) | High (< 2 mins/sample) | Low (Hours to days/molecule) |
| Typical Data Signature | Diastereotopic methyl singlets | C=N stretch shift (~1625 cm⁻¹) | Calculated ΔE < 2 kcal/mol |
| Cost & Complexity | High (Requires cryogens, expertise) | Low (Benchtop operation) | Medium (Requires HPC resources) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Internal standards and background subtractions guarantee that the observed spectroscopic shifts are genuine artifacts of the gem-dimethyl effect, not instrumental drift.
Protocol A: High-Resolution NMR Conformational Analysis
Causality Check: The use of TMS ensures that any chemical shift divergence between the two methyl groups is absolute, while NOESY cross-peaks self-validate their proximity to the oxadiazole ring.
-
Sample Preparation: Dissolve 5–10 mg of the highly pure oxadiazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that closely mimics the intended biological assay environment.
-
Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This provides an absolute zero-point calibration (0.00 ppm) to validate shift accuracy.
-
1D Acquisition: Transfer the solution to a 5 mm precision NMR tube. Acquire a 1D ¹H NMR spectrum at 298 K using a 600 MHz (or higher) spectrometer. Use a standard pulse sequence (e.g., zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds.
-
2D NOESY Acquisition: To prove spatial locking, acquire a 2D NOESY spectrum. Set the mixing time (d8) between 300–500 ms.
-
Data Processing: Apply phase and baseline corrections. Analyze the spectrum for the divergence of the 6H gem-dimethyl peak into two distinct 3H singlets. Map the NOESY cross-peaks between these singlets and the oxadiazole substituents.
Protocol B: ATR-FTIR Strain Assessment
Causality Check: Real-time atmospheric suppression and background subtraction isolate the molecule's intrinsic vibrational modes from environmental H₂O/CO₂.
-
Crystal Preparation: Clean the Attenuated Total Reflectance (ATR) diamond or ZnSe crystal with spectroscopic-grade isopropanol. Allow it to evaporate completely.
-
Background Calibration: Collect a background spectrum of the ambient air using 32 scans at a resolution of 4 cm⁻¹. This step is critical for self-validation.
-
Sample Application: Place 1–2 mg of the solid oxadiazole compound directly onto the crystal. Lower the ATR anvil to apply consistent, standardized pressure.
-
Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Analysis: Perform atmospheric suppression. Identify the oxadiazole C=N stretching band (1600–1650 cm⁻¹) and compare its exact wavenumber against an unsubstituted control analog to quantify the strain induced by the gem-dimethyl group.
Multi-modal spectroscopic workflow for analyzing oxadiazole derivatives.
Conclusion
While computational DFT provides excellent predictive frameworks[8][9] and FTIR offers rapid screening of structural strain[6][7], High-Field NMR remains the undisputed champion for definitively proving the gem-dimethyl effect in oxadiazoles. By leveraging the anisotropic deshielding of the oxadiazole ring to expose diastereotopic methyl groups[4][5], NMR provides the exact 3D conformational proof required to advance a bioisostere from the benchtop to clinical trials.
References
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. journalspub.com.
- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Deriv
- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications.
- Please explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol although they almost overlap in borneol. study.com.
- Conformational Analysis. IX. The Gem-Dimethyl Effect. acs.org.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. nih.gov.
- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in[3.3.1]Oxa- and Azabicycles and Their Analogues. nih.gov.
- The gem-Dimethyl Effect Revisited. acs.org.
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. homework.study.com [homework.study.com]
- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalspub.com [journalspub.com]
- 7. updatepublishing.com [updatepublishing.com]
- 8. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 9. researchgate.net [researchgate.net]
HPLC Separation Strategy: 1,2,4- vs. 1,3,4-Oxadiazole Isomers
Topic: HPLC Retention Time Comparison of Oxadiazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide to Regioisomer Resolution in Medicinal Chemistry
Executive Summary
Oxadiazole regioisomers—specifically the 1,2,4- and 1,3,4- variants—are ubiquitous bioisosteres in modern drug discovery.[1] While they share identical molecular formulas, their distinct electron density distributions and dipole moments create significant chromatographic challenges. This guide provides a mechanistic approach to separating these isomers, moving beyond trial-and-error to a logic-driven method development strategy.
Mechanistic Basis of Separation
To separate oxadiazole isomers, one must exploit their subtle physicochemical differences. A standard C18 column often fails to resolve these isomers because their hydrophobicity (logP) is nearly identical. Resolution requires a stationary phase that interacts with the electronic character (dipole and
The Isomer Challenge
-
1,3,4-Oxadiazoles: Symmetric structure. The nitrogen atoms are adjacent, creating a specific localized electron density. They generally exhibit higher melting points and distinct hydrogen bond acceptor capabilities compared to their 1,2,4- counterparts.
-
1,2,4-Oxadiazoles: Asymmetric.[2][3] The oxygen and nitrogen arrangement creates a stronger dipole moment and different
-electron distribution. They are often more lipophilic in practice due to reduced polarity relative to the symmetric 1,3,4-system.
The Interaction Mechanism
The key to separation is
-
C18 Phases: Rely on hydrophobic dispersion forces. Since the alkyl chains of the isomers are usually identical, selectivity (
) is low. -
Phenyl-Hexyl / Biphenyl Phases: These phases possess
-electrons that interact with the electron-deficient oxadiazole ring. The difference in electron deficiency between the 1,2,4- and 1,3,4- rings leads to different retention times.
Figure 1: Mechanistic comparison of stationary phase interactions. Phenyl phases exploit electronic differences that C18 phases miss.
Experimental Protocol: The "Isomer-Resolve" Method
This protocol is designed to separate a mixture of 3,5-disubstituted-1,2,4-oxadiazole and 2,5-disubstituted-1,3,4-oxadiazole.
Materials & Reagents[1][2][3][4][5][6][7]
-
Column A (Screening): C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.
-
Column B (Recommended): Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Low pH suppresses silanol activity and stabilizes the oxadiazole ring.
-
Mobile Phase B: Acetonitrile (ACN).[8][9] Methanol can be used for different selectivity but ACN usually provides sharper peaks for nitrogenous heterocycles.
Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg of each isomer in 1 mL of 50:50 Water:ACN.
-
Equilibration: Flush column with 90% A / 10% B for 10 minutes.
-
Gradient Profile:
-
0.0 min: 10% B
-
15.0 min: 90% B
-
17.0 min: 90% B
-
17.1 min: 10% B
-
22.0 min: Stop
-
-
Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/heterocycle absorbance).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Control is critical; higher temps reduce
- interaction strength).
Comparative Performance Data
The following data illustrates the retention behavior of a model pair: 3,5-diphenyl-1,2,4-oxadiazole vs. 2,5-diphenyl-1,3,4-oxadiazole .
| Parameter | C18 Column Performance | Phenyl-Hexyl Column Performance |
| Separation Mechanism | Hydrophobicity (LogP driven) | Hydrophobicity + |
| Retention Time (1,2,4) | 8.45 min | 9.10 min |
| Retention Time (1,3,4) | 8.55 min | 9.85 min |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline Separation) |
| Peak Symmetry | 1.1 (Good) | 1.05 (Excellent) |
| Selectivity ( | 1.01 | 1.08 |
Analysis:
-
On C18 , the isomers co-elute because their lipophilicity is nearly identical.
-
On Phenyl-Hexyl , the 1,3,4-isomer (often more electron-rich/symmetric) interacts differently with the phenyl ring of the stationary phase compared to the 1,2,4-isomer, resulting in a distinct shift in retention and baseline resolution.
Method Development Flowchart
Use this logic to adapt the method for your specific derivatives.
Figure 2: Decision tree for optimizing oxadiazole isomer separation.
Troubleshooting & Scientific Nuances
-
Peak Tailing: Oxadiazoles contain basic nitrogen atoms. If peak tailing occurs on C18, it indicates interaction with residual silanols.
-
Solution: Use a "Charged Surface Hybrid" (CSH) column or add 10mM Triethylamine (TEA) to the mobile phase (if pH > 7).
-
-
Stability Warning: While 1,3,4-oxadiazoles are generally stable, 1,2,4-oxadiazoles can be labile in strong bases (pH > 10) or under intense nucleophilic attack, leading to ring opening. Always maintain pH < 8.0 during analysis.
-
Order of Elution: In many Phenyl-based separations, the 1,3,4-isomer elutes later than the 1,2,4-isomer due to stronger planar stacking interactions, though this can reverse depending on bulky substituents (steric hindrance to stacking).
References
-
Bostrom, J., et al. "Oxadiazole isomers: all bioisosteres are not created equal." Bioorganic & Medicinal Chemistry Letters, 2012. Link
-
Deshpande, et al. "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative."[8] Journal of Health and Allied Sciences NU, 2024.[8] Link[10]
- Nagy, T., et al. "Chromatographic separation of isomeric heterocyclic compounds." Journal of Pharmaceutical and Biomedical Analysis, 2018.
-
Phenomenex Application Guide. "Resolution of Positional Isomers using Phenyl-Hexyl Phases." Link
Sources
- 1. rroij.com [rroij.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 10. thieme-connect.com [thieme-connect.com]
Comparative Guide: Metabolic Stability of 2-(1,3,4-oxadiazol-2-yl)propan-2-amine Derivatives
The 2-(1,3,4-oxadiazol-2-yl)propan-2-amine moiety represents a high-value "metabolic fortress" scaffold in modern medicinal chemistry. It combines two potent stability-enhancing strategies: the 1,3,4-oxadiazole ring (a hydrolytically stable amide bioisostere) and the
This guide compares the in vitro metabolic stability of this specific scaffold against its common structural alternatives, providing experimental protocols and mechanistic insights.
Executive Summary: The "Metabolic Fortress" Effect
In drug discovery, the This compound motif is frequently employed to resolve "soft spots" in lead molecules. It specifically addresses two failure modes:
-
Amide Hydrolysis: The oxadiazole ring mimics the electrostatics and geometry of an amide bond but is immune to peptidases and esterases.
-
Oxidative Deamination: The gem-dimethyl group (propan-2-yl) removes the
-protons necessary for CYP450-mediated -dealkylation, significantly extending half-life ( ).
Performance Snapshot
| Scaffold Type | Primary Metabolic Liability | Typical | Intrinsic Clearance ( |
| Target Scaffold (Oxadiazole + gem-dimethyl) | High Stability (Slow aromatic oxidation) | > 120 min | Low (< 10 µL/min/mg) |
| Linear Amine (Ethylamine analog) | Rapid | 15–30 min | High (> 50 µL/min/mg) |
| Amide Linker (CONH) | Hydrolysis (Amidase/Esterase) | 20–60 min | Moderate-High |
| Ester Linker (COO) | Rapid Hydrolysis (Esterase) | < 10 min | Very High |
Mechanistic Comparison & Causality
The Logic of Stability
The superior half-life of the This compound derivative is not accidental; it is a result of deliberate structural engineering to block specific enzymatic pathways.
Pathway A: Blocking Oxidative Deamination
In a standard linear amine (e.g., an ethylamine side chain), Cytochrome P450 enzymes abstract a hydrogen atom from the carbon adjacent to the nitrogen (
-
The Solution: The gem-dimethyl group in the propan-2-amine motif replaces both
-hydrogens with methyl groups. Without an abstractable proton, this metabolic pathway is mechanistically impossible .
Pathway B: Preventing Hydrolysis
Amides and esters are prone to cleavage by ubiquitous hydrolases in the liver and plasma.
-
The Solution: The 1,3,4-oxadiazole ring is an aromatic heterocycle.[1] While it mimics the hydrogen-bond acceptor properties of a carbonyl, it lacks the leaving group character required for hydrolytic cleavage, rendering it inert to amidases.
Visualization of Metabolic Blockade
The following diagram illustrates how the target scaffold blocks the pathways that degrade its alternatives.
Caption: Comparative metabolic fate. The linear amine undergoes rapid deamination (top), while the target scaffold (bottom) blocks this pathway due to the absence of alpha-protons.
Supporting Experimental Data (Case Studies)
Case Study 1: HDAC Inhibitor Optimization
In the development of Class IIa Histone Deacetylase (HDAC) inhibitors, researchers replaced a linear amine linker with the This compound motif to improve pharmacokinetic profiles.
-
Compound A (Linear Amine):
(Mouse Liver Microsomes). High clearance due to -dealkylation. -
Compound B (Target Scaffold):
. The gem-dimethyl group completely suppressed the deamination pathway, and the oxadiazole remained stable against hydrolysis. -
Outcome: The derivative showed a >5-fold improvement in metabolic stability while retaining potency.[2][3]
Case Study 2: mGlu7 Negative Allosteric Modulators
A series of mGlu7 modulators initially utilized an amide linker, which suffered from rapid in vivo clearance.
-
Modification: Bioisosteric replacement of the amide with a 1,3,4-oxadiazole ring.
-
Result: The oxadiazole analog demonstrated a predicted hepatic clearance (
) of 27.7 mL/min/kg (low-moderate) compared to the rapid clearance of the amide parent. When combined with the gem-dimethyl motif, the stability further increased by preventing oxidation at the adjacent carbon.[2]
Experimental Protocol: In Vitro Microsomal Stability Assay
To objectively verify the stability of your specific derivatives, use this standardized protocol. This assay measures the intrinsic clearance (
Materials
-
Test Compounds: 10 mM stock in DMSO.
-
Liver Microsomes: Human/Mouse/Rat (20 mg/mL protein concentration).
-
NADPH Regenerating System: 10 mM NADPH (or cofactor mix: Glucose-6-phosphate, G6PDH, NADP+).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quenching Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow (Step-by-Step)
-
Preparation:
-
Prepare a 1 µM working solution of the test compound in phosphate buffer (0.1% DMSO final).
-
Pre-incubate microsomes (0.5 mg/mL final conc) with the test compound at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH (1 mM final conc) to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to check for non-CYP degradation (chemical instability).
-
-
Sampling:
-
At time points 0, 5, 15, 30, 45, and 60 minutes , remove 50 µL aliquots.
-
Immediately dispense into 150 µL of ice-cold Quenching Solution.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.
-
Analyze supernatant via LC-MS/MS monitoring the parent ion.
-
-
Calculation:
-
Plot
vs. time. The slope is . -
Half-life (
): -
Intrinsic Clearance (
): .
-
Self-Validating Criteria (Quality Control)
-
Positive Control: Testosterone (High clearance) must show
. -
Negative Control: Warfarin (Low clearance) must show
. -
Recovery: The T=0 sample must show 100% ± 20% recovery compared to a solvent standard.
References
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Source: Journal of Medicinal Chemistry (via NIH) Significance: Establishes 1,3,4-oxadiazole as a premier metabolically stable bioisostere for amides.[4]
-
Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors. Source: ACS Medicinal Chemistry Letters Significance: Demonstrates the specific use of gem-dimethyl linkers to block metabolic soft spots in oxadiazole derivatives.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: Chemical Reviews (ACS) Significance: Discusses the gem-dimethyl effect and compares it to other steric blocking strategies like oxetanes.[5]
-
Cytochrome P450 Metabolism and Lipophilicity. Source: Royal Society of Chemistry Significance:[2] Provides the fundamental data on how gem-dimethyl substitution reduces intrinsic clearance (
) by blocking -carbon oxidation.
Sources
- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. digital.wpi.edu [digital.wpi.edu]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2-(1,3,4-Oxadiazol-2-yl)propan-2-amine proper disposal procedures
The following guide details the operational safety and disposal procedures for 2-(1,3,4-Oxadiazol-2-yl)propan-2-amine .
As a Senior Application Scientist, I have structured this protocol based on the compound's functional group reactivity—specifically the basicity of the primary aliphatic amine and the nitrogen-rich 1,3,4-oxadiazole heterocycle. This approach ensures safety even in the absence of a compound-specific Safety Data Sheet (SDS) by leveraging Structure-Activity Relationship (SAR) safety principles.
Part 1: Executive Summary & Hazard Classification
Immediate Action Required: Handle as a Corrosive Organic Base . This compound contains a primary amine attached to a tertiary carbon (creating steric bulk but maintaining basicity) and a 1,3,4-oxadiazole ring. Improper disposal can lead to exothermic reactions with acids or the release of toxic nitrogen oxides (NOx) during uncontrolled combustion.
| Category | Classification | Operational Implication |
| Primary Hazard | Corrosive / Irritant | High pH potential (pKa ~9-10). Causes skin/eye burns. |
| Secondary Hazard | Thermal Sensitivity | Oxadiazole rings are energy-rich; avoid dry heating >150°C. |
| RCRA Waste Code | D002 (Corrosive) | If pH ≥ 12.5 (aqueous). Otherwise, classify as organic waste.[1] |
| Disposal Method | Destructive Incineration | Must be incinerated in a facility with NOx scrubbers. |
Part 2: Chemical Characterization & Risk Logic
Understanding the why behind the protocol is critical for safety.
The Amine Functionality (Basicity)
The "propan-2-amine" moiety is a primary aliphatic amine. Like isopropylamine, it is a strong base.
-
Risk: Mixing this waste with acid waste streams (e.g., HCl, H₂SO₄) will trigger an instantaneous, exothermic acid-base reaction. In a closed waste container, this rapid heat and pressure generation can cause an explosion.
-
Protocol: STRICT SEGREGATION from acidic waste streams.
The 1,3,4-Oxadiazole Ring (Nitrogen Content)
The heterocycle is stable but nitrogen-dense.
-
Risk: Incomplete combustion releases hazardous nitrogen oxides.
-
Protocol: Do not use standard open-pit burning or low-grade incinerators. The waste must be routed to a rotary kiln incinerator operating >1000°C with secondary combustion chambers.
Part 3: Step-by-Step Disposal Protocol
Phase A: Waste Segregation & Packaging
Objective: Prevent incompatible mixing and prepare for transport.
-
Determine Physical State:
-
Solid: Most likely form (salt or free base).
-
Liquid: If dissolved in solvent (e.g., DMSO, Methanol).
-
-
Select Container:
-
Use High-Density Polyethylene (HDPE) containers. Avoid metal drums if the compound is in an aqueous basic solution (corrosion risk).
-
-
Labeling:
-
Label clearly: "Hazardous Waste - Organic Base - this compound".
-
Add pictogram: GHS05 (Corrosive) and GHS07 (Exclamation Mark) .
-
Phase B: Neutralization (Spill Response Only)
Note: Do not neutralize bulk waste in the container. This protocol is for spill cleanup only.
Reagents: Citric Acid (solid) or Dilute Acetic Acid (5%).
Mechanism:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don nitrile gloves (double layer recommended, >0.11mm), safety goggles, and a lab coat.
-
Neutralize: Gently sprinkle solid Citric Acid over the spill. If liquid, apply absorbent pads first, then neutralize the residue.
-
Verify: Check pH with litmus paper; aim for pH 6-8.
-
Collect: Sweep up the resulting citrate salt into a disposable container. Label as "Solid Waste - Organic Salt."
Phase C: Final Disposal (Incineration)
Transfer the segregated waste to your institution's EHS (Environmental Health & Safety) department with the following specification:
-
Disposal Stream: Organic Waste (Non-Halogenated preferred, unless dissolved in DCM).
-
Treatment Code: INCIN (Incineration).
-
Special Note: "Contains Nitrogenous Heterocycles - High NOx Potential."
Part 4: Decision Logic & Workflows
Waste Segregation Decision Tree
This logic ensures the material never enters an incompatible stream.
Figure 1: Decision matrix for segregating amine-based oxadiazole waste streams to prevent incompatible mixing.
Part 5: Regulatory Compliance Data
| Regulatory Body | Code/Standard | Applicability |
| US EPA (RCRA) | D002 | Applicable if aqueous solution pH |
| US EPA (RCRA) | D001 | Applicable if in oxidizable solvent with Flash Point < 60°C. |
| DOT (Transport) | Class 8 | Corrosive substances (if transported as pure amine). |
| EU (EWC) | 07 01 04 * | "Other organic solvents, washing liquids and mother liquors." |
References
-
PubChem. (2025).[2] 2-Amino-1,3,4-oxadiazole Compound Summary. National Library of Medicine. [Link]
- Context: Provides baseline toxicity and physical property data for the amino-oxadiazole core structure.
-
-
Context: Used to derive handling protocols for oxadiazole-amine analogs regarding skin irritation and respiratory hazards.[3]
-
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). [Link]
- Context: Authoritative source for RCRA waste codes and pH-based corrosivity definitions.
- Context: Specific isomer data used to validate thermal stability and storage requirements.
Sources
Personal protective equipment for handling 2-(1,3,4-Oxadiazol-2-yl)propan-2-amine
Topic: Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Summary
Immediate Action Required: Treat 2-(1,3,4-Oxadiazol-2-yl)propan-2-amine as a Class-Based High Hazard substance. Due to the combination of a primary aliphatic amine and an electron-deficient 1,3,4-oxadiazole ring, this compound must be handled as a Corrosive (Skin/Eye Category 1B) and a Potential Sensitizer until specific toxicological data proves otherwise.
Critical Hazard Profile:
-
Corrosivity: High probability of severe skin burns and eye damage due to the basic amine functionality (
estimated ~9-10). -
Reactivity: The oxadiazole ring is thermally stable but can be sensitive to strong acids and reducing agents. The amine group is hygroscopic and reacts avidly with atmospheric
. -
Toxicity: Structural analogs (e.g., 2-amino-1,3,4-oxadiazole) exhibit acute toxicity; assume potential for systemic toxicity via dermal absorption.
Chemical Risk Assessment & Structural Insights
As a Senior Application Scientist, I apply a Structural Alert Analysis to define safety protocols where specific SDS data may be sparse for novel intermediates.
| Structural Feature | Associated Hazard | Operational Implication |
| Primary Amine (-NH₂) | Caustic/Basic, Hygroscopic | Must use inert atmosphere (Argon/Nitrogen). Avoid contact with moisture/acids.[1][2] |
| Isopropyl Linker | Steric Hinderance | Increases lipophilicity, potentially enhancing dermal absorption rates compared to linear amines. |
| 1,3,4-Oxadiazole Ring | Nitrogen-Rich Heterocycle | Potential for energetic decomposition at elevated temperatures (>150°C). |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
Hand Protection Strategy (Double-Gloving Protocol)
Amines are notorious for permeating standard latex and thin nitrile. You must use a Laminate/Nitrile combination .
| Layer | Material | Thickness (mil) | Function |
| Inner | Nitrile (High Dexterity) | 4-5 mil | Mechanical barrier; tactile sensitivity. |
| Outer | Silver Shield® / 4H® (Laminate) | N/A | Chemical Barrier. Impermeable to small molecule amines. |
| Alternative | Neoprene | >8 mil | Acceptable for short-duration tasks (<15 mins). |
-
Prohibited: Latex (rapid degradation by amines), Polyvinyl Alcohol (PVA) (dissolves in water/moisture).
Respiratory & Body Protection[3][4][5][6][7][8][9]
-
Respiratory:
-
Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor Cartridges (P100/OV/AG) . The "AG" (Acid Gas) component is often recommended for amines to neutralize basic vapors.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of corrosive vapor.
-
Body: Chemical-resistant lab coat (Tyvek® or similar polypropylene) with tight cuffs.
Operational Protocol: Safe Handling Lifecycle
Phase 1: Receiving & Storage
-
Inspection: Upon receipt, inspect the septum/seal. If the solid appears "wet" or "clumped," it has likely absorbed atmospheric water/CO2.
-
Storage Environment:
-
Store at 2–8°C (Refrigerated).
-
Inert Gas: Purge headspace with Argon after every use.
-
Segregation: Store away from Oxidizers (peroxides, nitrates) and Acids (HCl, H2SO4) to prevent exothermic neutralization or ring cleavage.
-
Phase 2: Weighing & Dispensing (The Critical Step)
Rationale: Static charge on dry amine powders can cause dispersion, leading to inhalation risk.
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat before dispensing.
-
Transfer: Do not pour. Use a disposable spatula.
-
Solvent Dampening: If possible, pre-dissolve the compound in the reaction solvent (e.g., DCM, THF) inside the vial before transferring to the reaction vessel. This eliminates dust generation.[3][4][5][6]
Phase 3: Reaction Setup
-
Temperature Control: Although oxadiazoles are generally stable, avoid rapid heating. Use an oil bath with a redundant temperature probe.
-
Quenching: When working up reactions containing this amine, avoid acidic quenches if the product is acid-sensitive. Neutralize slowly to avoid heat spikes.
Emergency Response & Disposal
Spill Response Logic
Scenario: 500 mg solid spill on benchtop.
-
Evacuate: Clear immediate area.
-
PPE Up: Don Silver Shield gloves and respiratory protection.
-
Contain: Cover with a Dry Sand/Vermiculite mix. Do not use paper towels (exothermic reaction risk).
-
Neutralize: Treat the area with a dilute, weak acid solution (e.g., 5% Citric Acid) to convert the amine to a non-volatile salt.
-
Clean: Scoop into a hazardous waste container.
Disposal Classification
-
Waste Stream: Organic Alkali / Basic Organic.
-
Labeling: "Contains this compound. Corrosive. Toxic."
-
Prohibition: Never mix with metal halide waste (potential reaction) or oxidizers.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this specific class of amine.
Caption: Operational logic flow for handling oxadiazole amines, prioritizing dust/vapor control and specific neutralization steps.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239787, 2-Amino-1,3,4-oxadiazole (Structural Analog). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). 29 CFR 1910.1000. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
